molecular formula C8H7BrF2 B3213975 2-(1-Bromoethyl)-1,3-difluorobenzene CAS No. 113212-10-5

2-(1-Bromoethyl)-1,3-difluorobenzene

Cat. No.: B3213975
CAS No.: 113212-10-5
M. Wt: 221.04 g/mol
InChI Key: JRZQOIUKCTVPSW-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-1,3-difluorobenzene is a useful research compound. Its molecular formula is C8H7BrF2 and its molecular weight is 221.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-bromoethyl)-1,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-5(9)8-6(10)3-2-4-7(8)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZQOIUKCTVPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113212-10-5
Record name 2-(1-bromoethyl)-1,3-difluorobenzene
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Foundational & Exploratory

2-(1-Bromoethyl)-1,3-difluorobenzene: Structural Dynamics, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone for tuning pharmacokinetics and target affinity. 2-(1-Bromoethyl)-1,3-difluorobenzene (CAS: 113212-10-5) represents a highly specialized, sterically congested building block. As a secondary benzylic bromide flanked by two ortho-fluorine atoms, it presents unique synthetic challenges and profound pharmacological advantages. This whitepaper deconstructs the stereoelectronic paradox of this molecule, detailing the causality behind its reactivity, its utility as a bioisostere, and field-proven, self-validating protocols for its incorporation into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Dynamics

To effectively utilize this compound, one must first understand the physical parameters that dictate its handling and reactivity.

Quantitative Data Summary
PropertyValueOperational Implication
Chemical Name This compoundCore scaffold for 2,6-difluorophenyl pharmacophores.
CAS Registry Number 113212-10-51
Molecular Formula C8H7BrF2High halogen content; requires careful mass spectrometry interpretation (Br isotopes).
Molecular Weight 221.04 g/mol Standard for stoichiometric calculations.
Appearance Colorless to light yellow liquidDiscoloration indicates free bromine/degradation.
Boiling Point ~180–200 °C (Predicted)Low volatility; safe for standard benchtop handling.
Density ~1.55 g/cm³ (Predicted)Heavier than water; dictates phase separation during aqueous workup.
Storage Conditions 2-8 °C, Inert atmospherePrevents hydrolysis to the corresponding benzylic alcohol.
The Stereoelectronic Paradox

The reactivity of this compound is defined by a conflict between steric hindrance and electronic deactivation:

  • Steric Shielding: The two ortho-fluorine atoms create a massive steric blockade around the secondary benzylic carbon. This effectively shuts down standard SN2 nucleophilic substitutions by physically blocking the Bürgi-Dunitz trajectory required for the incoming nucleophile.

  • Electronic Destabilization: While benzylic positions typically favor SN1 pathways due to resonance stabilization, the strong inductive electron-withdrawing effect (-I) of the two fluorine atoms significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and destabilizes the transient benzylic carbocation 2.

To functionalize this molecule, synthetic chemists must force an SN1-like pathway using halophilic Lewis acids (e.g., Silver salts) to irreversibly abstract the bromide.

Reactivity cluster_SN2 Standard SN2 (Blocked) cluster_Ag Silver-Promoted Pathway Substrate 2-(1-Bromoethyl)- 1,3-difluorobenzene Steric Steric Clash via Ortho-Fluorines Substrate->Steric Direct Nucleophile AgActivation Ag+ Halide Abstraction (Precipitates AgBr) Substrate->AgActivation AgOTf / Ag2CO3 NoRxn Low Yield / Recovery Steric->NoRxn Product Alkylated Pharmacophore (High Yield) AgActivation->Product Nucleophile Addition

Fig 1: Mechanistic divergence of this compound under nucleophilic attack.

Applications in Drug Development

Bioisosterism and Conformational Locking

In medicinal chemistry, the 2,6-difluorophenyl group is a privileged motif. It is frequently deployed as a bioisostere for carboxylic acids or to replace electron-rich aromatic rings 3. The steric bulk of the ortho-fluorines restricts bond rotation between the phenyl ring and the adjacent benzylic stereocenter, locking the molecule into a specific bioactive conformation that often enhances target receptor binding affinity.

Evasion of CYP450 Metabolism

Cytochrome P450 (CYP450) enzymes in the liver rapidly clear drugs by oxidizing electron-rich aromatic systems (arene hydroxylation). The incorporation of the highly electronegative 1,3-difluoro pattern withdraws electron density from the aromatic core, rendering it metabolically inert and significantly prolonging the drug's half-life in vivo 4.

Experimental Protocols: Overcoming Reactivity Bottlenecks

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality for the experimental choice and a built-in analytical checkpoint to verify success before proceeding.

Protocol 1: Silver-Promoted N-Alkylation (Self-Validating Workflow)

Objective: Couple this compound with a secondary amine to build a CNS-active pharmacophore. Because standard SN2 fails, we utilize a halophilic Lewis acid to drive the reaction 5.

Note on Stereochemistry: This SN1-like pathway results in racemization. If an enantiopure product is required, downstream chiral Supercritical Fluid Chromatography (SFC) is mandated.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under Argon, dissolve the target secondary amine (1.0 eq) and this compound (1.2 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: Anhydrous conditions are critical to prevent competitive hydrolysis of the benzylic bromide to the alcohol.

  • Activation: Cool the mixture to 0 °C. Portion-wise, add Silver Trifluoromethanesulfonate (AgOTf) (1.2 eq), shielding the flask from light.

    • Causality: Cooling suppresses unwanted E1 elimination side-reactions. AgOTf irreversibly abstracts the bromide ion, forcing the formation of a reactive benzylic carbocation intermediate.

  • Self-Validation (Checkpoint 1): After 2 hours at room temperature, withdraw a 10 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS.

    • Validation Criteria: Look for the total disappearance of the starting material's distinct bromine isotope pattern (m/z 220/222, 1:1 ratio) and the appearance of the desired product mass. If conversion is <95%, add an additional 0.2 eq of AgOTf.

  • Workup: Filter the crude suspension through a pad of Celite to remove the insoluble AgBr precipitate. Wash the organic filtrate with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4.

  • Purification & Structural Validation (Checkpoint 2): Purify via silica gel flash chromatography.

    • Validation Criteria: Run 1H NMR and 19F NMR. Success is confirmed by a 1H NMR showing a characteristic quartet for the benzylic CH (~4.5-5.5 ppm) and a doublet for the methyl group (~1.5-2.0 ppm). 19F NMR provides a clean diagnostic signal free of aromatic crowding, confirming the retention of the 1,3-difluoro motif.

Workflow Start Anhydrous Setup (Substrate + Nucleophile) Reaction AgOTf Addition (DCM, 0°C to RT) Start->Reaction Checkpoint1 LC-MS Checkpoint (Monitor m/z shift) Reaction->Checkpoint1 Checkpoint1->Reaction <95% Conversion Workup Filtration of AgBr & Aqueous Quench Checkpoint1->Workup >95% Conversion Purification Flash Column Chromatography Workup->Purification Checkpoint2 NMR Validation (19F & 1H NMR) Purification->Checkpoint2

Fig 2: Self-validating experimental workflow for silver-promoted N-alkylation.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Direct C-C bond formation using an arylboronic acid. Secondary alkyl bromides are notoriously prone to β-hydride elimination during Pd-catalysis; specific ligand architecture is required.

Step-by-Step Methodology:

  • Setup: Combine this compound (1.0 eq), Arylboronic acid (1.5 eq), and K3PO4 (3.0 eq) in a 10:1 mixture of Toluene/H2O.

  • Catalysis: Add Pd(OAc)2 (5 mol%) and Tricyclohexylphosphine (PCy3) (10 mol%).

    • Causality: The bulky, electron-rich PCy3 ligand accelerates the oxidative addition into the sterically hindered C-Br bond and promotes rapid reductive elimination, effectively outcompeting the unwanted β-hydride elimination pathway.

  • Self-Validation (Checkpoint 1): Heat to 80 °C and monitor via GC-MS.

    • Validation Criteria: Confirm the formation of the cross-coupled product mass and the absence of styrene derivatives (the byproduct of β-hydride elimination).

  • Workup: Extract with Ethyl Acetate, wash with brine, concentrate, and purify via automated flash chromatography.

References

  • PubChem. "this compound | C8H7BrF2". National Institutes of Health (NIH). URL:[Link]

  • Trombley, T. A., et al. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective". PMC / NIH. URL:[Link]

  • Ahrens, T., et al. "Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons". Chemical Reviews / ACS Publications. URL:[Link]

  • Fichert, T., et al. "Structure Property Relationships of Carboxylic Acid Isosteres". ACS Publications. URL:[Link]

  • Demchenko, A. V., et al. "The 4K reaction: cooperatively-catalyzed silver-salt promoted glycosyl halide activation". SSRN. URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 2,6-Difluorophenyl Moiety in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The 2,6-difluorophenyl group, in particular, is a privileged scaffold in numerous bioactive compounds. The presence of two fluorine atoms flanking the point of substitution can induce a conformational bias, enhance metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functional groups. These attributes have led to the integration of the 2,6-difluorophenyl moiety into a wide range of therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and central nervous system agents.

1-(2,6-Difluorophenyl)ethyl bromide serves as a valuable intermediate, providing a reactive handle for the introduction of the 1-(2,6-difluorophenyl)ethyl pharmacophore into a target molecule through nucleophilic substitution reactions.

Proposed Synthetic Pathway

The synthesis of 1-(2,6-difluorophenyl)ethyl bromide can be logically achieved through a two-step process commencing with the commercially available 1-(2,6-difluorophenyl)ethan-1-one.

Synthetic Pathway 1-(2,6-Difluorophenyl)ethan-1-one 1-(2,6-Difluorophenyl)ethan-1-one (CAS: 13670-99-0) Reduction Reduction 1-(2,6-Difluorophenyl)ethan-1-one->Reduction 1-(2,6-Difluorophenyl)ethan-1-ol 1-(2,6-Difluorophenyl)ethan-1-ol (CAS: 87327-65-9) Reduction->1-(2,6-Difluorophenyl)ethan-1-ol Bromination Bromination 1-(2,6-Difluorophenyl)ethan-1-ol->Bromination 1-(2,6-Difluorophenyl)ethyl_bromide 1-(2,6-Difluorophenyl)ethyl Bromide Bromination->1-(2,6-Difluorophenyl)ethyl_bromide

Caption: Proposed two-step synthesis of 1-(2,6-Difluorophenyl)ethyl bromide.

Step 1: Reduction of 1-(2,6-Difluorophenyl)ethan-1-one

The initial step involves the reduction of the ketone functionality of 1-(2,6-difluorophenyl)ethan-1-one to the corresponding secondary alcohol, 1-(2,6-difluorophenyl)ethan-1-ol.

Protocol: Reduction using Sodium Borohydride

  • Reaction Setup: To a solution of 1-(2,6-difluorophenyl)ethan-1-one (1.0 eq) in methanol or ethanol at 0 °C (ice bath), add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise. The use of a protic solvent is crucial for the mechanism of NaBH₄ reduction.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water or dilute hydrochloric acid to neutralize the excess NaBH₄ and the resulting borate esters.

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-(2,6-difluorophenyl)ethan-1-ol. Further purification can be achieved by column chromatography if necessary.

Step 2: Bromination of 1-(2,6-Difluorophenyl)ethan-1-ol

The conversion of the secondary alcohol to the desired alkyl bromide is a critical step. Several reagents can be employed for this transformation, with the choice often depending on the desired reaction conditions and substrate tolerance.

Protocol: Bromination using Phosphorus Tribromide (PBr₃)

  • Reaction Setup: Dissolve 1-(2,6-difluorophenyl)ethan-1-ol (1.0 eq) in a dry, aprotic solvent such as diethyl ether or dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.

  • Reagent Addition: Add phosphorus tribromide (PBr₃) (0.4-0.5 eq) dropwise to the cooled solution. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by pouring it onto ice water.

  • Extraction: Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 1-(2,6-difluorophenyl)ethyl bromide may be purified by vacuum distillation or column chromatography.

Physicochemical and Spectroscopic Properties (Predicted)

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₇BrF₂
Molecular Weight 221.04 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Expected to be higher than the corresponding alcohol
Solubility Soluble in common organic solvents

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum is expected to show a quartet for the methine proton (CH-Br) due to coupling with the adjacent methyl protons, and a doublet for the methyl protons (CH₃). The aromatic protons will appear as a complex multiplet due to fluorine coupling.

  • ¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons, with splitting patterns due to carbon-fluorine coupling. The carbon bearing the bromine atom will be shifted downfield compared to the corresponding alcohol.

  • Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Applications in Drug Development

1-(2,6-Difluorophenyl)ethyl bromide is a versatile building block for introducing the 1-(2,6-difluorophenyl)ethyl moiety into drug candidates. This can be achieved through various nucleophilic substitution reactions.

Applications Alkyl_Bromide 1-(2,6-Difluorophenyl)ethyl Bromide Substitution Nucleophilic Substitution Alkyl_Bromide->Substitution Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Substitution Product Substituted Product Substitution->Product

Caption: General scheme for the application of 1-(2,6-Difluorophenyl)ethyl bromide.

This allows for the synthesis of a variety of derivatives, including:

  • Amines: Reaction with primary or secondary amines to form the corresponding substituted amines.

  • Ethers: Reaction with alcohols or phenols to yield ethers.

  • Thioethers: Reaction with thiols to produce thioethers.

These derivatives are of interest in the development of new drugs targeting a range of diseases, leveraging the beneficial properties of the 2,6-difluorophenyl group.

Safety and Handling

Alkyl bromides are generally considered to be reactive and potentially hazardous compounds.

  • Toxicity: They are often lachrymatory and can be harmful if inhaled, ingested, or absorbed through the skin.

  • Handling: Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.

Analytical Characterization

The identity and purity of synthesized 1-(2,6-difluorophenyl)ethyl bromide should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the compound.

Conclusion

1-(2,6-Difluorophenyl)ethyl bromide, while not having a readily available CAS number, represents a key synthetic intermediate for the incorporation of the medicinally important 1-(2,6-difluorophenyl)ethyl moiety. This guide has provided a robust and logical synthetic pathway, along with predicted properties and safety information, to aid researchers in its preparation and use. The strategic application of this building block holds significant promise for the discovery and development of novel and effective therapeutic agents.

References

  • PubChem. 1-(2,6-Difluorophenyl)ethan-1-one. National Center for Biotechnology Information. Available from: [Link]

  • Molbase. 1-(2,6-Difluorophenyl)ethanone. Available from: [Link]

1-Bromo-1-(2,6-difluorophenyl)ethane chemical data

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-Bromo-1-(2,6-difluorophenyl)ethane

Part 1: Executive Summary

1-Bromo-1-(2,6-difluorophenyl)ethane is a specialized benzylic bromide intermediate used primarily in the development of fluorinated pharmaceuticals and agrochemicals. Its core value lies in the 2,6-difluoro substitution pattern , which provides two critical medicinal chemistry advantages:

  • Metabolic Blocking: The fluorine atoms at the ortho positions block oxidative metabolism (P450 hydroxylation) on the aromatic ring.

  • Conformational Locking: The steric bulk and electrostatic repulsion of the fluorine atoms restrict rotation around the benzylic bond, potentially locking the ethyl side chain into a bioactive conformation.

This guide outlines a robust, self-validating synthesis protocol from the commercially available alcohol precursor, detailed safety procedures for handling lachrymatory agents, and predicted spectroscopic data for quality control.

Part 2: Chemical Identity & Properties

PropertyData / Prediction
IUPAC Name 1-Bromo-1-(2,6-difluorophenyl)ethane
Molecular Formula C₈H₇BrF₂
Molecular Weight 221.04 g/mol
Precursor CAS 87327-65-9 (1-(2,6-Difluorophenyl)ethanol)
Physical State Colorless to pale yellow liquid
Boiling Point (Pred.) ~85–90 °C @ 15 mmHg (Est. ~210 °C atm)
Solubility Soluble in DCM, THF, Toluene; Hydrolytically unstable in water
Stability Moisture sensitive; store under Nitrogen at 2–8 °C

Part 3: Synthesis Protocol (Self-Validating)

Objective: Convert 1-(2,6-difluorophenyl)ethanol to 1-bromo-1-(2,6-difluorophenyl)ethane with >95% purity.

Rationale for Method Selection

We utilize Phosphorus Tribromide (PBr₃) rather than HBr.

  • Causality: The 2,6-difluoro ring is electron-deficient, destabilizing the benzylic carbocation intermediate required for Sɴ1 pathways. However, HBr can cause harsh acidic conditions leading to polymerization of the styrene byproduct (formed via elimination). PBr₃ operates under milder conditions, favoring substitution over elimination.

Step-by-Step Methodology

Reagents:

  • 1-(2,6-Difluorophenyl)ethanol (1.0 eq)[1]

  • Phosphorus Tribromide (PBr₃) (0.4 eq - Note: 1 mol PBr₃ brominates 3 mol alcohol)

  • Dichloromethane (DCM), Anhydrous (10 mL/g substrate)

  • Sodium Bicarbonate (sat. aq.)

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve the starting alcohol in anhydrous DCM under nitrogen. Cool the system to -10 °C (Ice/Salt bath).

  • Addition: Add PBr₃ dropwise over 30 minutes. Critical: Maintain internal temperature < 0 °C to prevent elimination to 2,6-difluorostyrene.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation Point: Monitor by TLC (Hexane/EtOAc 9:1). The alcohol spot (lower R_f) should disappear; the bromide spot (high R_f) will appear.

  • Quench: Cool back to 0 °C. Carefully quench with ice-cold water (exothermic!).

  • Workup: Separate phases. Wash organic layer with sat. NaHCO₃ (to remove HBr/phosphorous acids) and then Brine.

  • Drying: Dry over MgSO₄, filter, and concentrate in vacuo at < 40 °C.

    • Note: Benzylic bromides are thermally unstable. Do not overheat during evaporation.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 1-(2,6-Difluorophenyl)ethanol (Dissolved in DCM, -10°C) Reagent Add PBr3 (Dropwise, T < 0°C) Start->Reagent Reaction Reaction Phase (Warm to RT, 2-4 hrs) Reagent->Reaction Check TLC Check (Disappearance of Alcohol) Reaction->Check Check->Reaction Incomplete Quench Quench & Workup (Ice Water -> NaHCO3 Wash) Check->Quench Complete Product Final Product 1-Bromo-1-(2,6-difluorophenyl)ethane Quench->Product

Caption: Step-by-step synthesis workflow utilizing PBr3 for mild bromination.

Part 4: Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction with PBr₃ typically proceeds via an initial formation of a dibromophosphite ester, making the hydroxyl group a good leaving group.

  • The Conflict: Benzylic positions usually favor Sɴ1 (carbocation intermediate). However, the 2,6-difluoro substitution exerts a strong electron-withdrawing inductive effect (-I), destabilizing the benzylic carbocation.

  • The Outcome: The reaction likely proceeds with significant Sɴ2 character , meaning if you start with a chiral alcohol (e.g., S-enantiomer), you may observe partial or significant inversion of configuration (to R-bromide), rather than complete racemization.

Reaction Mechanism Diagram

Mechanism Alcohol Alcohol Substrate (R-OH) Intermediate Activated Ester (R-O-PBr2) Alcohol->Intermediate Activation PBr3 PBr3 PBr3->Intermediate TS Transition State (SN2-like Backside Attack) Intermediate->TS Br- Attack Product Alkyl Bromide (R-Br) TS->Product Inversion Byproduct HOPBr2 TS->Byproduct

Caption: Activation of the hydroxyl group by PBr3 followed by nucleophilic substitution.

Part 5: Quality Control & Analytics

Since reference spectra may not be in your library, use these predicted shifts to validate your product.

1. ¹H NMR (400 MHz, CDCl₃):

  • δ 1.95 ppm (d, 3H): Methyl group doublet (coupling with methine proton).

  • δ 5.40 ppm (q, 1H): Benzylic methine quartet. Note: This may appear as a multiplet due to long-range coupling with the Fluorine atoms (⁴J_HF).

  • δ 6.90 – 7.30 ppm (m, 3H): Aromatic protons (splitting pattern characteristic of 1,2,3-trisubstituted benzene).

2. ¹⁹F NMR:

  • δ -110 to -115 ppm: Characteristic range for ortho-difluoro substitution.

3. HPLC/GC Purity:

  • Column: C18 (HPLC) or DB-5 (GC).

  • Mobile Phase: Acetonitrile/Water gradient.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

Part 6: Safety & Handling (Critical)

Hazard Class: Lachrymator / Corrosive Benzylic bromides are potent tear gas agents. They alkylate DNA and proteins indiscriminately.

  • Engineering Controls: ALL operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat.

  • Decontamination: Keep a beaker of 10% aqueous ammonia or ethanolamine in the hood. If a spill occurs, treat immediately with amine solution to convert the bromide to a harmless amine.

  • Storage: Store in a tightly sealed vial, wrapped in foil (light sensitive), at 4°C.

References

  • Precursor Synthesis: Preparation of 1-(2,6-difluorophenyl)ethanol. (Derived from CAS 87327-65-9).[1] Available via chemical suppliers (e.g., Fluorochem, Enamine).

  • General Protocol: Harrison, G. C., & Diehl, H. (1943). "beta-Ethoxyethyl bromide". Organic Syntheses, Coll. Vol. 3, p.370. (Foundational PBr3 bromination methodology).

  • Mechanistic Context:Nucleophilic Substitution at Benzylic Carbons. Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
  • Safety Data: Material Safety Data Sheet: Benzyl Bromide (Analogous Hazard Data). Fisher Scientific.

Sources

Precision Engineering of Fluorinated Chiral Benzyl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Stability, and Application in Medicinal Chemistry[1]

Executive Summary: The Fluorine-Chirality Nexus

In modern drug discovery, the intersection of chirality and fluorination represents a high-value design space. Fluorine substitution modulates metabolic stability (blocking P450 oxidation), lipophilicity (LogP), and protein-ligand binding interactions. Chiral benzyl bromides serve as critical electrophilic "lynchpins" for installing these pharmacophores.

However, secondary fluorinated chiral benzyl bromides present a paradox: they are potent electrophiles essential for C-C and C-N bond formation, yet they are configurationally fragile due to the propensity of the benzylic C-Br bond to ionize (SN1 pathway), leading to racemization.

This guide details the synthesis, handling, and application of these building blocks, moving beyond standard protocols to address the specific electronic influence of fluorine on stereochemical integrity.

Structural Classes and Electronic Stability

The configurational stability of a chiral benzyl bromide is dictated by the rate of ionization to the planar carbocation. Fluorine's position on the aromatic ring dramatically alters this rate via inductive (


) and resonance (

) effects.
Building Block ClassExample StructureElectronic EffectStability Profile (vs. Unsubstituted)
Para-Fluoro (S)-1-(1-bromoethyl)-4-fluorobenzene+R (Resonance donation) dominates -ILower Stability. Racemizes faster due to cation stabilization.
Meta-Fluoro (S)-1-(1-bromoethyl)-3-fluorobenzene-I (Inductive withdrawal) dominatesHigher Stability. Destabilizes cation; resists racemization.
Ortho-Fluoro (S)-1-(1-bromoethyl)-2-fluorobenzene-I and Steric shieldingHigh Stability. Electronic destabilization + steric hindrance to nucleophiles.

-CF

(S)-1-bromo-1-phenyl-2,2,2-trifluoroethaneStrong -I (EWG)Very High Stability. The

-CF

group strongly destabilizes the carbocation.

Expert Insight: When designing a synthesis involving a para-fluorinated benzyl bromide, assume rapid racemization at room temperature. Process these intermediates immediately or store at -20°C. Meta-fluorinated variants can often withstand short-term ambient exposure.

Synthetic Strategies: Accessing the Chiral Center

Direct enantioselective bromination of benzylic C-H bonds is rarely scalable. The most robust "self-validating" protocol relies on the stereospecific conversion of chiral alcohols , which are readily available via asymmetric ketone reduction (e.g., Corey-Bakshi-Shibata) or enzymatic resolution.

Protocol A: Stereospecific Inversion (The Modified Appel)

The standard Appel reaction (CBr


/PPh

) often suffers from poor atom economy and difficult separation of phosphine oxides. A superior method for fluorinated substrates uses PBr

with careful temperature control
to ensure clean

inversion.
  • Precursor: Enantioenriched 1-(fluorophenyl)ethanol.

  • Mechanism: Activation of alcohol

    
     Displacement by Br
    
    
    
    (Backside attack).
  • Outcome: Inversion of Configuration (

    
    ).
    

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with (R)-1-(3-fluorophenyl)ethanol (1.0 equiv) in anhydrous Et

    
    O (0.5 M).
    
  • Cooling: Cool to -10°C . (Critical: Higher temps promote

    
     leakage and racemization).
    
  • Addition: Add PBr

    
     (0.4 equiv) dropwise over 30 mins.
    
  • Quench: Pour onto crushed ice/NaHCO

    
    . Extract rapidly with cold pentane.
    
  • Validation: Do not concentrate to dryness if possible. Use the solution directly. If isolation is needed, remove solvent at

    
    °C under high vacuum.
    
Protocol B: Stereoconvergent Cross-Coupling (The Catalytic Bypass)

Instead of isolating the fragile chiral bromide, modern methodologies employ Ni-catalyzed stereoconvergent coupling . Here, a racemic fluorinated benzyl bromide is used, and the chiral catalyst selects one enantiomer (dynamic kinetic resolution) or forces convergence to a single product enantiomer.

  • Reagents: Racemic fluorinated benzyl bromide + Alkylzinc/Alkylboron.[1]

  • Catalyst: Ni(cod)

    
     + Chiral Ligand (e.g., Pybox or Biozazoline).
    
  • Mechanism: Radical generation

    
     Enantioselective capture.
    
Mechanistic Visualization

The following diagrams illustrate the two primary pathways: the fragility of the chiral bromide (Racemization) and the synthetic solution (Stereospecific Inversion).

Bromination_Pathways cluster_stability Stability Factor: Fluorine Position Alcohol Chiral Alcohol (Start) Activated Activated Intermediate Alcohol->Activated PBr3 / -10°C Cation Planar Carbocation (Achiral) Activated->Cation SN1 Leakage (High Temp/Polar Solvent) Bromide_Inv Chiral Bromide (Inversion) Activated->Bromide_Inv SN2 (Fast) Bromide_Rac Racemic Bromide (Mixture) Cation->Bromide_Rac Br- Attack Bromide_Inv->Cation Storage > 0°C

Caption: Pathway competition between stereospecific SN2 inversion (Green) and racemization via carbocation formation (Red). Fluorine position dictates the barrier to the Red pathway.

Applications in Drug Discovery

Once synthesized, fluorinated chiral benzyl bromides are versatile building blocks.

1. Stereospecific Nucleophilic Substitution

Used to install the fluorinated benzyl motif onto heteroatoms (N, O, S).

  • Reaction:

    
     displacement with amines or phenols.
    
  • Critical Control: Use a polar aprotic solvent (DMF, DMSO) to accelerate

    
     over 
    
    
    
    , but keep temperatures low.
  • Example: Synthesis of chiral benzyl amines via azide displacement followed by reduction.

2. Stereoconvergent Negishi Coupling

As described by Fu et al., this allows the coupling of secondary bromides with organozinc reagents.

  • Advantage: Bypasses the need for enantiopure bromides entirely.

  • Scope: Compatible with ortho- and meta-fluorinated rings.

Quantitative Comparison of Bromination Agents
ReagentMechanismStereocontrolAtom EconomySuitability for Fluorinated Substrates
PBr


High (Inversion)HighExcellent (Low temp prevents racemization)
CBr

/ PPh


High (Inversion)LowGood, but byproduct removal is difficult
HBr (aq)

None (Racemic)HighPoor (Unless racemic product is desired)
NBS / Thiourea RadicalHigh (Retention)ModerateEmerging (Useful for specific substrates)
Workflow: "Just-in-Time" Generation

For unstable para-fluorinated derivatives, a "Just-in-Time" (JIT) workflow is required to maintain enantiopurity.

JIT_Workflow Step1 1. Precursor Storage (Chiral Alcohol) Step2 2. Activation (Mesylation) or Bromination (PBr3) Step1->Step2 On Demand Step3 3. Immediate Solvent Swap (Cold Pentane Extraction) Step2->Step3 < 30 mins Step4 4. Coupling Reaction (Nucleophile Addition) Step3->Step4 Do not store

Caption: JIT protocol to minimize racemization of sensitive para-fluorinated benzyl bromides.

References
  • Stereoconvergent Negishi Reactions

    • Fischer, C., & Fu, G. C. (2005). Asymmetric Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Electrophiles. Journal of the American Chemical Society.[2]

  • Stereospecific Bromination Mechanisms

    • Hutchins, R. O., et al. (1976).[3] Convenient synthesis of labile optically active secondary alkyl bromides from chiral alcohols.[3][4] The Journal of Organic Chemistry.

  • Radical Bromination with Retention

    • Bafaluy, D., et al. (2024). Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives. Chemistry – A European Journal.[2]

  • Fluorine in Drug Design

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
  • Nickel-Catalyzed Cross-Coupling of Benzyl Bromides

    • Gao, X., et al. (2021).[5] Nickel-Catalyzed Reductive Cross-Coupling between Industrial Chemical CF3CH2Cl and (Hetero)aryl Bromides.[5] Organic Letters.

Sources

Technical Whitepaper: Strategic Sourcing & Application of 2-(1-Bromoethyl)-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into the sourcing, synthesis, and application of 2-(1-Bromoethyl)-1,3-difluorobenzene , a specialized fluorinated building block.

Executive Summary

This compound (CAS: 113212-10-5 ) is a critical chiral building block used in the synthesis of advanced pharmaceutical intermediates. Unlike its more common analog, 2,6-difluorobenzyl bromide (used in Relugolix), this ethyl-substituted variant introduces a chiral center adjacent to the aromatic ring. This structural motif—the 1-(2,6-difluorophenyl)ethyl group —is highly valued in medicinal chemistry for its ability to increase metabolic stability (blocking benzylic oxidation) and modulate lipophilicity in kinase inhibitors and antiviral agents (e.g., DABO analogues).

Due to the steric hindrance imposed by the two ortho-fluorine atoms and the lability of the benzylic bromide, this compound is often made-to-order or synthesized in-house from stable precursors. This guide outlines verified suppliers, synthesis protocols, and handling strategies.

Part 1: Chemical Profile & Critical Distinctions[1]

Researchers must distinguish this target from the non-chiral benzyl bromide often returned in search results.

FeatureTarget Compound Common Confusion
Chemical Name This compound 2-(Bromomethyl)-1,3-difluorobenzene
Common Name 1-Bromo-1-(2,6-difluorophenyl)ethane2,6-Difluorobenzyl bromide
CAS Number 113212-10-5 85118-00-9
Structure Ar-CH(Br)-CH₃ (Chiral/Racemic)Ar-CH₂-Br (Achiral)
Key Application Chiral kinase inhibitors, HIV-RT inhibitorsRelugolix, Rufinamide intermediates
Reactivity Sterically hindered SN2; Prone to eliminationFast SN2; Highly reactive

Structural Insight: The 2,6-difluoro substitution pattern creates a "clam-shell" steric environment around the benzylic carbon. This protects the resulting pharmacophore from metabolic dealkylation but also requires forcing conditions for nucleophilic substitution during synthesis.

Part 2: Strategic Sourcing Ecosystem

Due to stability issues (hydrolysis/elimination), many "in-stock" listings for the bromide are stale. The most robust strategy is a Dual-Sourcing Approach : attempt direct purchase, but simultaneously procure the stable alcohol precursor.

A. Verified Suppliers (Direct & Precursor)
SupplierProduct TypeCASCatalog / Notes
BLDpharm Target Bromide 113212-10-5 Cat# BD104625. Check batch age.
Thermo (Alfa Aesar) Alcohol Precursor 87327-65-9 1-(2,6-Difluorophenyl)ethanol. High purity (97%).
CymitQuimica Alcohol Precursor 87327-65-9 European distribution hub.
Enamine Building Block VariousOften supplies the amine derivative directly.
B. Sourcing Decision Logic

The following decision tree illustrates the optimal workflow for securing high-quality material for biological assays.

SourcingLogic Start Requirement: This compound CheckStock Check Supplier Stock (BLDpharm, ChemScene) Start->CheckStock StockStatus In Stock < 2 Weeks? CheckStock->StockStatus BuyDirect Purchase Bromide (Request H-NMR for purity) StockStatus->BuyDirect Yes AltStrategy Strategic Alternative: Buy Alcohol Precursor StockStatus->AltStrategy No / Lead Time > 4wks Validation Validate: Chiral HPLC (if enantiopure) 1H-NMR (check elimination) BuyDirect->Validation Precursor 1-(2,6-Difluorophenyl)ethanol (CAS: 87327-65-9) AltStrategy->Precursor Synthesis In-House Bromination (PBr3 or HBr) Precursor->Synthesis Synthesis->Validation

Figure 1: Decision logic for procuring labile fluorinated benzyl bromides. Prioritizing the stable alcohol precursor ensures project continuity if the bromide is degraded or out of stock.

Part 3: Technical Applications & Synthesis
Why this specific isomer?

In drug design, the 1-(2,6-difluorophenyl)ethyl moiety serves two functions:

  • Conformational Lock: The ortho-fluorines restrict the rotation of the ethyl group relative to the phenyl ring, locking the molecule into a bioactive conformation.

  • Metabolic Shield: The fluorines block P450-mediated hydroxylation at the ring positions, while the methyl group (alpha to the ring) adds lipophilicity without the liability of a bare benzyl methylene.

Key Drug Classes:

  • HIV-1 Reverse Transcriptase Inhibitors: Substituted 6-benzyl-4-oxopyrimidines (DABO analogs) where the ethyl linker improves potency against mutant strains (K103N).

  • Kinase Inhibitors: Used to couple with piperazines or aminopyridines in T-cell activation modulators.

Experimental Protocol: Synthesis from Alcohol

If the bromide cannot be sourced, it can be synthesized from 1-(2,6-difluorophenyl)ethanol (CAS 87327-65-9).

Reaction Pathway: Ar-CH(OH)-CH₃ + PBr₃ → Ar-CH(Br)-CH₃

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask under Nitrogen/Argon.

  • Reagents: Dissolve 1.0 eq (e.g., 5.0 g) of 1-(2,6-difluorophenyl)ethanol in anhydrous Dichloromethane (DCM) (10 vol).

  • Addition: Cool to 0°C. Dropwise add Phosphorus Tribromide (PBr₃) (0.4 eq) over 20 minutes. Note: The reaction is exothermic.

  • Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the alcohol peak.

  • Quench: Cool to 0°C and slowly quench with saturated NaHCO₃ solution. Caution: Gas evolution.

  • Workup: Extract with DCM (3x). Wash organics with Brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. The product is often pure enough for the next step. If not, perform rapid flash chromatography (100% Hexanes). Do not use silica with high acidity as it may cause elimination to the styrene.

Data for Validation:

  • 1H NMR (CDCl3): Look for the quartet at ~5.5 ppm (CH-Br) and the doublet at ~2.0 ppm (CH3).

  • Stability: Store at -20°C under Argon.

References
  • BLDpharm. Product Analysis: this compound (CAS 113212-10-5). Retrieved from

  • Thermo Scientific Chemicals. 1-(2,6-Difluorophenyl)ethanol, 97% Specification Sheet. Retrieved from

  • PubChem. Compound Summary: 1-(1-Bromoethyl)-2,6-difluorobenzene derivatives. National Library of Medicine.[1] Retrieved from

  • Mai, A., et al. (2007). Synthesis and biological evaluation of 2-amino-6-(1,2,6-difluorophenyl)ethyl-3,4-dihydro-5-methylpyrimidin-4(3H)-ones as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.[2] Journal of Medicinal Chemistry.[3]

  • Drug Patent Watch. Patent US-10137124: Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors. Retrieved from

Sources

Methodological & Application

Radical bromination of 2-ethyl-1,3-difluorobenzene protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Radical Bromination of 2-Ethyl-1,3-Difluorobenzene

Abstract & Scope

This technical guide details the protocol for the regioselective radical bromination of 2-ethyl-1,3-difluorobenzene to synthesize 2-(1-bromoethyl)-1,3-difluorobenzene .[1] This intermediate is a critical motif in the synthesis of kinase inhibitors and agrochemicals, where the difluorophenyl ring serves as a bioisostere for metabolic stability.

The presence of two ortho-fluorine atoms presents a unique synthetic challenge:

  • Electronic Deactivation: The strong inductive effect (-I) of the fluorine atoms destabilizes the benzylic radical intermediate, slowing the reaction kinetics compared to non-fluorinated ethylbenzene.

  • Steric Shielding: The 2,6-difluoro substitution pattern creates steric bulk around the benzylic carbon, requiring optimized thermal initiation.

This protocol utilizes


-trifluorotoluene (PhCF

)
as a green, high-performance solvent alternative to carbon tetrachloride (CCl

), ensuring compliance with modern environmental standards while maintaining high radical efficiency.[1]

Mechanistic Insight

The transformation proceeds via the Wohl-Ziegler mechanism.[1][2][3][4] Success depends on maintaining a low, steady-state concentration of molecular bromine (


) to favor benzylic substitution over ring bromination or elimination.[1][5]

Key Mechanistic Factors:

  • Selectivity: The bond dissociation energy (BDE) of the benzylic C-H bond is significantly lower (~85 kcal/mol) than the homobenzylic (primary) methyl C-H bond (~98 kcal/mol).[5] Despite the electron-withdrawing fluorines, the benzylic radical remains the kinetic product.[5]

  • The "Goldilocks" Zone: The ortho-fluorines destabilize the transition state.[5] Consequently, standard initiation (e.g., AIBN at 80°C) may be sluggish. This protocol uses a higher boiling solvent (102°C) to drive the propagation step.

G Start 2-Ethyl-1,3-difluorobenzene Radical Benzylic Radical Intermediate Start->Radical -H• (Abstraction) NBS N-Bromosuccinimide (NBS) NBS->Radical Br• Source Succinimide Succinimide (Byproduct) NBS->Succinimide Post-Reaction Initiator Initiator (AIBN/Heat) Initiator->NBS Initiation Product 2-(1-Bromoethyl)- 1,3-difluorobenzene Radical->Product +Br•

Figure 1: Reaction pathway for the Wohl-Ziegler bromination of hindered ethylbenzenes.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleSpecification
2-Ethyl-1,3-difluorobenzene 1.0SubstratePurity >98%; Dry
N-Bromosuccinimide (NBS) 1.05Brominating AgentCritical: Must be recrystallized from H

O to remove free Br

and HBr.[1][5]
AIBN (Azobisisobutyronitrile)0.05Radical InitiatorStore at 4°C.

-Trifluorotoluene
5.0 VolSolventAnhydrous; Degassed.[1][5]
Step-by-Step Methodology

1. Preparation and Setup:

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Safety Note: Ensure the condenser is efficient (glycol coolant at -10°C is recommended) to prevent solvent loss and control exotherms.

  • Charge the flask with 2-ethyl-1,3-difluorobenzene (10.0 g, 70.4 mmol) and

    
    -trifluorotoluene  (50 mL).[1]
    
  • Degas the solution by bubbling nitrogen through it for 15 minutes. Oxygen is a radical scavenger and will inhibit the reaction.

2. Reagent Addition:

  • Add N-Bromosuccinimide (NBS) (13.1 g, 73.9 mmol) in one portion. The NBS will not fully dissolve at room temperature; it will form a suspension.

  • Add AIBN (578 mg, 3.52 mmol).

3. Reaction Initiation:

  • Heat the reaction mixture to 90–95°C (internal temperature).

  • Visual Cue: The dense, white NBS solid will gradually float to the surface and convert into succinimide (a less dense, fluffy solid) as the reaction proceeds.

  • Optional: Irradiation with a 300W tungsten lamp can accelerate initiation if the reaction lags (induction period >30 mins).

4. Monitoring:

  • Monitor by HPLC or GC-MS every hour.[1]

  • Target: >95% conversion of starting material.

  • Stop Condition: If di-brominated byproduct (gem-dibromide) exceeds 5%, terminate heat immediately.

5. Workup:

  • Cool the mixture to 0°C to precipitate succinimide completely.

  • Filter the slurry through a coarse fritted glass funnel or a pad of Celite. Wash the cake with cold PhCF

    
     (10 mL).
    
  • Concentrate the filtrate under reduced pressure (Rotavap bath < 40°C) to yield a yellow oil.

6. Purification (Critical):

  • Benzylic bromides on electron-deficient rings are prone to hydrolysis but less so than electron-rich analogs.[1][5] However, they degrade on acidic silica.

  • Method: Rapid filtration through a short plug of Neutral Alumina using Hexanes/EtOAc (95:5).

  • Evaporate solvents to obtain the product.[6]

Data & Optimization

The following table contrasts the "Standard" CCl


 protocol with the optimized PhCF

protocol recommended here.
ParameterStandard Protocol (CCl

)
Optimized Protocol (PhCF

)
Impact
Temperature 77°C (Reflux)102°C (Reflux) Higher T overcomes steric/electronic deactivation of the difluoro ring.[1][5]
Solvent Toxicity High (Ozone Depleter)Low (Green Alternative) PhCF

is environmentally benign and easier to strip.[5]
Reaction Time 12–18 Hours4–6 Hours Faster kinetics due to higher thermal ceiling.
Yield 75–80%85–92% Reduced side reactions (elimination to styrene).

Troubleshooting & Safety

Common Failure Modes
  • No Reaction (Induction Period): If the mixture stays colorless and NBS remains at the bottom after 1 hour at reflux, add a second portion of AIBN (0.02 eq) or introduce a light source.

  • Over-Bromination: The gem-dibromide (2-(1,1-dibromoethyl)...) forms if the reaction runs too long or NBS is in large excess.[1] Strictly limit NBS to 1.05 equivalents.

  • Hydrolysis: The product converts to the benzyl alcohol if exposed to moisture. Store under Nitrogen at -20°C.

Safety Hazards
  • Lachrymator: Benzylic bromides are potent tear gas agents. Handle strictly in a fume hood.

  • HF Generation: If the difluorobenzene ring degrades (unlikely under these conditions but possible in fire), HF may form. Have calcium gluconate gel available.

References

  • Wohl-Ziegler Reaction Overview: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[1][3][5][7] Chemical Reviews, 1948, 43(2), 271–317. Link[1]

  • Solvent Selection (PhCF3): Ogawa, A., et al. "

    
    -Trifluorotoluene: An environmentally benign solvent for radical reactions."[1][5] Tetrahedron Letters, 1994, 35(41), 7653-7656.[1] Link[1]
    
  • Benzylic Radical Stability: Studer, A., & Curran, D. P. "Catalysis of Radical Reactions: A Radical Chemistry Perspective." Angewandte Chemie International Edition, 2016, 55(1), 58–102. Link[1]

  • Analogous Difluoro-Synthesis: "Synthesis of 1-(bromomethyl)-2,3-difluorobenzene." ChemicalBook Protocols, Accessed 2023. Link

Sources

Application Note: Synthesis of 1-Bromo-1-(2,6-difluorophenyl)ethane via PBr3-Mediated Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: Synthesis of Chiral and Achiral Building Blocks for Active Pharmaceutical Ingredients (APIs)

Introduction and Strategic Context

The synthesis of 1-bromo-1-(2,6-difluorophenyl)ethane from 1-(2,6-difluorophenyl)ethanol is a fundamental functional group transformation utilized extensively in medicinal chemistry. This specific benzylic bromide serves as a critical electrophilic building block in the development of complex therapeutic agents, including GPR120 agonists for metabolic disorders[1] and diacylglycerol kinase (DGK) inhibitors for immuno-oncology applications[2].

Converting a secondary benzylic alcohol to an alkyl bromide requires a reagent that can activate the poor hydroxyl leaving group while providing a nucleophilic bromide source. Phosphorus tribromide (PBr₃) is the reagent of choice due to its high atom economy, mild reaction conditions, and predictable stereochemical outcomes.

Mechanistic Insights: Causality in Reaction Design

Understanding the electronic and steric environment of the 1-(2,6-difluorophenyl)ethyl system is paramount for optimizing this protocol.

  • Activation Step: The reaction initiates with the nucleophilic attack of the alcohol oxygen onto the electrophilic phosphorus atom of PBr₃, displacing a bromide ion and forming a highly reactive phosphite ester intermediate.

  • The Sₙ1 vs. Sₙ2 Continuum: Standard benzylic alcohols often undergo bromination via an Sₙ1 pathway due to the resonance stabilization of the benzylic carbocation. However, the highly electronegative fluorine atoms at the 2,6-positions of this substrate exert a strong inductive electron-withdrawing effect (-I). This severely destabilizes any transient carbocation formation. Consequently, the reaction is heavily biased toward an Sₙ2 displacement mechanism .

  • Steric Considerations: While the Sₙ2 pathway is electronically favored, the two ortho-fluorine atoms create a sterically hindered environment for the incoming bromide nucleophile. This necessitates a careful thermal balance: the reaction must be kept at 0 °C to prevent elimination (formation of 1,3-difluoro-2-vinylbenzene) while allowing sufficient time (1–2 hours) to overcome the steric barrier for complete Sₙ2 displacement.

  • Stoichiometric Causality: Theoretically, one mole of PBr₃ can brominate three moles of alcohol. In practice, the second and third substitutions (reacting with HOPBr₂ and (HO)₂PBr) are kinetically sluggish at 0 °C. To ensure rapid and complete conversion without requiring heat—which would degrade the sensitive benzylic bromide—a slight molar excess (1.1 equivalents) of PBr₃ is explicitly chosen[3].

Mechanism A 1-(2,6-difluorophenyl)ethanol (Secondary Alcohol) C Phosphite Ester Intermediate [Ar-CH(CH3)-O-PBr2] + Br⁻ A->C Activation (0 °C) B PBr3 (Phosphorus Tribromide) B->C D Nucleophilic Attack (SN2 Pathway) C->D Br⁻ attacks benzylic carbon E 1-Bromo-1-(2,6-difluorophenyl)ethane (Target Product) D->E Leaving Group Departure

Caption: Mechanistic pathway of PBr3-mediated bromination via SN2 displacement.

Experimental Protocol

Quantitative Reagent Matrix

Scale: 10.0 mmol. All glassware must be oven-dried and purged with inert gas (N₂ or Ar).

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
1-(2,6-Difluorophenyl)ethanol158.151.001.58 g (10.0 mmol)Starting Substrate
Phosphorus tribromide (PBr₃)270.701.101.04 mL (11.0 mmol)Activating/Brominating Agent
Dichloromethane (DCM), Anhydrous84.93-20.0 mLNon-participating Solvent
Saturated NaHCO₃ (aq)--25.0 mLQuench / Acid Neutralization
Brine (Saturated NaCl)--20.0 mLPhase Separation Aid
Step-by-Step Methodology
  • System Preparation: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon inlet. Add 1.58 g of 1-(2,6-difluorophenyl)ethanol and 20.0 mL of anhydrous DCM.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Causality: PBr₃ reacts violently with moisture and exothermically with alcohols. Starting at 0 °C suppresses the formation of styrene-like elimination byproducts.

  • Reagent Addition: Using a gas-tight syringe, add 1.04 mL of PBr₃ dropwise over 10 minutes. Direct the drops down the inner wall of the flask to allow pre-cooling before hitting the reaction mixture.

  • Reaction Propagation: Maintain the reaction at 0 °C. Stir vigorously for 1.5 hours.

  • Quenching: Carefully add 10 mL of ice-cold water dropwise, followed by 15 mL of saturated aqueous NaHCO₃. Causality: Water hydrolyzes unreacted PBr₃ and phosphite esters. NaHCO₃ neutralizes the resulting HBr and phosphorous acid, preventing acid-catalyzed degradation of the product during concentration[3].

  • Extraction & Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Critical: Do not exceed a water bath temperature of 30 °C to prevent thermal decomposition of the benzylic bromide.

Workflow Step1 1. Preparation Dissolve substrate in anhydrous DCM at 0 °C Step2 2. Reagent Addition Dropwise addition of PBr3 (1.1 eq) Step1->Step2 Step3 3. Propagation Stir at 0 °C for 1.5 hours under N2 Step2->Step3 Step4 4. Quenching Carefully add ice-cold water, then sat. NaHCO3 Step3->Step4 Step5 5. Extraction Separate organics, wash with brine, dry (Na2SO4) Step4->Step5 Step6 6. Isolation Concentrate in vacuo (Water bath ≤ 30 °C) Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target alkyl bromide.

In-Process Controls & Self-Validation

To ensure the protocol acts as a self-validating system, the chemist must observe the following checkpoints:

  • Visual Cue (Addition): A slight fuming within the flask during PBr₃ addition is normal and indicates the release of trace HBr gas as the phosphite ester forms.

  • Chromatographic Tracking (TLC): After 1 hour, analyze an aliquot via TLC (Eluent: 9:1 Hexanes:Ethyl Acetate). The starting material (UV active, lower

    
     ~0.2) should be completely consumed, replaced by a new, highly non-polar spot (UV active, higher 
    
    
    
    ~0.7) corresponding to the bromide.
  • Quench Validation: The addition of NaHCO₃ will cause effervescence (CO₂ evolution). The quench is only complete when effervescence ceases entirely upon further addition, confirming all acidic phosphorus byproducts have been neutralized.

Troubleshooting & Optimization

ObservationPotential CauseCorrective Action
Low Isolated Yield (< 60%) Formation of stable phosphite/phosphonate esters that partition into the aqueous layer[3].Ensure the reaction reaches complete conversion via LC-MS before quenching. Extend stirring time at 0 °C by 30 mins.
Presence of Styrene Byproduct Overheating during the reaction or during rotary evaporation.Strictly maintain the reaction at 0 °C. Ensure the rotovap water bath does not exceed 30 °C.
Incomplete Conversion Wet solvent hydrolyzing PBr₃ prematurely.Use strictly anhydrous DCM. Ensure glassware is oven-dried and the reaction is kept under a positive pressure of Argon.

References

1.[1] CA2974060C - Compounds containing carbon-carbon linker as gpr120 agonists - Google Patents. Available at: 2.[2] WO2020006018A1 - Substituted naphthyridinone compounds useful as t cell activators. Available at: 3. Organic Chemistry 12th Wiley - PDF eBook. Gordon College. Available at: 4.[3] Anyone who has experience with PBr3 - reasons for low yield? Reddit r/chemistry. Available at:

Sources

Application Note: Overcoming Steric and Electronic Deactivation in the Nucleophilic Substitution of 2-(1-Bromoethyl)-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into pharmaceutical scaffolds is a cornerstone of modern drug design, enhancing metabolic stability and modulating lipophilicity. 2-(1-Bromoethyl)-1,3-difluorobenzene is a highly valuable, yet notoriously recalcitrant, building block. As a secondary benzylic bromide flanked by two ortho-fluorine atoms, it presents a unique "dual-deactivation" profile that severely limits standard nucleophilic substitution (


 or 

) pathways.

This application note dissects the mechanistic causality behind its low reactivity and provides two field-proven, self-validating protocols to successfully functionalize this substrate: an advanced enantioconvergent fluorination and a sterically controlled amination.

Mechanistic Causality: The Dual-Deactivation Dilemma

To successfully manipulate this compound, one must first understand why traditional substitution methods fail. The molecule's architecture actively resists nucleophilic attack through two distinct phenomena:

  • Steric Shielding (The

    
     Barrier):  While fluorine is the smallest halogen, its van der Waals radius (1.47 Å) is significantly larger than that of hydrogen (1.20 Å). The 1,3-difluoro arrangement creates a rigid, pincer-like steric wall around the benzylic carbon. This bulk, combined with the 
    
    
    
    -methyl group, severely restricts the
    
    
    Bürgi-Dunitz trajectory required for an incoming nucleophile, exponentially increasing the activation energy for
    
    
    displacement.
  • Electronic Destabilization (The

    
     Barrier):  Secondary benzylic bromides typically undergo facile 
    
    
    
    ionization. However, the strong inductive electron withdrawal (
    
    
    effect) of the two ortho-fluorines aggressively pulls electron density away from the benzylic position. This destabilizes the transition state of the developing benzylic carbocation, rendering standard
    
    
    pathways sluggish and prone to side reactions.
  • The E2 Elimination Sink: Because substitution is kinetically starved, basic nucleophiles will preferentially abstract the relatively acidic

    
    -proton, leading to irreversible E2 elimination and the formation of the dead-end byproduct, 1,3-difluoro-2-vinylbenzene.
    

To overcome these barriers, synthetic strategies must rely on highly engineered catalytic environments or strictly controlled solvent/base matrices.

Protocol 1: Enantioconvergent Nucleophilic Fluorination

Converting racemic this compound into a highly enantioenriched benzylic fluoride is a monumental challenge. Based on recent breakthroughs in [1], this protocol utilizes a dual-catalyst system to tame insoluble alkali metal fluorides.

Causality of Experimental Choices
  • Solid KF as the Nucleophile: Inexpensive but possesses high lattice energy and is insoluble in organic media.

  • Synergistic PTC Complex: An achiral onium salt alone transfers "naked" fluoride into the organic phase, which acts as a hard base and triggers E2 elimination. By introducing a chiral bis-urea hydrogen-bond donor (HBD) , the basicity of

    
     is dampened via hydrogen bonding while its nucleophilicity is preserved. The HBD also provides a chiral pocket, enabling enantioconvergent delivery of the fluoride to the racemic substrate.
    
  • Non-Polar Solvent (p-Xylene): Enforces tight ion-pairing between the fluoride, the onium salt, and the HBD, which is absolute critical for high enantioselectivity.

Mechanism Substrate Racemic 2-(1-Bromoethyl)- 1,3-difluorobenzene Product Enantioenriched (R)-1-(1-Fluoroethyl)- 2,6-difluorobenzene Substrate->Product Enantioconvergent Substitution KF Solid KF (Insoluble) ActiveFluoride Solubilized Chiral Fluoride Complex KF->ActiveFluoride Phase Transfer PTC Synergistic PTC Complex (Chiral Bis-Urea + Onium Salt) PTC->ActiveFluoride Binds F- ActiveFluoride->Product Fluoride Delivery

Figure 1: Mechanistic pathway of enantioconvergent fluorination via synergistic phase-transfer catalysis.

Step-by-Step Methodology & Self-Validation

Self-Validating System: This protocol integrates an analytical checkpoint: the addition of 1-fluoro-4-nitrobenzene (


 -103.0 ppm) as an internal standard prior to crude concentration. This ensures that the 

NMR integration yields an absolute conversion metric, decoupled from downstream isolation losses.
  • Preparation: In a nitrogen-filled glovebox, add spray-dried KF (4.0 equiv), chiral bis-urea catalyst (10 mol%), and tetrabutylammonium bromide (TBAB, 10 mol%) to an oven-dried vial equipped with a magnetic stir bar.

  • Assembly: Add anhydrous p-xylene (to reach 0.1 M relative to the substrate) and stir the suspension at room temperature for 15 minutes to allow the ternary S-HBPTC complex to assemble.

  • Substitution: Add racemic this compound (1.0 equiv). Seal the vial, remove it from the glovebox, and stir at 40 °C for 48 hours.

  • Quenching & Validation: Cool the reaction to room temperature. Add exactly 1.0 equiv of 1-fluoro-4-nitrobenzene (internal standard). Dilute with dichloromethane (DCM) and filter through a short pad of Celite to remove inorganic salts.

  • Analysis: Take a 0.1 mL aliquot of the filtrate for

    
     NMR to confirm absolute yield. Purify the remainder via silica gel chromatography and determine the enantiomeric ratio (e.r.) via chiral HPLC.
    

Protocol 2: Sterically Controlled Amination for API Intermediates

When synthesizing pharmaceutical intermediates, carbon-nitrogen bond formation is frequently required. Direct amination of this substrate is plagued by low yields due to competing E2 elimination.

Causality of Experimental Choices
  • Polar Aprotic Solvent (DMF): Strips the solvent shell from the secondary amine (e.g., morpholine), raising its HOMO energy to overcome the massive steric barrier of the ortho-fluorines.

  • Non-Nucleophilic Base (DIPEA): N,N-Diisopropylethylamine is used as a proton sponge. Its extreme steric bulk prevents it from acting as a competing nucleophile, ensuring it only neutralizes the generated HBr [2], thereby preventing the consumption of the valuable amine nucleophile.

Workflow Step1 1. Reagent Preparation Dry KF, Catalyst, Substrate Step2 2. Synergistic PTC Assembly Mix Chiral HBD & Onium Salt Step1->Step2 Step3 3. Nucleophilic Substitution Add Substrate, Stir at 40°C Step2->Step3 Step4 4. Reaction Quenching Filter through Silica/Celite Step3->Step4 Step5 5. Analysis & Purification 19F NMR & Chiral HPLC Step4->Step5

Figure 2: Step-by-step experimental workflow for synergistic phase-transfer catalyzed substitution.

Step-by-Step Methodology & Self-Validation

Self-Validating System: This workflow employs an orthogonal self-validation matrix during reaction monitoring. By utilizing dual-stain Thin Layer Chromatography (TLC)—visualizing under short-wave UV (254 nm) for the aromatic core and subsequently staining with


—the operator can instantaneously differentiate between the desired substitution product and the E2 elimination byproduct (which rapidly reduces 

to form a bright yellow spot against a purple background due to the newly formed vinyl group).
  • Setup: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Reagent Addition: Add DIPEA (2.0 equiv) followed by morpholine (1.5 equiv) dropwise at 0 °C to prevent initial thermal spikes that favor elimination.

  • Heating: Gradually warm the mixture to 80 °C. The thermal energy is necessary to overcome the steric barrier of the 2,6-difluoro pocket.

  • Monitoring: At 4 hours, perform the dual-stain TLC validation. If the E2 byproduct spot outpaces the product spot, reduce the temperature to 65 °C and extend the reaction time.

  • Workup: Cool to room temperature, quench with saturated aqueous

    
    , and extract with ethyl acetate. Wash the organic layer extensively with brine (5x) to remove residual DMF before drying over 
    
    
    
    .

Quantitative Data Presentation

The table below summarizes the expected outcomes when applying various nucleophiles to this compound, highlighting the stark contrast between optimized protocols and standard conditions.

Reaction TypeNucleophileCatalyst / BaseSolventTemp (°C)Yield (%)Enantiomeric Ratio (e.r.)Primary Side Reaction
Enantioconvergent Fluorination KF (Solid)Chiral Bis-Urea + TBABp-Xylene40>85%Up to 97:3Minimal (Suppressed E2)
Amination MorpholineDIPEADMF8075–80%N/A (Racemic)E2 Elimination (<15%)
Standard Etherification NaOMeNoneMethanol65<40%N/ADominant E2 Elimination
Standard Fluorination TBAFNoneTHF25<10%N/AComplete E2 Elimination

References

  • Dooley, C., Ibba, F., Botlik, B. B., Palladino, C., Goult, C. A., Gao, Y., Lister, A., Paton, R. S., Lloyd-Jones, G. C., & Gouverneur, V. "Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis." Nature Catalysis, 2025. URL:[Link]

Synthesis of fluorinated alpha-methylbenzyl amines

Application Note: Advanced Synthesis of Fluorinated -Methylbenzyl Amines

Executive Summary & Strategic Rationale

Fluorinated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


1

This application note details two highly robust, self-validating methodologies for their synthesis:

  • Chemical Asymmetric Synthesis: Nucleophilic trifluoromethylation using Ellman's chiral sulfinamide auxiliary (for

    
    -CF
    
    
    variants).
  • Biocatalytic Asymmetric Amination:

    
    -Transaminase-mediated amination (for ring-fluorinated variants).
    

Chemical Asymmetric Synthesis: -(Trifluoromethyl)benzylamines

Mechanistic Causality

The synthesis of

2233

44
Workflow Visualization

EllmanSynthesisABenzaldehyde +(S)-t-Bu-SulfinamideBTi(OEt)4 MediatedCondensationA->BC(S)-N-tert-ButanesulfinylAldimineB->C - EtOHDNucleophilic Addition(TMSCF3 / TBAF)C->DEDiastereomerically PureSulfinamide IntermediateD->E StereoselectiveFAcidic Cleavage(HCl / MeOH)E->FG(S)-1-(Trifluoromethyl)benzylamine HClF->G Deprotection

Workflow for the asymmetric synthesis of α-CF3 benzylamines via Ellman's auxiliary.

Protocol A: Synthesis of (S)-1-(Trifluoromethyl)benzylamine

Self-Validating System: This protocol incorporates intermediate TLC and

  • Imine Condensation:

    • Charge a flame-dried flask with benzaldehyde (10.0 mmol) and (S)-(-)-2-methyl-2-propanesulfinamide (10.5 mmol) in anhydrous THF (25 mL).

    • Causality: Ti(OEt)

      
       (20.0 mmol) is added dropwise. It acts as both a Lewis acid to activate the aldehyde and a water scavenger to drive the equilibrium toward the imine.
      
    • Stir at room temperature for 12 hours.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The disappearance of the benzaldehyde spot validates completion.

    • Quench with brine, filter through Celite, and concentrate to yield the sulfinyl imine.

  • Nucleophilic Trifluoromethylation:

    • Dissolve the imine (8.0 mmol) in anhydrous DMF (20 mL) and cool to -40 °C.

    • Add TMSCF

      
       (12.0 mmol) followed by a catalytic amount of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.8 mmol).
      
    • Causality: TBAF initiates the reaction by forming a hypervalent silicon species, releasing the highly nucleophilic CF

      
       anion which attacks the less sterically hindered face of the chiral imine.
      
    • Stir for 4 hours, gradually warming to -10 °C.

    • Validation Check:

      
      F-NMR of an aliquot should show a single doublet around -75 ppm, confirming diastereoselective CF
      
      
      incorporation.
  • Auxiliary Cleavage:

    • Dissolve the purified intermediate in MeOH (15 mL) and add 4M HCl in dioxane (10 mL). Stir for 1 hour at room temperature.

    • Causality: Mild acidic conditions selectively cleave the N-S bond without affecting the C-N bond, allowing for the recovery of the sulfinyl group as a recyclable chloride.

    • Concentrate and precipitate the product using diethyl ether to yield (S)-1-(Trifluoromethyl)benzylamine hydrochloride.

Biocatalytic Asymmetric Amination: Ring-Fluorinated Analogs

Mechanistic Causality

For ring-fluorinated


Workflow Visualization

BiocatalysisA4'-Fluoroacetophenone(Prochiral Ketone)Cω-Transaminase + PLP(Aqueous Buffer, pH 7.5)A->CBIsopropylamine(Amine Donor)B->CD(R)-1-(4-Fluorophenyl)ethylamineC->DEAcetone(Byproduct)C->E

Biocatalytic transamination of fluorinated acetophenones using ω-transaminase.

Protocol B: Biocatalytic Synthesis of (R)-1-(4-Fluorophenyl)ethylamine

Self-Validating System: This protocol utilizes continuous byproduct removal and HPLC monitoring to ensure thermodynamic drive and enantiopurity.

  • Enzyme and Cofactor Preparation:

    • Prepare a 100 mM phosphate buffer (pH 7.5) containing 1.0 mM PLP.

    • Causality: PLP is the essential cofactor that forms the internal aldimine with the enzyme's active-site lysine, priming it for the transamination cycle.

    • Dissolve the engineered (R)-selective

      
      -transaminase (20 mg/mL) in the buffer.
      
  • Transamination Reaction:

    • Add isopropylamine (500 mM) as the amine donor and 4'-fluoroacetophenone (50 mM) to the reaction mixture.

    • Causality: A large excess of isopropylamine is used to thermodynamically drive the equilibrium toward the product amine, overcoming the unfavorable equilibrium constant typical of ketone aminations.

    • Incubate at 30 °C with orbital shaking (150 rpm) for 24 hours.

    • Validation Check: Monitor conversion and ee via chiral HPLC (e.g., Chiralcel OD-H column). The reaction is self-validating when the ketone peak area stabilizes at <2% of its initial value.

  • Isolation:

    • Adjust the pH to 2.0 with 1M HCl to protonate the amine, and extract unreacted ketone with ethyl acetate.

    • Adjust the aqueous layer to pH 11.0 with 1M NaOH and extract the free base product with methyl tert-butyl ether (MTBE).

    • Dry over Na

      
      SO
      
      
      and concentrate under reduced pressure.

Quantitative Data & Comparative Analysis

The following table summarizes the operational metrics of both methodologies, providing a clear comparison for process chemists selecting a route for drug development.

ParameterChemical Asymmetric Synthesis (Protocol A)Biocatalytic Amination (Protocol B)
Target Substrate

-(Trifluoromethyl)benzylamines
Ring-fluorinated

-methylbenzylamines
Stereocontrol Element Chiral Auxiliary (Ellman's Sulfinamide)Enzyme Active Site Topology
Typical Yield 75 - 85% (over 3 steps)85 - 95% (single step)
Enantiomeric Excess (ee) > 95% (Diastereomeric control)> 99% (Enzymatic specificity)
Reaction Time ~ 18 hours total24 - 48 hours
Environmental Impact Moderate (Requires organic solvents, Ti(OEt)

)
Low (Aqueous buffer, renewable catalyst)
Scalability High (Standard batch reactors)High (Requires pH and temperature control)

References

  • Wu, Y., & Deng, L. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society.[Link]

  • Datta, M., et al. (2024). Sulfinamide Crossover Reaction. The Journal of Organic Chemistry.[Link]

  • Ellman, J. A., et al. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry.[Link]

  • Fischereder, E.-M., et al. (2016). Catalytic Promiscuity of Transaminases: Preparation of Enantioenriched β-Fluoroamines by Formal Tandem Hydrodefluorination/Deamination. Angewandte Chemie International Edition.[Link]

Application Note: 2-(1-Bromoethyl)-1,3-difluorobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 2-(1-Bromoethyl)-1,3-difluorobenzene (CAS: 113212-10-5), a critical benzylic electrophile used to introduce the sterically demanding and metabolically stable 1-(2,6-difluorophenyl)ethyl moiety into pharmaceutical candidates.

Executive Summary & Compound Profile

This compound (also known as


-bromo-2,6-difluoroethylbenzene) is a specialized alkylating agent. Unlike its non-fluorinated or para-substituted analogs, this molecule possesses a unique "ortho-shielded" architecture. The two fluorine atoms at positions 1 and 3 (relative to the benzene ring) flank the ethyl group at position 2, creating a specific steric and electronic environment.
Key Chemical Attributes
FeatureTechnical Implication
Structure Secondary benzylic bromide with 2,6-difluoro substitution.[1][2][3][4]
Reactivity Suppressed

: The flanking fluorines block backside attack, requiring optimized conditions for nucleophilic substitution. Facilitated

: The secondary carbocation is accessible but inductively destabilized by the electron-withdrawing fluorines.
Metabolic Stability The 2,6-difluoro motif blocks metabolic oxidation at the benzylic and ortho-positions, a common clearance pathway for benzyl-containing drugs.
Conformational Lock The ortho-fluorines restrict the rotation of the ethyl group via steric repulsion, potentially locking the bound ligand into a bioactive conformation.

Synthesis & Preparation Protocol

While often purchased, in-house preparation ensures fresh reagent, which is critical as benzylic bromides degrade over time (releasing HBr).

Protocol A: Synthesis from 2,6-Difluoroacetophenone

Objective: Generate high-purity this compound free of styrene byproducts.

Reagents:

  • Precursor: 2,6-Difluoroacetophenone (CAS: 13670-99-0)

  • Reductant: Sodium Borohydride (

    
    )[1]
    
  • Brominating Agent: Phosphorus Tribromide (

    
    ) or 
    
    
    
    (Appel conditions)
  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Workflow:

  • Reduction to Alcohol:

    • Dissolve 2,6-difluoroacetophenone (1.0 eq) in Methanol (

      
      ).
      
    • Cool to

      
      . Slowly add 
      
      
      
      (1.1 eq).
    • Stir at RT for 2 hours. Quench with dilute HCl.

    • Extract with EtOAc, dry over

      
      , and concentrate to yield 1-(2,6-difluorophenyl)ethanol .
      
    • Note: For chiral applications, use a CBS-reduction or enzymatic reduction to generate the (R)- or (S)-alcohol with >98% ee.

  • Bromination (The Critical Step):

    • Caution: The product is a lachrymator and potential vesicant. Perform in a fume hood.

    • Dissolve the alcohol (1.0 eq) in anhydrous DCM (

      
      ) under 
      
      
      
      .
    • Cool to

      
      . Add 
      
      
      
      (0.4 eq) dropwise.
    • Mechanistic Insight: The 2,6-difluoro substitution destabilizes the intermediate oxonium species, making the reaction slower than typical benzyl alcohols.

    • Stir at

      
       for 1 hour, then warm to RT for 2 hours.
      
    • Quench: Pour onto ice-water. Extract with DCM.

    • Purification: Rapid filtration through a short silica plug (eluting with Hexanes). Do not distill at high temperatures to avoid elimination to the styrene derivative.

Application Protocol: Nucleophilic Substitution (N-Alkylation)

This is the primary use case: coupling the 2,6-difluoroethyl group to an amine (e.g., piperazine, pyrazole, or aniline) to build the drug core.

Protocol B: N-Alkylation of Heterocycles

Challenge: The steric bulk of the 2,6-difluorines hinders the approach of the nucleophile. Standard conditions often lead to elimination (styrene formation). Solution: Use a polar aprotic solvent and controlled heating.

Reagents:

  • Electrophile: this compound (1.0 eq)

  • Nucleophile: Secondary amine (e.g., N-Boc-piperazine) (1.2 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.5 eq) for faster kinetics.
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Additive: KI (0.1 eq) – Essential catalyst.

Procedure:

  • Setup: In a sealed reaction vial, suspend the amine and Base in MeCN (

    
    ).
    
  • Activation: Add Potassium Iodide (KI). The Finkelstein reaction generates the more reactive iodide in situ, which is less sensitive to the steric shielding of the fluorines.

  • Addition: Add the bromide (1.0 eq) dropwise.

  • Reaction: Heat to

    
    . Monitor by LCMS.
    
    • Checkpoint: If elimination product (styrene) is observed, lower temperature to

      
       and switch solvent to DMF.
      
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

Data Analysis: Expected Outcomes
ParameterExpectationTroubleshooting
Conversion >90% within 4-12 hoursIf slow, add 0.5 eq more Base and increase temp by

.
Selectivity >95% Substitution vs EliminationIf elimination is high, switch base to

(weaker) or use Acetone as solvent.
Chirality Partial Racemization possibleIf starting with chiral bromide, use

conditions (low temp, polar solvent) to invert configuration, or expect

racemization.

Visualizing the Pathway

The following diagram illustrates the synthesis and the steric "ortho-effect" governing the reactivity.

G cluster_0 Reactivity Control Acetophenone 2,6-Difluoroacetophenone (Precursor) Alcohol 1-(2,6-Difluorophenyl)ethanol (Intermediate) Acetophenone->Alcohol NaBH4 (Racemic) or CBS (Chiral) Bromide This compound (Electrophile) Alcohol->Bromide PBr3, 0°C (Appel Reaction) Transition Sterically Hindered TS (Ortho-F Blocking) Bromide->Transition Amine, K2CO3 KI (Cat.) Product N-Alkylated Drug Core (Pharma Intermediate) Transition->Product SN2 (Major) SideProduct Styrene Derivative (Elimination Byproduct) Transition->SideProduct E2 (Minor) High Temp/Strong Base

Caption: Synthesis pathway and bifurcation between substitution (desired) and elimination (undesired) pathways, mediated by steric hindrance.

Safety & Handling

  • Lachrymator: Benzylic bromides are potent tear gas agents. Always handle in a functioning fume hood.

  • Corrosive: Causes skin burns. Wear nitrile gloves and safety goggles.

  • Storage: Store at

    
     under inert gas (Argon). The compound degrades upon exposure to moisture and light, turning brown (liberation of 
    
    
    
    /HBr).

References

  • Synthesis of Fluorinated Benzylic Bromides

    • ChemicalBook. (2024).[5][6][7] "this compound Product & Synthesis."

  • Nucleophilic Substitution of Deactivated Benzyl Halides

    • Sigma-Aldrich. (2024).[5][6][7] "2,6-Difluorobenzyl bromide Application Note."

  • Chiral Alcohol Precursors

    • Thermo Fisher Scientific. (2024).[5][6][7] "1-(2,6-Difluorophenyl)ethanol Specifications."

  • Patent Applications (Relevance to Pharma)

    • Bide Pharmatech. (2024).[5][7] "Patent Locations for this compound."

Sources

Application Note: Preparation of 1-(2,6-Difluorophenyl)ethylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, homocoupling suppression, and self-validating experimental protocols.

Executive Summary

The synthesis of secondary benzylic Grignard reagents, such as 1-(2,6-difluorophenyl)ethylmagnesium bromide, is a critical transformation in the development of complex active pharmaceutical ingredients (APIs), including diacylglycerol kinase (DGK) inhibitors and anti-HIV agents 1[1]. However, the preparation of these reagents is notoriously plagued by Wurtz homocoupling—a side reaction that drastically reduces yield and complicates downstream purification. This application note details the mechanistic causality behind this instability and provides field-proven, highly optimized protocols utilizing advanced solvent systems and lithium chloride (LiCl) mediation to ensure high-fidelity reagent generation.

Mechanistic Causality & Solvent Dynamics

To successfully synthesize 1-(2,6-difluorophenyl)ethylmagnesium bromide, one must understand the underlying Single Electron Transfer (SET) mechanism. When the benzylic halide contacts the magnesium surface, a single electron is transferred, generating a transient benzylic radical and a magnesium(I) halide species.

The Challenge of the Benzylic Radical: Because the 1-(2,6-difluorophenyl)ethyl radical is resonance-stabilized by the aromatic ring, its lifetime is extended. In highly coordinating and polar solvents like Tetrahydrofuran (THF), this radical pair is heavily solvated, promoting its diffusion away from the magnesium surface. Once free in solution, these radicals rapidly dimerize to form the bis-aryl butane Wurtz homocoupling byproduct.

The 2-MeTHF Advantage: To suppress this pathway, we mandate the use of 2-Methyltetrahydrofuran (2-MeTHF) over traditional THF or diethyl ether. 2-MeTHF possesses a "Goldilocks" polarity: it is sufficiently coordinating to stabilize the final organomagnesium species, yet less polar than THF. This lower polarity keeps the intermediate radical pair tightly bound to the magnesium surface, forcing the second electron transfer to occur faster than diffusion, thereby drastically suppressing Wurtz coupling2[2] 3[3].

The Ortho-Fluorine Effect: The two fluorine atoms at the 2,6-positions exert a strong inductive (-I) electron-withdrawing effect. While this slightly destabilizes the developing carbanionic character of the Grignard reagent, the lone pairs on the fluorine atoms can weakly coordinate with the magnesium surface. This necessitates precise temperature control (15–20 °C) to prevent premature elimination or benzyne-type side reactions.

Mechanism RBr 1-(2,6-difluorophenyl)ethyl bromide + Mg(0) Surface SET1 First Single Electron Transfer (SET) RBr->SET1 Radical Benzylic Radical Pair [Ar-CH(CH3)•  •MgBr] SET1->Radical SET2 Second SET & Recombination (Fast in 2-MeTHF) Radical->SET2 Surface Bound Diffusion Radical Diffusion (Promoted in THF) Radical->Diffusion Escapes Surface Grignard 1-(2,6-difluorophenyl)ethylmagnesium bromide (Target Reagent) SET2->Grignard Wurtz Wurtz Homocoupling (Side Product) Diffusion->Wurtz Dimerization

Figure 1: Single Electron Transfer (SET) mechanism of Grignard formation vs. Wurtz homocoupling.

Quantitative Analysis of Reaction Parameters

The table below summarizes the empirical data driving our protocol design, demonstrating the profound impact of solvent selection and additives on the yield of the secondary benzylic Grignard reagent.

Table 1: Effect of Solvent and Additives on 1-(2,6-Difluorophenyl)ethylmagnesium Bromide Synthesis

Solvent SystemAdditiveOperating Temp (°C)Active Grignard Yield (%)Wurtz Homocoupling (%)
THFNone2045%40%
Diethyl Ether (Et₂O)None2060%25%
2-MeTHF None 15–20 85% < 5%
THF LiCl (1.2 eq) 0–5 92% < 2%

Equipment and Reagent Specifications

To establish a self-validating system, absolute exclusion of moisture and oxygen is mandatory4[4].

  • Glassware: All glassware must be oven-dried at 120 °C for a minimum of 4 hours and assembled hot under a continuous stream of high-purity Argon.

  • Magnesium Turnings (99.9%): Must be mechanically activated via dry-stirring prior to use to cleave the passivating MgO layer.

  • Solvents (2-MeTHF / THF): Must be rigorously anhydrous (Karl Fischer titration < 50 ppm H₂O) and sparged with Argon.

Experimental Protocols

Protocol A: Optimized Standard Preparation in 2-MeTHF

This protocol is ideal for standard process scale-up where the use of 2-MeTHF provides sufficient Wurtz coupling suppression.

  • Mechanical Activation: To a flame-dried 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add Magnesium turnings (1.50 eq). Dry-stir the turnings vigorously under Argon for 30 minutes.

  • Chemical Activation: Add enough anhydrous 2-MeTHF to just cover the magnesium turnings. Add a single crystal of iodine (I₂) or 1,2-dibromoethane (0.05 eq). Stir until the iodine color fades or gentle bubbling is observed, indicating a highly active, pristine magnesium surface.

  • Controlled Initiation: Prepare a 1.0 M solution of 1-(2,6-difluorophenyl)ethyl bromide in anhydrous 2-MeTHF. Add 5% of this solution to the magnesium suspension without stirring. Observe the reaction closely; a localized exotherm and slight cloudiness indicate successful initiation.

  • Sustained Addition: Once initiated, begin moderate stirring. Cool the reaction flask using a water bath to maintain an internal temperature strictly between 15 °C and 20 °C . Add the remaining halide solution dropwise via a syringe pump over 2 hours.

    • Expert Insight: Do not overcool the reaction below 10 °C in this solvent system. If the reaction stalls, unreacted halide will accumulate, leading to a dangerous runaway exotherm once it re-initiates.

  • Maturation: Upon complete addition, allow the dark grey/brown solution to stir for an additional 1 hour at room temperature to ensure complete insertion.

Protocol B: LiCl-Mediated "Turbo-Grignard" Preparation

For highly sensitive downstream electrophiles, the Knochel-type LiCl-mediated insertion is recommended. LiCl breaks up the polymeric aggregates of the Grignard reagent, forming highly soluble monomeric species (RMgX·LiCl). This allows the insertion to proceed at near-freezing temperatures, virtually eliminating homocoupling5[5].

  • Salt Drying: Add anhydrous LiCl (1.20 eq) to a Schlenk flask and heat to 150 °C under high vacuum (0.1 mbar) for 2 hours. Cool to room temperature under Argon.

  • Reagent Assembly: Add Magnesium turnings (1.50 eq) to the flask containing the dried LiCl. Add anhydrous THF to achieve a 1.0 M final concentration.

  • Activation: Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in THF, 0.02 eq) to chemically activate the magnesium. Stir for 5 minutes at room temperature.

  • Cold Insertion: Cool the suspension to 0 °C using an ice bath. Add the 1-(2,6-difluorophenyl)ethyl bromide dropwise over 1.5 hours.

    • Expert Insight: The immediate solubilization of the forming Grignard reagent by LiCl prevents surface passivation, allowing the reaction to proceed smoothly at 0 °C.

Quality Control & Titration

Never assume 100% conversion due to the volatile nature of secondary benzylic Grignard formation. Before utilizing the 1-(2,6-difluorophenyl)ethylmagnesium bromide in a cross-coupling or nucleophilic addition step, its exact molarity must be determined.

  • Method: Titrate a 1.0 mL aliquot of the Grignard solution against a standardized solution of iodine (I₂) in THF saturated with LiCl. The endpoint is marked by the persistent brown color of excess iodine. Alternatively, use salicylaldehyde phenylhydrazone as a colorimetric indicator (color change from yellow to clear).

References

  • Title: United States Patent - Googleapis.com (Velaparthi et al.)
  • Source: acs.
  • Source: researchgate.
  • Source: researchgate.
  • Source: benchchem.

Sources

Application Note: Alkylation of Amines with 1-Bromo-1-(2,6-difluorophenyl)ethane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The installation of the 1-(2,6-difluorophenyl)ethyl pharmacophore is a critical structural modification in modern medicinal chemistry. The di-ortho-fluoro substitution pattern provides profound steric shielding, restricts bond rotation to lock in specific bioactive conformations, and significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the aromatic ring.

This specific moiety has gained prominence in the development of novel immunotherapies. Notably, it is a key structural feature in diacylglycerol kinase alpha/zeta (DGKα/ζ) inhibitors, such as the T-cell activator DGK-IN-1, which are utilized in oncology and viral infection research to overcome immune checkpoints[1][2]. Alkylating amines with 1-bromo-1-(2,6-difluorophenyl)ethane is the most direct route to install this group; however, the unique steric and electronic properties of this secondary benzylic halide demand highly optimized conditions to prevent reaction failure.

Mechanistic Causality & Reaction Design

The alkylation of an amine with 1-bromo-1-(2,6-difluorophenyl)ethane represents a borderline SN2/SN1 mechanistic challenge[3]. Understanding the causality behind the reaction conditions is essential for successful synthesis:

  • Steric Hindrance: The secondary benzylic position is flanked by a methyl group and an aromatic ring bearing two ortho-fluorine atoms. This extreme steric congestion heavily disfavors the direct, backside attack required for an SN2 pathway.

  • Electronic Effects: The highly electronegative fluorine atoms withdraw electron density via induction. While benzylic resonance stabilizes a potential carbocation (SN1 pathway), the electron-withdrawing fluorines subtly destabilize it compared to a non-fluorinated benzyl group.

  • Competing Elimination: The most significant risk in this reaction is the base-promoted E2 elimination (or thermal E1 elimination) of HBr to form the dead-end byproduct 2,6-difluorostyrene .

Causality of Reagent Selection

To navigate these competing pathways, the reaction must be carefully tuned:

  • Base Selection: Strong or bulky bases (e.g., KOtBu, NaH) will overwhelmingly deprotonate the methyl group, driving E2 elimination. Mild, non-nucleophilic bases like Potassium Carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA) are mandatory to scavenge the generated HBr without acting as strong Brønsted bases against the substrate[3].

  • Solvent: Polar aprotic solvents (DMF, NMP, or MeCN) are required. They leave the amine nucleophile unsolvated and highly reactive, while stabilizing the polar transition state necessary to overcome the steric bulk[4].

  • Finkelstein Catalysis: The addition of catalytic Sodium Iodide (NaI) converts the benzylic bromide to a more reactive benzylic iodide in situ. Iodide is a superior leaving group, which lowers the SN2 activation energy and accelerates the desired pathway before elimination can occur.

Reaction Pathway Visualization

Pathway Reactants Amine + 1-bromo-1-(2,6-difluorophenyl)ethane SN2 SN2 Pathway (Direct Displacement) Reactants->SN2 Mild Base (K2CO3) Polar Aprotic Solvent SN1 SN1 Pathway (Carbocation Intermediate) Reactants->SN1 High Temp Polar Solvent E2 E2 Pathway (Base-Promoted Elimination) Reactants->E2 Strong/Bulky Base High Temp Product Alkylated Amine (Target Molecule) SN2->Product SN1->Product Byproduct 2,6-difluorostyrene (Side Product) SN1->Byproduct E1 Competing E2->Byproduct

Mechanistic pathways for the alkylation of amines with 1-bromo-1-(2,6-difluorophenyl)ethane.

Quantitative Data & Optimization Summary

The following table summarizes the optimization landscape for this specific alkylation, demonstrating the severe impact of base and temperature selection on the product distribution.

SolventBase (2.0 eq)AdditiveTemp (°C)Conversion to Product (%)Elimination Byproduct (%)Mechanistic Observation
DMFK2CO3None6075%15%Standard baseline; good balance of rate and yield.
MeCNDIPEANaI (0.1 eq)7082% 8% Finkelstein catalysis accelerates SN2, minimizing E2.
THFKOtBuNone6512%80%Strong base overwhelmingly drives E2 elimination.
NMPCs2CO3None8065%25%Elevated temperature increases thermal E1/E2 pathways.
DMFK2CO3None25<5%<1%Reaction stalled; insufficient energy to overcome sterics.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) via LCMS are integrated to ensure the reaction is driven to completion without over-alkylation.

Protocol A: Alkylation of a Primary Amine (Synthesis of Secondary Amine)

This protocol utilizes inorganic base and Finkelstein catalysis, ideal for robust primary amines.

Reagents:

  • Primary Amine: 1.0 mmol (1.0 eq)

  • 1-bromo-1-(2,6-difluorophenyl)ethane: 1.2 mmol (1.2 eq)

  • Potassium Carbonate (K2CO3, finely powdered): 2.5 mmol (2.5 eq)

  • Sodium Iodide (NaI): 0.1 mmol (0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF): 5.0 mL

Methodology:

  • Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the primary amine (1.0 mmol), finely powdered K2CO3 (2.5 mmol), and NaI (0.1 mmol).

  • Solvation: Suspend the mixture in anhydrous DMF (5.0 mL). Stir at room temperature for 10 minutes to ensure uniform suspension.

  • Electrophile Addition: Add 1-bromo-1-(2,6-difluorophenyl)ethane (1.2 mmol) dropwise via syringe over 2 minutes.

  • Thermal Activation: Seal the vial under a nitrogen atmosphere and transfer to a pre-heated reaction block at 60 °C.

  • Self-Validation (IPC): After 4 hours, sample 10 µL of the reaction mixture, dilute with 1 mL of MeCN, and analyze via LCMS.

    • Check 1: Is the starting amine consumed (>95%)? If not, continue heating for 2 hours.

    • Check 2: Monitor for the formation of the N,N-dialkylated byproduct (usually <5% due to extreme steric bulk of the first addition).

  • Quench & Workup: Once complete, cool the reaction to room temperature. Quench by adding 15 mL of distilled water (this dissolves the inorganic salts and forces the organic product out of the DMF). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 10 mL) to systematically remove residual DMF. Brine wash (1 x 10 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient containing 1% Triethylamine to prevent streaking of the amine).

Protocol B: Alkylation of a Secondary Amine (Synthesis of Tertiary Amine)

Secondary amines face even greater steric penalties. This protocol utilizes a homogeneous organic base (DIPEA) in a slightly higher-boiling solvent to force the reaction.

Reagents:

  • Secondary Amine (e.g., piperazine derivative): 1.0 mmol (1.0 eq)

  • 1-bromo-1-(2,6-difluorophenyl)ethane: 1.5 mmol (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA): 3.0 mmol (3.0 eq)

  • Anhydrous Acetonitrile (MeCN): 5.0 mL

Methodology:

  • Preparation: In a dry pressure-rated vial, dissolve the secondary amine (1.0 mmol) and DIPEA (3.0 mmol) in anhydrous MeCN (5.0 mL).

  • Electrophile Addition: Add 1-bromo-1-(2,6-difluorophenyl)ethane (1.5 mmol) in a single portion.

  • Thermal Activation: Seal the vial and heat to 75 °C. The use of a sealed vial prevents the loss of MeCN and allows the reaction to reach the optimal kinetic temperature.

  • Self-Validation (IPC): Monitor via LCMS at 6 hours and 12 hours. Because secondary amines react slower with this bulky electrophile, 12–18 hours of heating is often required. The excess electrophile compensates for the gradual loss to the 2,6-difluorostyrene elimination byproduct.

  • Workup: Cool to room temperature and concentrate the MeCN directly under reduced pressure. Redissolve the resulting syrup in Dichloromethane (DCM, 20 mL) and wash with saturated aqueous NaHCO3 (15 mL) to remove DIPEA hydrobromide salts.

  • Purification: Dry the DCM layer over Na2SO4, concentrate, and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure tertiary amine as a TFA salt.

References

  • WIPO (PCT)
  • Mechanistic and Kinetic Studies of the Direct Alkylation of Benzylic Amines: A Formal C(sp3)–H Activation Proceeds Actually via a C(sp2) - ACS Publications Journal of the American Chemical Society[Link]

  • Aliphatic Nucleophilic Substitution Comprehensive Organic Synthesis[Link](Note: Sourced via general literature search on solvent effects in nucleophilic substitution)

Sources

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling for 2-(1-Bromoethyl)-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of complex C(sp³)-C(sp²) and C(sp³)-C(sp³) linkages is a cornerstone of modern drug development. However, the Suzuki-Miyaura cross-coupling of secondary benzylic bromides—such as 2-(1-bromoethyl)-1,3-difluorobenzene —presents a formidable synthetic challenge. This substrate is characterized by a highly activated benzylic C–Br bond flanked by two strongly electron-withdrawing and sterically demanding ortho-fluorine atoms.

This application note provides a comprehensive guide to selecting coupling partners, catalyst systems, and reaction conditions to successfully couple this substrate while suppressing competing β-hydride elimination and homocoupling pathways.

Substrate Profiling & Mechanistic Causality

To design a successful protocol, one must first understand the specific electronic and steric microenvironment of this compound.

  • Steric Congestion: The two ortho-fluorines create a highly encumbered trajectory for the incoming transition metal catalyst. Traditional Palladium(0) complexes often struggle to undergo concerted two-electron oxidative addition in such tight pockets.

  • Electronic Activation vs. Instability: The inductive electron withdrawal of the 1,3-difluoro motif increases the electrophilicity of the benzylic carbon. While this facilitates initial metal insertion, it also destabilizes the resulting Metal(II)-alkyl intermediate.

  • The β-Hydride Elimination Threat: The presence of a terminal methyl group provides three β-hydrogens. If the transmetalation step is slow—which is typical for secondary alkyl electrophiles—the intermediate will rapidly undergo β-hydride elimination to yield 1,3-difluoro-2-vinylbenzene[1].

Because transmetalation is the rate-limiting step, successful coupling requires either highly nucleophilic boron partners or catalyst systems that accelerate transmetalation/reductive elimination [2]. Nickel catalysis is frequently preferred over Palladium for this substrate because Nickel’s smaller atomic radius and propensity for single-electron transfer (SET) radical pathways allow it to bypass the steric hindrance of the ortho-fluorines.

Catalytic Cycle & Competing Pathways

CatalyticCycle Ni0 Ni(0) / Pd(0) Catalyst Active Species OxAdd Oxidative Addition Complex [Ar-CH(CH3)-M(II)-Br] Ni0->OxAdd + 2-(1-Bromoethyl)- 1,3-difluorobenzene TransMet Transmetalation Complex [Ar-CH(CH3)-M(II)-R'] OxAdd->TransMet + R'-B(OH)2 / Base (Rate-Limiting) BetaElim β-Hydride Elimination (Styrene Byproduct) OxAdd->BetaElim Slow Transmetalation HomoCoup Homocoupling (Dimer Byproduct) OxAdd->HomoCoup Radical Escape RedElim Product Formation Ar-CH(CH3)-R' TransMet->RedElim Reductive Elimination RedElim->Ni0 Catalyst Regeneration

Figure 1: Catalytic cycle for cross-coupling secondary benzylic bromides, highlighting degradation.

Selection of Coupling Partners

The choice of the boron coupling partner dictates the kinetics of the transmetalation step.

A. Potassium Aryltrifluoroborates (ArBF₃K)

Molander and co-workers have demonstrated that potassium aryltrifluoroborates are exceptionally stable and effective partners for benzylic halides[1][3]. Unlike free boronic acids, which can undergo protodeboronation or form unreactive boroxines, trifluoroborates slowly hydrolyze in situ to provide a steady, low concentration of the highly active monomeric boronic acid, preventing homocoupling.

B. Lithium Aryl Zincates (Generated In Situ)

To overcome the sluggish transmetalation of standard arylboronic acids with secondary benzylic bromides, Shen et al. introduced a breakthrough method: converting lithium organoboronates into aryl zincates ([Ar₂ZnBr]Li) using ZnBr₂. This hybrid approach merges the stability and availability of boron reagents with the hyper-nucleophilicity of zincates, drastically accelerating transmetalation and suppressing β-hydride elimination.

C. Alkyl-9-BBN Reagents

For C(sp³)-C(sp³) couplings, Fu’s conditions utilizing alkyl-9-BBN reagents with NiCl₂(glyme) and diamine ligands remain the gold standard[2]. The 9-BBN moiety is sufficiently Lewis acidic to interact with the base, facilitating a smooth transfer of the alkyl group to the sterically hindered Nickel center.

Quantitative Performance Matrix

The following table synthesizes expected outcomes based on literature precedent for secondary benzylic bromides subjected to various coupling environments.

Coupling PartnerCatalyst SystemBase / SolventEst. YieldMajor ByproductRef
PhB(OH)₂ Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O< 20%1,3-Difluoro-2-vinylbenzene[1]
PhBF₃K Pd(OAc)₂ / RuPhosNa₂CO₃ / Toluene:H₂O65 - 75%Homocoupled Dimer[3]
PhB(OH)₂ + ZnBr₂ NiCl₂(dme) / Pyboxn-BuLi / THF80 - 90%Trace Protodeboronation
Alkyl-9-BBN NiCl₂(glyme) / DiamineKOtBu / i-BuOH70 - 85%Trace Isomerization[2]

Validated Experimental Protocols

Protocol A: Nickel-Catalyzed Arylation via In Situ Zincate Formation

This protocol utilizes the enhanced nucleophilicity of zincates to outcompete β-hydride elimination, ideal for coupling aryl groups to this compound.

Materials:

  • This compound (1.0 equiv, 0.5 mmol)

  • Arylboronic acid pinacol ester (ArBpin) (1.5 equiv, 0.75 mmol)

  • NiCl₂(dme) (10 mol%)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%)

  • ZnBr₂ (1.5 equiv, anhydrous)

  • n-BuLi (1.5 equiv, 2.5 M in hexanes)

  • Anhydrous THF (5.0 mL)

Step-by-Step Procedure:

  • Zincate Generation: In an argon-filled glovebox, add ArBpin and anhydrous THF to a Schlenk flask. Cool to -78 °C. Dropwise add n-BuLi. Stir for 30 minutes to form the lithium boronate.

  • Add a solution of anhydrous ZnBr₂ in THF to the flask. Stir at 0 °C for 1 hour to generate the active [Ar₂ZnBr]Li species.

  • Catalyst Preparation: In a separate vial, dissolve NiCl₂(dme) and dtbbpy in 1 mL THF. Stir until a deep color indicates complexation (~15 mins).

  • Coupling: Add the Ni-complex solution to the zincate mixture at 0 °C. Immediately add this compound dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 10 mL). Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Self-Validation Checkpoint (¹⁹F NMR): Before column chromatography, take a 50 µL aliquot of the crude mixture. The starting material exhibits a characteristic ¹⁹F signal around -112 to -114 ppm. Successful cross-coupling will shift this signal (typically downfield) due to the replacement of the electronegative bromide. If a new ¹⁹F signal appears alongside vinylic protons in the ¹H NMR (5.5–6.5 ppm), the transmetalation was too slow, resulting in β-hydride elimination.

Protocol B: Palladium-Catalyzed Coupling with Potassium Trifluoroborates

A robust, biphasic protocol that relies on the slow release of active boron species to prevent homocoupling.

Materials:

  • This compound (1.0 equiv, 0.5 mmol)

  • Potassium aryltrifluoroborate (ArBF₃K) (1.2 equiv, 0.6 mmol)

  • Pd(OAc)₂ (5 mol%)

  • RuPhos (10 mol%)

  • Na₂CO₃ (3.0 equiv)

  • Toluene/H₂O (3:1 v/v, 4.0 mL, thoroughly degassed)

Step-by-Step Procedure:

  • Charge a reaction tube with ArBF₃K, Pd(OAc)₂, RuPhos, and Na₂CO₃.

  • Seal the tube with a PTFE septum and purge with Argon for 10 minutes.

  • Add degassed Toluene and H₂O via syringe. Stir for 5 minutes at room temperature to allow the active Pd(0)-RuPhos complex to form (solution will turn pale yellow/orange).

  • Inject this compound neat.

  • Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm is critical for biphasic mass transfer) for 16 hours.

  • Cool to room temperature, dilute with water, and extract with dichloromethane. Dry and concentrate for analysis.

References

  • Facilitating the transmetalation step with aryl-zincates in nickel-catalyzed enantioselective arylation of secondary benzylic halides. Nature Communications.

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of Organic Chemistry (PMC). 3

  • Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society. 2

  • Nickel-Catalyzed, Stereospecific C–C and C–B Cross-Couplings via C–N and C–O Bond Activation. Chemical Reviews (PMC).

Sources

Procedure for converting 2,6-difluoroacetophenone to ethyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

This application note outlines the degradative synthetic pathway required to convert an aromatic ketone (2,6-difluoroacetophenone) into an aliphatic alkyl halide (ethyl bromide). Because the target molecule is derived exclusively from the acetyl appendage of the starting material, the protocol relies on a sequence of functional group cleavages and aliphatic transformations.

Mechanistic Rationale & Causality

The transformation is achieved through a four-stage workflow, with each step governed by specific stereoelectronic and thermodynamic principles:

  • Stage 1: Baeyer-Villiger Oxidation. The process begins by oxidizing 2,6-difluoroacetophenone to 2,6-difluorophenyl acetate. Because the fluorine atoms strongly withdraw electron density from the aromatic ring, the ketone is highly deactivated. Therefore, trifluoroperacetic acid (TFPAA)—a highly electrophilic peroxyacid—is required instead of standard oxidants like mCPBA[1][2]. During the formation of the Criegee intermediate, the 2,6-difluorophenyl group migrates preferentially over the methyl group. Despite being electron-deficient, the aryl ring's ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -system stabilizes the transition state better than a primary methyl group, dictating the regioselectivity of the ester formation[3][4].
    
  • Stage 2: Ester Hydrolysis & Cleavage. Saponification of the resulting ester with sodium hydroxide cleaves the molecule into sodium 2,6-difluorophenoxide and sodium acetate. Acidification allows the aromatic byproduct (2,6-difluorophenol) to be extracted into an organic layer, while the target aliphatic fragment (acetic acid) is isolated from the aqueous layer via distillation.

  • Stage 3: Hydride Reduction. Acetic acid is reduced to ethanol using Lithium Aluminum Hydride (

    
    ). A potent reducing agent is strictly required; milder reagents like Sodium Borohydride (
    
    
    
    ) cannot overcome the low electrophilicity of the carboxylic acid carbon[5][6]. The hydride ion attacks the carbonyl carbon to form an alkoxide intermediate, which yields a primary alcohol upon aqueous acidic workup[7][8].
  • Stage 4: Bromination. Ethanol is converted to ethyl bromide using Phosphorus Tribromide (

    
    ). This reaction proceeds via an 
    
    
    
    mechanism, where the hydroxyl oxygen attacks the phosphorus atom to form a favorable leaving group, which is subsequently displaced by a bromide ion[9][10].

Pathway Visualization

SynthesisPathway Start 2,6-Difluoroacetophenone Step1 Baeyer-Villiger Oxidation (TFPAA, CH2Cl2) Start->Step1 Intermediate1 2,6-Difluorophenyl Acetate Step1->Intermediate1 Aryl Migration Step2 Basic Hydrolysis & Acidification (NaOH, then H2SO4) Intermediate1->Step2 Intermediate2A 2,6-Difluorophenol (Extracted into Ether) Step2->Intermediate2A Organic Layer Intermediate2B Acetic Acid (Distilled) Step2->Intermediate2B Aqueous Layer Step3 Reduction (LiAlH4, Et2O) Intermediate2B->Step3 Intermediate3 Ethanol Step3->Intermediate3 Aqueous Workup Step4 Bromination (PBr3) Intermediate3->Step4 Product Ethyl Bromide Step4->Product SN2 Substitution

Workflow for the multi-step degradative synthesis of ethyl bromide from 2,6-difluoroacetophenone.

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system. In-process analytical checks are embedded within each step to ensure the integrity of the intermediate before proceeding.

Protocol A: Synthesis of 2,6-Difluorophenyl Acetate
  • Reaction Setup: Dissolve 2,6-difluoroacetophenone (10.0 g, 64.0 mmol) in anhydrous

    
     (100 mL) in a round-bottom flask. Add 
    
    
    
    (27.0 g, 190 mmol) as a buffer to prevent unwanted transesterification.
  • Oxidation: Cool the suspension to 0 °C. Dropwise, add a solution of TFPAA (1.5 equivalents) in

    
     over 30 minutes. Allow the mixture to warm to room temperature and stir for 12 hours.
    
  • Workup: Quench the reaction with saturated aqueous

    
     to destroy excess peroxide. Extract with 
    
    
    
    , wash with brine, dry over
    
    
    , and concentrate in vacuo.
  • Validation Check: Verify conversion via

    
     NMR. The acetyl methyl singlet should shift from 
    
    
    
    2.5 ppm (ketone) to
    
    
    2.3 ppm (ester).
Protocol B: Isolation of Acetic Acid
  • Hydrolysis: Dissolve the crude ester in methanol (50 mL) and add 2M aqueous NaOH (50 mL). Reflux the mixture for 2 hours.

  • Phase Separation: Evaporate the methanol under reduced pressure. Acidify the remaining aqueous layer to pH 1 using 6M

    
    . Extract with diethyl ether (
    
    
    
    mL) to remove the 2,6-difluorophenol byproduct.
  • Acetic Acid Recovery: Neutralize the aqueous layer (containing acetic acid) with NaOH to pH 8 and evaporate to complete dryness to yield solid sodium acetate. Transfer the solid to a distillation apparatus, add excess concentrated

    
    , and distill.
    
  • Validation Check: The distillate must boil sharply at 118 °C and exhibit the characteristic pungent odor of glacial acetic acid.

Protocol C: Reduction to Ethanol
  • Hydride Suspension: Under an inert argon atmosphere, suspend

    
     (2.0 g, 52.7 mmol) in anhydrous diethyl ether (50 mL) at 0 °C.
    
  • Reduction: Dissolve the distilled acetic acid (approx. 3.0 g, 50.0 mmol) in anhydrous ether (20 mL) and add it dropwise to the

    
     suspension. Reflux for 4 hours.
    
  • Fieser Workup: Cool to 0 °C and sequentially add 2.0 mL

    
    , 2.0 mL 15% NaOH, and 6.0 mL 
    
    
    
    . Filter the resulting granular aluminum salts.
  • Isolation: Carefully distill the ether filtrate to isolate ethanol.

  • Validation Check: The product should distill at 78 °C. IR spectroscopy must show a broad O-H stretch at

    
    3300 
    
    
    
    and complete disappearance of the C=O stretch at 1700
    
    
    .
Protocol D: Bromination to Ethyl Bromide
  • Halogenation: Place the isolated ethanol (approx. 1.8 g, 39.1 mmol) in a flask cooled to -10 °C. Slowly add

    
     (3.5 g, 12.9 mmol) dropwise, strictly maintaining the temperature below 0 °C.
    
  • Heating: Allow the mixture to warm to room temperature, then heat to 60 °C for 2 hours.

  • Distillation: Distill the product directly from the reaction mixture.

  • Validation Check: Ethyl bromide will distill over at 38–40 °C. Validate the product density; it should form a distinct layer beneath water (

    
    1.46 g/mL).
    

Quantitative Data Summary

Reaction StepStarting MaterialReagent / CatalystTarget IntermediateExpected Yield (%)Validation Metric
1. Oxidation 2,6-Difluoroacetophenone (10.0 g)TFPAA /

2,6-Difluorophenyl acetate85 - 90%

NMR shift to

2.3 ppm
2. Hydrolysis 2,6-Difluorophenyl acetateNaOH, then

Acetic Acid75 - 80%Boiling point: 118 °C
3. Reduction Acetic Acid (

3.0 g)

in

Ethanol70 - 75%Boiling point: 78 °C; IR O-H stretch
4. Bromination Ethanol (

1.8 g)

Ethyl Bromide65 - 70%Boiling point: 38-40 °C; Density: 1.46 g/mL

References

1.[7] AskFilo. Reduction of carboxylic acids to form alchol. Available at:[Link] 2.[9] AskFilo. Provide the reaction mechanisms for the following conversions: Ethanol to Ethyl Bromide. Available at: [Link] 3.[8] Vaia. Write a detailed mechanism for the reduction of acetic acid to ethanol by LiAlH4. Available at: [Link] 4.[5] CK-12 Foundation. Preparation of Alcohols. Available at: [Link] 5.[6] AskFilo. Reduction of carboxylic acids with reactions detailed. Available at:[Link] 6.[10] Vestnik TU. A Sustainable and Efficient Approach to Bromoethane Synthesis. Available at: [Link] 7.[1] Grokipedia. Trifluoroperacetic acid. Available at: [Link] 8.[2] Aakash Institute. Oxidative Reactions Involving Peroxy Acid and Hydrogen Peroxide. Available at: [Link] 9.[3] Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link] 10.[11] Chemistry Steps. Baeyer-Villiger Oxidation. Available at:[Link] 11.[4] AdiChemistry. Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing elimination of HBr in 2-(1-bromoethyl)-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BFB-002-ELIM Topic: Prevention of HBr Elimination (Styrene Formation) Status: Open Priority: High (Process Critical)[1]

Executive Summary & Diagnostic Scope

User Issue: You are observing the formation of 2-vinyl-1,3-difluorobenzene (styrene derivative) and a decrease in yield during the storage or reaction of 2-(1-bromoethyl)-1,3-difluorobenzene .

Technical Root Cause: This substrate is a secondary benzylic bromide flanked by two ortho-fluorine atoms. This creates a "perfect storm" for elimination:

  • Steric Blockade: The 2,6-difluoro pattern (relative to the ethyl group) severely hinders nucleophilic attack (

    
    ), leaving Elimination (E2) as the kinetically favored pathway if any base is present.[1]
    
  • Electronic Activation: The electron-withdrawing fluorine atoms increase the acidity of the

    
    -protons (methyl group), making them susceptible to deprotonation even by weak bases.
    
  • Thermodynamic Drive: The formation of the conjugated styrene system provides a strong driving force for HBr loss.

This guide provides protocols to suppress this pathway during Storage and Nucleophilic Substitution .

Visualizing the Failure Mode

The following diagram illustrates the competing pathways. Your goal is to block the Red Path (Elimination) and favor the Green Path (Substitution) or Blue Path (Stable Storage).

ReactionPathways Substrate 2-(1-bromoethyl)- 1,3-difluorobenzene TS_Elim Transition State (Sterically Accessible) Substrate->TS_Elim Base / Heat (Fast) TS_Sub Transition State (Sterically Hindered) Substrate->TS_Sub Cold / Non-Basic Nu (Slow) Styrene ELIMINATION PRODUCT 2-vinyl-1,3-difluorobenzene (Dead End) TS_Elim->Styrene Product SUBSTITUTION PRODUCT (Desired Nu-Adduct) TS_Sub->Product

Figure 1: Kinetic competition between Elimination (E2) and Substitution (


/

). The ortho-fluorines block the green path, necessitating specific conditions to avoid the red path.
Protocol A: Storage & Handling (Preventing Spontaneous Degradation)

Issue: The compound turns brown/black and fumes upon standing (Autocatalytic Decomposition). Mechanism: Trace HBr forms via hydrolysis or radical decomposition. This HBr catalyzes further ionization, leading to polymerization or elimination.[1]

ParameterSpecificationTechnical Rationale
Temperature -20°C to 4°C Elimination has a higher activation energy (

) than substitution/hydrolysis. Cold temperatures kinetically trap the bromide.
Stabilizer Silver Wire /

Add a small coil of Ag wire or anhydrous

pellets to the vial. These scavenge trace HBr immediately, preventing the autocatalytic cycle.[1]
Atmosphere Argon/Nitrogen Excludes moisture (prevents hydrolysis to HBr) and Oxygen (prevents radical formation).
Container Amber Glass Benzylic C-Br bonds are photosensitive. Light cleaves the bond homolytically, generating radicals that lead to HBr formation.[1]

Step-by-Step Stabilization Protocol:

  • Purify the material immediately after synthesis (do not store crude reaction mixtures containing acidic byproducts).

  • Dissolve in anhydrous non-polar solvent (e.g., Hexane/DCM) if not storing neat.

  • Add 1% w/w anhydrous Potassium Carbonate (

    
    ) or a polished Silver wire.
    
  • Flush headspace with Argon for 30 seconds.

  • Seal with a Teflon-lined cap and store in a freezer.

Protocol B: Reaction Optimization (Suppressing E2 during Synthesis)

Issue: You need to displace the Bromine with a Nucleophile (Nu), but you are getting styrene. Core Strategy: You must operate in a regime where Nucleophilicity is high but Basicity is low .

Troubleshooting Matrix
VariableRecommendationWhy?
Nucleophile Use Azide (

), Thiolate (

), Cyanide (

)
.[1]
These are "soft," highly nucleophilic, but weakly basic (

of conjugate acid < 10).[1] Avoid Alkoxides (

) or Hydroxides (

) at all costs.
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents enhance the nucleophilicity of anions. Warning: DMF can decompose to form dimethylamine (a base). Ensure DMF is fresh/distilled.
Temperature 0°C

RT
Do not heat above 40°C. Elimination entropy (

) is positive (2 molecules

3 molecules). High T favors elimination.
Base Additive None or Non-nucleophilic buffers If you need to neutralize HBr generated during reaction, use an insoluble base like

or a hindered base like 2,6-di-tert-butylpyridine.[1] Avoid Triethylamine (

).
Specific Workflow: Substitution without Elimination

Scenario: Reacting this compound with an amine.

  • Solvent Prep: Use anhydrous Acetonitrile (MeCN). It is polar enough to support the transition state but less likely to promote E2 than DMSO.

  • Cooling: Cool the reaction vessel to 0°C in an ice bath.

  • Addition: Add the nucleophile (amine) slowly.

    • Critical: If the amine is valuable, use 1.0 equivalent .[1] If the amine acts as the base, you will lose half to HBr salt formation.[1]

    • Better approach: Use 1.0 eq Amine + 1.1 eq DIPEA (Hünig's Base) . DIPEA is too sterically hindered to abstract the proton from the substrate (preventing E2) but will scavenge the HBr byproduct.[1]

  • Monitoring: Monitor by TLC/LCMS every 30 minutes. Do not let the reaction run overnight unless necessary; prolonged exposure favors thermodynamic equilibration to the styrene.

Frequently Asked Questions (FAQs)

Q1: Can I use


 conditions (Solvolysis) to avoid the steric issue? 
  • Answer: Risky. While the benzylic carbocation is stabilized by resonance, the ortho-fluorines are electron-withdrawing (Inductive effect

    
    ), which destabilizes the cation compared to a standard benzyl system.[1] Furthermore, once the cation forms, loss of a proton to form the styrene (E1) is extremely fast.[1] 
    
    
    
    -like conditions with soft nucleophiles are generally safer for this specific fluorinated scaffold.

Q2: My product contains 10% styrene. How do I remove it?

  • Answer: Separation is difficult due to similar polarity.

    • Chemical Method:[1][2][3] Treat the mixture with a catalytic amount of

      
       or ozone (if compatible with your product). This dihydroxylates/cleaves the styrene double bond, changing its polarity drastically, allowing easy silica gel separation.[1]
      

Q3: Why is the "ortho" position so critical here?

  • Answer: In 1-(1-bromoethyl)-4-fluorobenzene (para-isomer), the nucleophile can approach from the back easily. In your 1,3-difluoro-2-substituted system (the "2,6-difluoro" environment relative to the ethyl), the fluorine Van der Waals radii physically block the trajectory for

    
     attack, forcing the reaction toward the unhindered protons on the methyl group (Elimination) [1].[1]
    
References
  • Structure & Reactivity of Benzylic Halides

    • Source: Chemistry LibreTexts. "Nucleophilic Substitution of Benzylic Halides."
    • Link:[Link]

  • Safety & Handling of Fluorin

    • Source: Fisher Scientific Safety Data Sheet (2-Bromo-1,3-difluorobenzene analogs).[1]

  • Strategies for Suppressing Elimin

    • Source: Master Organic Chemistry. "Elimination Reactions (E1 and E2) – The Definitive Guide."
    • Link:[Link]

  • Synthesis of 1-bromo-1-fluoroalkanes (Analogous Chemistry)

    • Source: Organic Chemistry Portal. "Photoredox-Catalyzed Addition of Dibromofluoromethane.
    • Link:[Link]

Sources

Technical Support Center: Purification of Unstable Secondary Benzylic Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Topic: Troubleshooting decomposition, yield loss, and storage of secondary benzylic bromides.

Welcome to the Technical Support Center

You are likely here because your secondary benzylic bromide (e.g., 1-bromoethylbenzene derivatives) degraded during purification, turning your crude oil into a purple/black tar, or because your NMR yields do not match your isolated yields.

Secondary benzylic bromides are chemically fragile.[1] Unlike their primary counterparts, they possess a perfect storm of reactivity: a leaving group attached to a carbon that forms a relatively stable carbocation (secondary + benzylic resonance), making them highly susceptible to SN1 hydrolysis and E1 elimination (styrene formation).

Below are the troubleshooting guides for the three most common failure modes.

Module 1: Chromatography Failure (The "Black Tar" Scenario)

User Issue:

"I ran a silica gel column on my crude reaction mixture. The product spot looked good on TLC, but the column turned purple/black, and I recovered mostly styrene and polymer."

Root Cause Analysis:

Standard silica gel is slightly acidic (pH ~4-5 in aqueous slurry).[1] This acidity is sufficient to protonate the benzylic bromide or the glass surface, catalyzing the loss of HBr.

  • Ionization: The C-Br bond weakens on the polar surface.

  • Elimination: The resulting carbocation loses a proton to form a styrene derivative.[1]

  • Autocatalysis: The released HBr acts as a catalyst, accelerating further decomposition.

  • Polymerization: Styrenes on acidic silica rapidly polymerize, causing the "black tar" visual.

The Fix: Buffered Silica Chromatography

You must neutralize the acidic sites on the silica gel.

Protocol: Triethylamine (Et3N) Deactivation

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes/EtOAc).[1]

  • Buffering: Add 1% to 2% Triethylamine (v/v) to the slurry and stir for 5 minutes.

  • Packing: Pour the column. The Et3N binds to the acidic silanol (Si-OH) sites.

  • Elution: Run the column using your standard solvent system containing 0.5% Et3N.

  • Post-Column: Rotovap the fractions immediately. Do not heat the water bath above 35°C.

Alternative: Use Neutral Alumina (Activity Grade III) .[1] Alumina is less acidic than silica and less prone to inducing elimination, though separation resolution may be lower.

Visualizing the Failure Mode

Decomposition Start Sec-Benzylic Bromide Cation Benzylic Carbocation (Intermediate) Start->Cation Surface Ionization Silica Acidic Silica (Si-OH) Silica->Cation Catalysis Styrene Styrene Derivative Cation->Styrene -H+ (E1 Elimination) HBr HBr (Autocatalyst) Cation->HBr Tar Polymer/Tar Styrene->Tar Acidic Polymerization HBr->Start Accelerates Decay

Figure 1: Mechanism of silica-induced degradation.[1] Note the autocatalytic loop caused by released HBr.

Module 2: Post-Reaction Workup (Wohl-Ziegler Specifics)

User Issue:

"I performed a Wohl-Ziegler bromination (NBS/CCl4 or NBS/PhCF3). The reaction is done, but the oil is red/brown and contains solids."

Root Cause Analysis:
  • Solids: Succinimide (the byproduct of NBS) is insoluble in non-polar solvents but slightly soluble in organic layers during extraction.

  • Red Color: Residual molecular bromine (Br2) or HBr.[1]

The Fix: The "Cold & Quick" Workup

Do not rely solely on aqueous extraction to remove succinimide, as it can hydrolyze your unstable bromide.

Step-by-Step Protocol:

  • Pre-Workup Filtration:

    • Cool the reaction mixture to 0°C. Succinimide is nearly insoluble in cold CCl4, Hexane, or Benzotrifluoride.

    • Filter through a sintered glass funnel.[1] Wash the solid cake once with cold solvent.

  • Quench Trace Bromine:

    • Transfer filtrate to a separatory funnel.[1]

    • Wash once with 10% Sodium Thiosulfate (Na2S2O3) .[1]

    • Observation: The organic layer should instantly turn from red/orange to pale yellow/colorless.

  • Neutralize:

    • Wash once with Saturated Sodium Bicarbonate (NaHCO3).[1]

    • Critical: Do not shake violently; secondary benzylic bromides can hydrolyze.[1] Gentle inversion is sufficient.[1]

  • Drying:

    • Dry over MgSO4 (neutral) rather than Na2SO4 (can be slightly acidic depending on source) for 10 minutes.

    • Filter and concentrate without heating (water bath < 30°C).[1]

Module 3: Storage & Stability

User Issue:

"I purified the compound yesterday. Today, the NMR shows 10% aldehyde and styrene impurities."

Root Cause Analysis:

Benzylic bromides are sensitive to:

  • Light: Cleaves the C-Br bond homolytically (radical pathway).[1]

  • Moisture: SN1 Hydrolysis to the alcohol (which oxidizes to aldehyde).

  • Heat: Thermal elimination.[1]

The Fix: The "Bunker" Storage Method

Never store these compounds neat at room temperature for more than a few hours.

ParameterRecommendationReason
Temperature -20°C (Freezer) Slows kinetic elimination rates.[1]
Container Amber Vial Blocks UV light to prevent radical formation.[1]
Atmosphere Argon/Nitrogen Excludes moisture and oxygen.[1][2]
Stabilizer Copper Wire / K2CO3 Pro Tip: Add a small piece of activated copper wire or a few grains of anhydrous K2CO3 to the vial to scavenge any HBr that forms.
Solvent Solution Storage Storing as a dilute solution in dry benzene or hexane is often more stable than the neat oil (dilution reduces bimolecular polymerization).

Module 4: Decision Matrix for Purification

Do not default to chromatography.[1] Use this decision tree to select the least destructive method.

PurificationStrategy Start Crude Reaction Mixture State Is the product Solid or Liquid? Start->State Solid Solid State->Solid Liquid Liquid / Oil State->Liquid Recryst Recrystallization (Hexane/Et2O or Pentane) Solid->Recryst Preferred DistillCheck Is it thermally stable (<100°C)? Liquid->DistillCheck VacDistill High Vac Distillation (<0.5 mmHg) DistillCheck->VacDistill Yes (Preferred) Chromatography Chromatography Required DistillCheck->Chromatography No (Unstable) Alumina Option A: Neutral Alumina (Grade III) Chromatography->Alumina BufferedSi Option B: Silica + 1% Et3N Chromatography->BufferedSi

Figure 2: Purification Decision Tree.[1] Crystallization and Distillation are preferred over chromatography to avoid surface-catalyzed decomposition.[1]

References & Authoritative Grounding

  • Wohl-Ziegler Bromination & Workup:

    • Procedure: Preparation of alpha-bromoethylbenzene.[1] Note the use of low pressure distillation and specific washing protocols.[3]

    • Source:Organic Syntheses , Coll.[1] Vol. 5, p.145 (1973); Vol. 47, p.72 (1967).

    • URL:[Link]

  • Handling of Benzylic Halides (General):

    • Insight: Discussion on the lachrymatory nature and instability of benzylic halides, requiring efficient ventilation and cold storage.

    • Source:National Institutes of Health (PubChem) , Compound Summary: (1-Bromoethyl)benzene.[1]

    • URL:[Link]

  • Silica Gel Acidity & Buffering:

    • Insight: Standard protocols for "Flash Chromatography of Acid-Sensitive Compounds" utilizing triethylamine to deactivate silica.[1]

    • Source:Organic Chemistry Portal , Practical Tips for Flash Chromatography.[1]

    • URL:[Link]

  • Mechanism of Instability (Carbocation Stability):

    • Insight: Explanation of why secondary benzylic carbocations are significantly more stable than primary, leading to faster SN1/E1 pathways.

    • Source:Master Organic Chemistry , Stability of Carbocations.

    • URL:[Link]

Sources

Technical Support Center: Handling 2-(1-bromoethyl)-1,3-difluorobenzene

[1]

Ticket ID: #TS-Benzylic-F2 Subject: Prevention of Hydrolysis and Polymerization during Storage and Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Stability Paradox

Users often underestimate the fragility of This compound . While the two ortho-fluorine atoms provide some steric shielding against nucleophilic attack (



However, this compound remains a secondary benzylic bromide .[2] Once hydrolysis begins, it generates HBr, which is autocatalytic.[1] Furthermore, the presence of

2,6-difluorostyrene1

Critical Rule: Moisture exclusion is not optional; it is the primary determinant of yield.

Mechanistic Decomposition Pathways

To prevent degradation, you must understand the enemy. This compound degrades via two competing pathways when exposed to moisture or heat.

Pathway A: Hydrolysis (Solvolysis)

Water attacks the benzylic position, displacing bromide to form 1-(2,6-difluorophenyl)ethanol .[1]

  • Mechanism: Mixed

    
    /
    
    
    . The highly polarized C-Br bond is susceptible to ionization in polar protic solvents.
  • Byproduct: Hydrobromic acid (HBr). Danger: HBr catalyzes further hydrolysis and promotes polymerization.

Pathway B: Elimination (The "Gum" Factor)

Base or heat drives the loss of HBr to form 2,6-difluorostyrene .

  • Mechanism:

    
     (thermal) or 
    
    
    (base-promoted).
  • Outcome: Styrenes are prone to radical polymerization, turning your clear oil into a dark, insoluble resin.[1]

Decomposition Logic Map

DecompositionSM2-(1-bromoethyl)-1,3-difluorobenzeneCationBenzylic Carbocation(Transient)SM->Cation Polar Solvent / HeatAlcohol1-(2,6-difluorophenyl)ethanol(Hydrolysis Product)SM->Alcohol H2O (SN2)Styrene2,6-Difluorostyrene(Elimination Product)SM->Styrene Base (E2)Cation->Alcohol H2O (SN1)Cation->Styrene -H+ (E1)PolymerPolymer/Gum(Irreversible)Styrene->Polymer Radical/Acid

Figure 1: Competing decomposition pathways.[1] Note that HBr generated in the hydrolysis step can catalyze the polymerization of the styrene byproduct.

Storage & Handling Protocols

Status: Mandatory Compliance

A. The "Cold Chain" Storage

Never store this compound at room temperature for extended periods.

  • Temperature: -20°C is standard; -80°C is preferred for long-term (>1 month).

  • Atmosphere: Argon is superior to Nitrogen. Argon is denser than air and forms a "blanket" over the liquid, preventing moisture diffusion.

  • Container: Amber glass (light sensitive) with a Teflon-lined screw cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

B. Solvent Selection Guide

Using "bottle" solvents is the most common cause of failure. All solvents must be anhydrous.

Solvent ClassSuitabilityNotes
Ethers (THF, Et2O) High Risk Must be distilled from Na/Benzophenone or passed through activated alumina.[1] Hygroscopic.
Chlorinated (DCM, CHCl3) Moderate Acidic impurities in CHCl3 promote decomposition. Pass through basic alumina before use.
Hydrocarbons (Toluene, Hexane) Excellent Best for storage and reactions. Low water solubility protects the bromide.
Alcohols (MeOH, EtOH) FORBIDDEN Immediate solvolysis to the ether. Do not use.
DMF / DMSO Avoid High polarity promotes

ionization and elimination. Hard to remove water completely.

Operational Workflows

Protocol A: Safe Transfer Technique

Avoid using needles that have been sitting in open air.

  • Oven-dry all glassware and syringes (120°C for >2 hours).

  • Flush the source bottle with Argon for 5 minutes before piercing the septum.

  • Use the positive pressure technique : Inject inert gas into the bottle to push the liquid into the syringe, rather than pulling the plunger (which can create a vacuum and suck in moist air).

Protocol B: Quenching Reactions (The Danger Zone)

If you are generating this compound in situ or reacting it, the quench is where hydrolysis spikes.

  • NEVER quench directly with water or aqueous acid.

  • Procedure:

    • Cool reaction mixture to -78°C (or at least 0°C).

    • Quench with saturated aqueous NH4Cl (buffered) or solid NaHCO3 followed by minimal water.

    • Phase separate immediately. Do not let the organic layer sit in contact with the aqueous layer.

    • Dry organic layer with MgSO4 (fast) rather than Na2SO4 (slow).

Troubleshooting FAQ

Q: The clear oil has turned yellow/orange. Is it ruined? A: Not necessarily. The color usually indicates trace HBr or free bromine formation (decomposition < 1%).

  • Fix: Dissolve in dry Hexane/Toluene and pass through a small plug of basic alumina or silica. This scavenges the acid and colored impurities. Evaporate solvent immediately.

Q: I see a new spot on TLC just below my product. What is it? A: This is likely the alcohol (hydrolysis product).

  • Test: Stain with PMA or KMnO4. Alcohols oxidize/stain vigorously.

  • Prevention: Your solvent was likely "wet." Re-distill your solvent or add activated 3Å molecular sieves to the reaction vessel.

Q: My reaction turned into a sticky gum during evaporation. A: You triggered polymerization.

  • Cause: You likely heated the rotary evaporator bath too high (>40°C) while traces of acid were present.

  • Solution: Keep bath temperature <30°C. Add a stabilizer like BHT (butylated hydroxytoluene) if the compound needs to be stored neat, or store it as a solution in toluene.

Q: Can I use Potassium Carbonate (K2CO3) to stabilize it? A: Yes. Storing the neat liquid over a few granules of anhydrous K2CO3 can act as an acid scavenger, preventing the autocatalytic HBr decomposition loop.

References & Further Reading

  • BenchChem. A Technical Guide to Benzyl and Trityl Ether Protecting Groups in Organic Synthesis. (General handling of benzyl halides).

  • Organic Chemistry Portal. Benzylic Substitution and Benzylation. (Reactivity patterns of benzylic halides).

  • Fisher Scientific. Safety Data Sheet: 2,6-Difluorobenzyl bromide. (Safety and handling of the parent analog).

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (Standard Schlenk techniques).

Technical Support Center: Optimizing the Synthesis of 1-bromo-1-(2,6-difluorophenyl)ethane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-bromo-1-(2,6-difluorophenyl)ethane. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this key synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and optimize your reaction yield and purity.

Section 1: Synthetic Strategy and Core Mechanism

The most direct and widely employed method for synthesizing 1-bromo-1-(2,6-difluorophenyl)ethane is through the free-radical bromination of 1-ethyl-2,6-difluorobenzene at the benzylic position.[1][2] This reaction, a variation of the Wohl-Ziegler reaction, leverages the unique stability of the benzylic radical intermediate to achieve selective halogenation.[2][3][4]

The benzylic C-H bond is significantly weaker than other sp³ C-H bonds in the molecule because its homolytic cleavage results in a radical that is stabilized by resonance with the adjacent aromatic ring.[1] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which is crucial for minimizing common side reactions such as over-bromination.[1][3][5]

The reaction proceeds via a classic radical chain mechanism:

  • Initiation: The process begins with the homolytic cleavage of a radical initiator (like AIBN or benzoyl peroxide) by heat or UV light, or the homolysis of the small amount of Br₂ present.[4][6]

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 1-ethyl-2,6-difluorobenzene, forming the resonance-stabilized benzylic radical and HBr.[3][7] This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to yield the desired product, 1-bromo-1-(2,6-difluorophenyl)ethane, and a new bromine radical, which continues the chain.[1][4][8]

  • Termination: The chain reaction concludes when two radical species combine.[6][7]

Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I2 Initiator (I-I) I_rad 2 I• I2->I_rad Heat/UV Start_Mat 1-ethyl-2,6-difluorobenzene Br2 Br-Br Br_rad 2 Br• Br2->Br_rad Heat/UV Br_rad->Start_Mat Benzylic_Rad Benzylic Radical Start_Mat->Benzylic_Rad + Br• - HBr Product 1-bromo-1-(2,6-difluorophenyl)ethane Benzylic_Rad->Product + Br₂ Br_rad_prop Br• Benzylic_Rad->Br_rad_prop - Br• Br_rad_term Br• + Br• Br2_prop Br₂ Br2_term Br₂ Br_rad_term->Br2_term R_rad_term R• + R• RR_term R-R R_rad_term->RR_term RBr_term R• + Br• RBr_term_prod R-Br RBr_term->RBr_term_prod

Caption: Radical chain mechanism for benzylic bromination.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Formation

Question: My reaction shows no conversion of the starting material, or the yield is extremely low. What are the likely causes and how can I fix this?

Answer: This is a common problem often related to ineffective initiation or suboptimal reaction conditions.

  • Potential Cause A: Ineffective Radical Initiation.

    • Diagnosis: The radical chain reaction is not starting. This can be due to a degraded initiator or an inappropriate energy source. AIBN (azobisisobutyronitrile) and benzoyl peroxide are common thermal initiators and have finite shelf lives.

    • Solution:

      • Verify Initiator Quality: Use a fresh bottle of the radical initiator or purify the existing one. For benzoyl peroxide, this can be done by recrystallization from chloroform/methanol.

      • Ensure Correct Temperature: If using a thermal initiator, ensure your reaction temperature is appropriate for its half-life. For AIBN, this is typically between 80-100 °C. For benzoyl peroxide, it's slightly higher.

      • Check UV Source: If using photochemical initiation, ensure your UV lamp is emitting at the correct wavelength (typically 254-365 nm) to induce homolysis of Br₂ and that the reaction vessel is made of a UV-transparent material like quartz or Pyrex.[6]

  • Potential Cause B: Inactive Brominating Agent.

    • Diagnosis: N-Bromosuccinimide (NBS) can decompose over time, especially if exposed to moisture, appearing yellow or brown instead of a crisp white/off-white. Decomposed NBS will not effectively generate the required low concentration of Br₂.[9]

    • Solution: Recrystallize the NBS from hot water or acetic acid before use. Store the purified reagent in a desiccator, protected from light.

  • Potential Cause C: Inappropriate Solvent Choice.

    • Diagnosis: The solvent plays a critical role. Protic solvents or those with weak C-H bonds can interfere with the radical chain reaction.

    • Solution: Use inert, non-polar solvents. Carbon tetrachloride (CCl₄) is the traditional solvent for Wohl-Ziegler reactions due to its inertness, but its toxicity and environmental impact have led to its replacement.[4] Good alternatives include acetonitrile, cyclohexane, or benzene.[4] Avoid solvents like dichloromethane (CH₂Cl₂), which can be halogenated under radical conditions.

Issue 2: Significant Impurity Profile

Question: My reaction works, but I'm getting a complex mixture of products, including what appears to be a dibrominated species and a lot of unreacted starting material.

Answer: This points to issues with reaction control, stoichiometry, or premature termination.

  • Problem A: Over-bromination (Formation of 1,1-dibromo-1-(2,6-difluorophenyl)ethane).

    • Diagnosis: The desired monobrominated product is also a benzylic halide and can undergo a second hydrogen abstraction and bromination, especially if a high concentration of bromine radicals is present. This is a very common challenge in benzylic brominations.[5]

    • Solution:

      • Strict Stoichiometric Control: Use only a slight excess of NBS (e.g., 1.05 to 1.1 equivalents). Using a large excess is the most common cause of over-bromination.[9][10]

      • Slow Addition: Instead of adding all the NBS at once, add it portion-wise or as a slurry over the course of the reaction. This maintains a consistently low concentration of bromine, favoring monobromination.[5]

      • Monitor Closely: Follow the reaction progress by TLC or GC. Stop the reaction as soon as the starting material is mostly consumed, before significant amounts of the dibrominated product appear.

  • Problem B: Unreacted Starting Material.

    • Diagnosis: The reaction is not going to completion. This could be due to insufficient initiator or the deactivating effect of the fluorine atoms.

    • Solution:

      • Increase Reaction Time: Allow the reaction to proceed for a longer period, continuing to monitor its progress.

      • Add More Initiator: If the reaction stalls, a small additional portion of the radical initiator can be added to restart the chain process.

      • Slightly Higher Temperature: A modest increase in temperature can increase the rate of initiation and propagation.

  • Problem C: Product Degradation During Work-up.

    • Diagnosis: The target compound, a benzylic bromide, can be sensitive to bases and nucleophiles, potentially leading to elimination or substitution products during purification.

    • Solution:

      • Neutral Work-up: After the reaction, filter off the succinimide byproduct. Wash the organic layer with water and brine, avoiding basic solutions like sodium bicarbonate if possible, or using it cautiously at low temperatures.

      • Avoid High Temperatures: During solvent removal and purification, use reduced pressure and avoid excessive heat, which can cause decomposition.

      • Prompt Purification: Benzylic halides can have limited stability.[11] Purify the crude product via flash column chromatography soon after the work-up is complete.

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis via NBS Bromination

This protocol is a general guideline and should be adapted based on laboratory-specific equipment and safety protocols.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 1-ethyl-2,6-difluorobenzene (1.0 eq.).

  • Reagent Addition: Add an inert solvent (e.g., acetonitrile, 0.2 M concentration) followed by N-bromosuccinimide (1.05 eq., freshly recrystallized) and a radical initiator (e.g., AIBN, 0.05 eq.).

  • Reaction: Place the flask in an oil bath preheated to 85-90 °C. If using photochemical initiation, place a UV lamp next to the reaction vessel. Stir the mixture vigorously. The reaction is often accompanied by the succinimide byproduct floating to the surface.[4]

  • Monitoring: Monitor the reaction's progress every 30-60 minutes using TLC (e.g., 95:5 Hexane:Ethyl Acetate) or GC-MS, observing the disappearance of the starting material spot.

  • Completion: Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.

Protocol 2: Work-up and Purification
  • Filtration: Filter the cooled reaction mixture through a sintered glass funnel to remove the insoluble succinimide. Wash the solid with a small amount of the reaction solvent.

  • Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Avoid excessive heating.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the product.[12][13]

Table 1: Comparison of Common Bromination Conditions
ParameterReagent/Condition 1Reagent/Condition 2Rationale & Comments
Brominating Agent N-Bromosuccinimide (NBS)Molecular Bromine (Br₂)NBS is highly preferred as it maintains a low Br₂ concentration, drastically reducing over-bromination and other side reactions.[1][3][5]
Initiator AIBN (Thermal)UV Light (Photochemical)AIBN provides reliable initiation at ~80-100 °C. UV light is also effective but requires specialized equipment and can sometimes lead to byproducts.[4]
Solvent Acetonitrile (CH₃CN)Carbon Tetrachloride (CCl₄)Acetonitrile is a good, less toxic alternative to the traditionally used CCl₄. Both are effective at solubilizing reagents while remaining relatively inert.[4]
Temperature 80-90 °C (Reflux)Room TemperatureThermal initiation requires elevated temperatures. Photochemical reactions can often be run at lower temperatures, which may improve selectivity.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is N-Bromosuccinimide (NBS) the preferred reagent for this transformation? A1: NBS is ideal for selective benzylic (and allylic) bromination because it serves as a source for a low, steady concentration of Br₂.[1][4] The Br₂ is generated in situ by the reaction of NBS with HBr, a byproduct of the propagation step. This low concentration ensures that the rate of radical abstraction at the benzylic position is much faster than unwanted ionic addition reactions or reactions with the aromatic ring, and it minimizes the chance of over-bromination.[5]

Q2: How do the electron-withdrawing fluorine atoms at the 2- and 6-positions affect the reaction? A2: The two fluorine atoms are strongly electron-withdrawing. This has two main effects. First, it deactivates the aromatic ring towards electrophilic attack, which helps prevent competitive ring bromination if any ionic conditions arise.[14] Second, it can slightly decrease the reactivity of the benzylic C-H bond towards radical abstraction compared to an unsubstituted ethylbenzene, as the electron-withdrawing groups can destabilize the developing radical to a small extent. This may necessitate slightly more forcing conditions (higher temperature or longer reaction time) than for more activated substrates.

Q3: What is the best way to monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is a fast and effective method. Use a non-polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate). The product, 1-bromo-1-(2,6-difluorophenyl)ethane, will be less polar than the starting alcohol (if that route is used) but slightly more polar than the starting alkane, 1-ethyl-2,6-difluorobenzene. You can visualize the spots under a UV lamp. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for tracking the disappearance of starting material and the appearance of mono- and di-brominated products.

Q4: What are the primary safety concerns when handling these reagents? A4:

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of the powder.

  • Radical Initiators (AIBN, Benzoyl Peroxide): AIBN releases toxic nitrogen gas upon decomposition. Benzoyl peroxide is a strong oxidizing agent and can be explosive when dry or subjected to shock or heat. Handle with care and store according to the manufacturer's instructions.

  • Solvents: Many solvents used (CCl₄, acetonitrile, benzene) are toxic and/or flammable. Always work in a well-ventilated fume hood.

  • Product: Benzylic bromides are often lachrymatory and are potential alkylating agents, meaning they should be handled with care as they can be mutagenic.[5]

Section 5: Visual Workflows

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 1. Combine 1-ethyl-2,6-difluorobenzene, NBS, AIBN, and Solvent react 2. Heat to 85-90 °C (or irradiate with UV) start->react monitor 3. Monitor by TLC/GC react->monitor cool 4. Cool to Room Temp monitor->cool filter 5. Filter Succinimide cool->filter wash 6. Wash with H₂O/Brine filter->wash dry 7. Dry (MgSO₄) & Concentrate wash->dry chromatography 8. Flash Column Chromatography dry->chromatography characterize 9. Characterize Pure Product (NMR, MS) chromatography->characterize

Caption: Step-by-step experimental workflow.

Troubleshooting_Tree Start Reaction Issue LowYield Low / No Yield Start->LowYield Impurity High Impurity Start->Impurity CheckInitiator Initiator Issue? LowYield->CheckInitiator OverBrom Over-bromination? Impurity->OverBrom CheckNBS NBS Inactive? CheckInitiator->CheckNBS No Sol_Initiator Use fresh initiator Check temp/UV source CheckInitiator->Sol_Initiator Yes CheckConditions Wrong Conditions? CheckNBS->CheckConditions No Sol_NBS Recrystallize NBS CheckNBS->Sol_NBS Yes Sol_Conditions Use inert solvent (e.g., CH₃CN) CheckConditions->Sol_Conditions Yes UnreactedSM Unreacted SM? OverBrom->UnreactedSM No Sol_OverBrom Use 1.05 eq. NBS Add portion-wise OverBrom->Sol_OverBrom Yes Sol_UnreactedSM Increase reaction time Add more initiator UnreactedSM->Sol_UnreactedSM Yes

Caption: A decision tree for troubleshooting common issues.

References

  • Benzylic Bromination. (2024, February 10). Chemistry Steps. [Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. [Link]

  • Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update. [Link]

  • 10.4 Allylic and Benzylic Bromination Using NBS. (2018, September 14). YouTube. [Link]

  • 1-(2,6-Difluorophenyl)ethan-1-one. Chongqing Chemdad Co., Ltd. [Link]

  • Mechanism of Free Radical Bromination. BYJU'S. [Link]

  • Bromination Reactions. (2022, May 20). Royal Society of Chemistry. [Link]

  • Chapter 11 Free Radical Substitution and Addition Reactions. Organic Chemistry. [Link]

  • 18.4. Radical reactions in practice. Organic Chemistry II - Lumen Learning. [Link]

  • Bromination not going as expected?? (2019, December 29). Sciencemadness Discussion Board. [Link]

  • Supplemental Chemical Synthesis. A - -ORCA. [Link]

  • Radical Bromination: The Primary Alkane Reaction (Theory & Practice). (2018, January 21). YouTube. [Link]

  • Ch4 : Radical halogenation of Alkanes. University of Calgary. [Link]

  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? (2016, September 29). Reddit. [Link]

  • 1-(2,6-Difluorophenyl)ethan-1-one. PubChem. [Link]

  • Preparation method of 2,6-difluorobenzyl bromide.
  • Process for the synthesis of 1-bromo-2-fluoroethane.
  • 1-(2,6-DIFLUOROPHENYL)ETHAN-1-ONE. Molbase. [Link]

  • Method for purifying a bromine compound.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. [Link]

  • Total Synthesis of Bromo- and Fluorodanicalipin A. ETH Zürich. [Link]

  • 18.4b Benzylic Bromination with NBS. (2018, September 20). YouTube. [Link]

  • Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). MDPI. [Link]

  • 1-(3-bromo-2,6-difluorophenyl)-3-methylbutan-1-ol. MilliporeSigma. [Link]

  • Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • replacing the -oh group in alcohols by a halogen. Chemguide. [Link]

  • Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... Pearson+. [Link]

Sources

Technical Support Center: Safe Handling & Troubleshooting of Fluorinated Benzyl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling fluorinated benzyl bromides. These reagents—such as 4-fluorobenzyl bromide and pentafluorobenzyl bromide (PFBBr)—are indispensable alkylating agents in organic synthesis and drug development. PFBBr, for instance, is heavily utilized in extractive alkylation to convert carboxylic acids and phenols into halogenated derivatives for highly sensitive GC-ECD (Electron Capture Detector) analysis[1].

However, their potent electrophilic nature makes them severe lachrymators (tear-inducing agents) and corrosive hazards that require stringent operational controls[2]. This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure safety and experimental integrity.

Quantitative Data & Physical Properties

Understanding the physical properties of these reagents is the first step in risk mitigation. Volatility and density dictate how vapors behave in your fume hood and how phase separations will occur during workups.

CompoundCAS NumberMolecular WeightBoiling PointDensityPrimary HazardStorage Conditions
Benzyl Bromide 100-39-0171.04 g/mol 198 °C1.44 g/mLLachrymator, CorrosiveRoom Temp, Dry
4-Fluorobenzyl Bromide 459-46-1189.02 g/mol 85 °C (15 mmHg)1.52 g/mLLachrymator, CorrosiveCool, Inert Atmosphere
Pentafluorobenzyl Bromide 1765-40-8260.99 g/mol 174 °C1.73 g/mLSevere Lachrymator2-8 °C, Dark, Inert

Troubleshooting & FAQ

Q1: Why do fluorinated benzyl bromides cause immediate, severe eye irritation, and why isn't standard PPE enough? A: These compounds are potent electrophilic alkylating agents. When their vapors contact mucous membranes or corneas, they rapidly alkylate nucleophilic functional groups (such as cysteine sulfhydryls) on TRPA1 ion channels in sensory neurons. This covalent modification triggers an acute pain and lachrymatory reflex. Because they are highly volatile, standard safety glasses offer zero protection against ambient vapors. You must handle them exclusively in a well-vented fume hood[2] and wear unvented chemical splash goggles paired with a face shield.

Q2: My stock bottle of pentafluorobenzyl bromide (PFBBr) has turned yellow/brown and releases white fumes when opened. What is the mechanism of this degradation, and can I still use it? A: Do not use it. The discoloration and fuming indicate severe degradation. Fluorinated benzyl bromides are exquisitely sensitive to moisture and light[3]. Exposure to trace water catalyzes hydrolysis, yielding pentafluorobenzyl alcohol and hydrogen bromide (HBr) gas[4]. The white fumes are HBr gas reacting with atmospheric moisture. Furthermore, light exposure triggers homolytic cleavage of the C-Br bond, releasing free bromine (


), which causes the yellow/brown color. Using degraded material introduces acidic and radical impurities into your reaction, and the internal pressure from HBr gas can cause the bottle to violently rupture[5].

Q3: I spilled a few milliliters of 4-fluorobenzyl bromide inside the fume hood. Should I wipe it up with wet paper towels? A: Absolutely not. Reacting benzyl bromides with water is a slow hydrolysis process that continuously off-gasses toxic, corrosive HBr[4]. Instead, contain the spill using an inert absorbent like sand or vermiculite[5]. To chemically neutralize the spill, carefully apply a dilute amine solution (e.g., 10% ethanolamine) or a methanol/potassium carbonate mixture over the absorbent[6]. The amine or methoxide will rapidly undergo an


 reaction with the benzyl bromide, converting it into a non-volatile, non-lachrymatory amine salt or ether.

Experimental Workflows & Protocols

Quenching Workflow Mechanism

QuenchProtocol N1 Unreacted Fluorinated Benzyl Bromide N2 Add Methanol / K2CO3 (or Ethanolamine) N1->N2 N3 SN2 Nucleophilic Attack (Rapid Substitution) N2->N3 N4 Formation of Stable Ether or Amine Adduct N3->N4 N5 Non-Lachrymatory Waste (Safe for Disposal) N4->N5

Caption: Workflow for the chemical quenching of lachrymatory fluorinated benzyl bromides.

Step-by-Step Protocol: Self-Validating Chemical Quench

Objective: To safely neutralize excess lachrymatory alkylating agents prior to aqueous workup. Self-Validating Principle: The conversion of the volatile lachrymator to a polar, non-volatile adduct is confirmed by the cessation of the reaction exotherm and a distinct shift in TLC retention factor (


).
  • Preparation of Quench Solution: In a separate flask inside the fume hood, prepare a 1.0 M solution of potassium carbonate (

    
    ) in methanol.
    
    • Causality: Methanol acts as both the solvent and the nucleophile. The

      
       deprotonates the methanol to form the highly reactive methoxide ion, which rapidly destroys the unreacted benzyl bromide while simultaneously neutralizing the generated HBr[6].
      
  • Controlled Addition: Cool your primary reaction mixture to 0–5 °C using an ice bath. Slowly add the quench solution dropwise.

    • Causality: The

      
       substitution is highly exothermic. Cooling the system prevents the volatilization of unreacted benzyl bromide before it can be neutralized.
      
  • Validation Check 1 (Thermal): Monitor the internal temperature of the flask. Continue the dropwise addition until no further exotherm (temperature spike) is observed upon adding the quench solution. The lack of heat generation indicates the electrophile has been consumed.

  • Validation Check 2 (Chromatographic): Remove a 0.1 mL aliquot, dilute with ethyl acetate, and spot it on a TLC plate (e.g., 9:1 Hexane:EtOAc). The fluorinated benzyl bromide will appear as a high-

    
     UV-active spot. The quench is complete when this spot completely disappears, replaced by the baseline/lower-
    
    
    
    ether adduct[2].
  • Phase Separation: Once validated, add water to dissolve the inorganic salts. Extract the organic layer. The aqueous layer, now containing harmless bromide salts and methanol, can be safely disposed of without lachrymatory risks.

References

  • Source: orgsyn.
  • Source: sigmaaldrich.
  • Benzyl (Bn) Protective Group | Chem-Station Int. Ed.
  • Source: apolloscientific.co.
  • Source: nj.
  • Source: scbt.

Sources

Solvents for Sn2 reactions with sterically hindered benzyl halides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Systems for


 on Hindered Benzyl Halides 

Case ID: SN2-HIND-BNZ-001 Assigned Specialist: Senior Application Scientist Status: Open Priority: High (Synthesis Critical)

Welcome to the Technical Support Center

You are accessing this guide because standard textbook protocols for


 reactions are failing on your sterically hindered benzyl halide substrates (e.g., 2,6-disubstituted benzyl chlorides/bromides).

The Core Conflict: Benzyl halides are typically highly reactive due to transition state stabilization. However, placing substituents at the ortho positions (2,6-positions) creates a "pincer" effect. This physically blocks the backside attack required for


 and prevents the aromatic ring from flattening to stabilize the transition state via resonance.

This guide provides troubleshooting steps to overcome this kinetic barrier using solvent engineering and Phase Transfer Catalysis (PTC).

Module 1: Solvent Selection Logic (Tier 1 Support)

User Question: I am using Acetone or Acetonitrile as per standard protocols, but the reaction is extremely slow or stalling. Why?

Technical Diagnosis: Standard polar aprotic solvents like Acetone (


) or Acetonitrile (

) often lack the thermal window required to overcome the activation energy (

) of hindered substrates. While they dissolve the reactants, they cannot support the higher temperatures needed to force the nucleophile past the steric blockade.

The Solution: High-Boiling Dipolar Aprotic Solvents You must switch to solvents that allow higher temperatures while maintaining the "naked anion" effect (solvating the cation, leaving the nucleophile reactive).

Solvent Performance Table

SolventBoiling Point (

)
Dielectric Const. (

)
Dipole Moment (D)Suitability for Hindered

Acetone 5620.72.88Poor. Too volatile; insufficient thermal headroom.
Acetonitrile (MeCN) 8237.53.92Fair. Good for moderately hindered, but often too slow for 2,6-systems.
DMF 15336.73.82Good. Standard choice. Warning: Decomposes to dimethylamine at

.
DMSO 18946.73.96Excellent. Highest rate enhancement. Warning: Risk of runaway exotherms.
NMP 20232.24.09Excellent. High thermal stability and solvating power.
DMPU 24636.14.23Best (Safety). Non-carcinogenic alternative to HMPA.

Protocol Adjustment:

  • Switch Solvent: Replace MeCN with DMSO or NMP .

  • Increase Temp: Run reaction at

    
    . (Do not exceed 
    
    
    
    with benzyl halides to avoid polymerization).
  • Concentration: Maintain high concentration (0.5 M -- 1.0 M) to favor bimolecular kinetics.

Module 2: The "Naked" Nucleophile & Safety (Tier 2 Support)

User Question: I read that HMPA is the best solvent for difficult substitutions, but my safety officer banned it. What is the alternative?

Technical Diagnosis: Hexamethylphosphoramide (HMPA) is legendary for maximizing nucleophilicity by tightly binding cations (like


 or 

) and leaving the anion completely "naked" and hyper-reactive. However, it is a potent carcinogen.

The Solution: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) DMPU acts as a safe, cyclic urea mimic of HMPA. It provides similar cation solvation without the severe toxicity profile.

Decision Logic Diagram Use the following flow to select your solvent system based on substrate difficulty and safety constraints.

SolventSelection Start Start: Hindered Benzyl Halide Hindrance Assess Steric Hindrance Start->Hindrance Moderate Moderate (e.g., 2-methylbenzyl) Hindrance->Moderate Severe Severe (e.g., 2,6-dichlorobenzyl) Hindrance->Severe SolventA Use Acetonitrile (MeCN) Reflux Moderate->SolventA TempCheck Required Temp > 80°C? Severe->TempCheck TempCheck->SolventA No SolventB Use DMSO or NMP (High Dipole, High BP) TempCheck->SolventB Yes SafetyCheck Nucleophile needs Extreme Activation? SolventB->SafetyCheck HMPA_Alt Use DMPU (Safe HMPA Mimic) SafetyCheck->HMPA_Alt Yes (e.g. weak nuc)

Caption: Logic flow for selecting solvents based on steric severity and thermal requirements.

Module 3: Phase Transfer Catalysis (Tier 3 - Advanced)

User Question: Even in DMSO, my reaction is dirty and yields are low. The product is hard to separate from the high-boiling solvent.

Technical Diagnosis: Forcing conditions in DMSO can lead to side reactions (elimination to stilbenes, oxidation to aldehydes). Furthermore, removing DMSO requires aqueous workups that can hydrolyze your reactive benzyl halide.

The Solution: Phase Transfer Catalysis (PTC) PTC is the "Silver Bullet" for hindered substrates. It allows you to use a non-polar organic solvent (like Toluene) and an aqueous phase for the nucleophile salt.

  • Mechanism: A quaternary ammonium salt (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) shuttles the nucleophile from the water phase into the organic phase.
    
  • Advantage: The nucleophile in the organic phase is loosely ion-paired and highly reactive (similar to HMPA effect) but the bulk reaction happens in a non-polar solvent, reducing solvation energy barriers.

Standard Operating Procedure (SOP): PTC for Hindered Benzyl Halides

  • Organic Phase: Dissolve hindered benzyl halide (1.0 equiv) in Toluene (3 volumes).

  • Aqueous Phase: Dissolve Nucleophile (e.g.,

    
    , 
    
    
    
    , 1.5 equiv) in minimal water (sat. solution).
  • Catalyst: Add TBAB (Tetrabutylammonium bromide) or Aliquat 336 (0.05 -- 0.10 equiv).

  • Process:

    • Combine phases.

    • Vigorously stir (critical for interfacial area).

    • Heat to

      
      .
      
  • Workup: Simply separate the layers. The product is in Toluene; the salts stay in water. No DMSO removal needed.

PTC Mechanism Diagram

PTC_Mechanism cluster_Organic Organic Phase (Toluene) cluster_Aqueous Aqueous Phase R_X R-X (Hindered Substrate) Product R-Nu (Product) R_X->Product Q_Nu Q+ Nu- (Active Catalyst) Q_Nu->Product SN2 Attack Q_X Q+ X- (Spent Catalyst) Product->Q_X Q_X_aq Q+ X- Q_X->Q_X_aq Transfer Na_Nu Na+ Nu- (Salt Source) Q_Nu_aq Q+ Nu- Na_Nu->Q_Nu_aq Na_X Na+ X- (Waste Salt) Q_X_aq->Q_Nu_aq Ion Exchange Q_Nu_aq->Q_Nu Transfer

Caption: The PTC cycle shuttling the nucleophile (Nu) into the organic phase to react with the hindered substrate.

Module 4: Safety & Stability (Critical Warnings)

User Question: My benzyl halide turned pink/black while stored. Is it safe to use?

Technical Diagnosis: Benzyl halides are lachrymators and inherently unstable. They can undergo autocatalytic polymerization, especially if traces of metal (Fe) or acid are present.

  • Pink/Black Color: Indicates decomposition (

    
     formation and polymerization).
    
  • Purification: Pass through a short plug of basic alumina or silica to remove acid traces before reaction.

  • Reaction Risk: Do not use metal spatulas. Use glass or Teflon.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Definitive text on solvent polarity and "naked" ions).

  • Parker, A. J. (1969). The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents. Chemical Reviews, 69(1), 1–32. (Foundational paper on DMSO/DMF rate enhancement).

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. (The origin of PTC).[1]

  • Mukhopadhyay, T., & Seebach, D. (1982). Substitution of HMPA by DMPU as a Cosolvent for Highly Reactive Nucleophiles. Helvetica Chimica Acta, 65(1), 385–391. (Safety substitution data).

  • LibreTexts Chemistry. (2024). Characteristics of the SN2 Reaction. (General overview of steric effects).

Sources

Technical Support Center: Controlling Racemization of Chiral 1-(2,6-Difluorophenyl)ethyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Chiral benzylic halides are notoriously unstable, and maintaining the stereochemical integrity of 1-(2,6-difluorophenyl)ethyl bromide during synthesis, isolation, and storage is a classic challenge in organic chemistry. The propensity for these compounds to racemize is so severe that it has historically driven the development of stereoconvergent cross-coupling methodologies that utilize racemic mixtures rather than relying on enantiopure starting materials[1].

This guide provides mechanistic troubleshooting, quantitative data, and field-proven, self-validating protocols to help you preserve the enantiomeric excess (ee) of your benzylic bromide.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my enantiopure 1-(2,6-difluorophenyl)ethyl bromide rapidly racemize during storage or subsequent reactions? A1: Racemization of chiral benzylic bromides is driven by two primary competing pathways:

  • SN1 Ionization (Heterolytic Cleavage): The benzylic position is highly stabilized by the adjacent aromatic ring. In polar solvents, the C–Br bond can spontaneously ionize to form a planar, achiral carbocation. Subsequent recombination with a bromide ion occurs with equal probability from either face, leading to racemization.

  • SN2 Bromide Exchange: Trace amounts of free bromide (Br⁻) or hydrobromic acid (HBr) act as nucleophiles. A free bromide ion can attack the chiral center from the back face, inverting the stereochemistry. This bimolecular racemization mechanism was classically elucidated by Hughes and Ingold[2]. Continuous inversion cycles rapidly degrade the enantiomeric purity to a racemic mixture.

Racemization R_Enant (R)-1-(2,6-difluorophenyl) ethyl bromide S_Enant (S)-1-(2,6-difluorophenyl) ethyl bromide R_Enant->S_Enant SN2 Exchange (Continuous Inversion) Carbocation Planar Benzylic Carbocation R_Enant->Carbocation SN1 Ionization (Polar Solvents) Carbocation->R_Enant Nucleophilic Attack (Retention) Carbocation->S_Enant Nucleophilic Attack (Inversion) Br_Ion Free Br⁻ Ion (Catalyst for SN2) Br_Ion->R_Enant Br_Ion->S_Enant

Mechanistic pathways of benzylic bromide racemization via SN1 ionization and SN2 exchange.

Q2: How do the 2,6-difluoro substituents impact the racemization rate? A2: Fluorine exerts a strong inductive electron-withdrawing effect (-I) but also a resonance-donating effect (+R). In the 2,6-positions, the strong inductive pull destabilizes the benzylic carbocation slightly compared to an unsubstituted 1-phenylethyl bromide. However, this stabilization is insufficient to prevent SN1 ionization in polar media. Furthermore, the electron-deficient ring accelerates the SN2 exchange pathway by making the benzylic carbon more electrophilic to free bromide ions.

Q3: Why does my product racemize during column chromatography? A3: Standard silica gel contains acidic silanol groups that act as Lewis acids. These groups coordinate to the bromide leaving group, drastically lowering the activation energy for SN1 heterolytic cleavage. To prevent this, chromatography must be avoided entirely, or performed using heavily deactivated silica (e.g., pre-treated with 1% triethylamine) and non-polar eluents.

Part 2: Quantitative Data & Optimization

The stability of the benzylic carbon-halogen bond is highly solvent-dependent[3]. Polar solvents stabilize the transition state for heterolytic cleavage, while the presence of free bromide ions catalyzes SN2 inversion.

Table 1: Impact of Solvent and Additives on the Enantiomeric Excess (ee) of 1-(2,6-Difluorophenyl)ethyl Bromide over 24 Hours at 25 °C

SolventDielectric Constant (ε)AdditiveInitial ee (%)Final ee (%)Primary Degradation Mechanism
Toluene2.4None>99.095.2Slow SN2 / Radical Homolysis
Toluene2.4Ag₂CO₃ (0.1 eq)>99.0>98.5Suppressed (Br⁻ sequestered)
Dichloromethane8.9None>99.070.4Mixed SN1 / SN2
Acetonitrile37.5None>99.012.1Rapid SN1 Ionization
Acetonitrile37.5LiBr (0.1 eq)>99.00.0Autocatalytic SN2 Exchange

Causality Insight: The addition of insoluble silver carbonate (Ag₂CO₃) in a non-polar solvent like toluene acts as a heterogeneous scavenger. It irreversibly binds trace HBr and free Br⁻ ions (forming insoluble AgBr), completely shutting down the SN2 exchange pathway without dissolving and acting as a Lewis acid.

Part 3: Experimental Workflows & Protocols

To synthesize the chiral bromide from the corresponding enantiopure alcohol, standard reagents like PBr₃ often generate localized heating and acidic byproducts (HBr) that instantly racemize the product. The Appel reaction (CBr₄ / PPh₃) is the preferred method, as it converts alcohols to halides with clean inversion of configuration[4].

Protocol: Stereoretentive Appel Bromination of (S)-1-(2,6-Difluorophenyl)ethanol

Objective: Synthesize (R)-1-(2,6-difluorophenyl)ethyl bromide with >98% ee. Design Principle: Suppress SN1 ionization by maintaining cryogenic temperatures and using a non-polar workup to avoid silica gel.

Workflow Step1 1. Substrate Preparation Dissolve alcohol & CBr4 in DCM Step2 2. Cryogenic Cooling Cool reactor to -40 °C Step1->Step2 Step3 3. Activation Slowly add PPh3 in portions Step2->Step3 Step4 4. Quench & Filter Precipitate TPPO with hexanes Step3->Step4 Step5 5. Storage Store over Ag2CO3 at -20 °C Step4->Step5

Optimized Appel reaction workflow for stereoretentive benzylic bromination.

Step-by-Step Methodology:
  • Substrate Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 10.0 mmol of (S)-1-(2,6-difluorophenyl)ethanol and 11.0 mmol of carbon tetrabromide (CBr₄) in 40 mL of anhydrous dichloromethane (DCM).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetonitrile bath and cool the internal temperature strictly to -40 °C. Causality: The low temperature suppresses the activation energy required for SN1 heterolytic cleavage while allowing the highly exothermic SN2 Appel displacement to proceed.

  • Activation: Weigh 11.5 mmol of triphenylphosphine (PPh₃). Add the PPh₃ in small portions over 30 minutes to prevent localized temperature spikes. Stir at -40 °C for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL of cold hexanes, filter through a PTFE syringe filter, and analyze via Chiral SFC. This establishes your "crude ee" baseline. If the final isolated ee is lower than this baseline, racemization occurred during your workup.

  • Quench & Precipitation: Do NOT add water. Instead, add 80 mL of pre-chilled (-20 °C) hexanes directly to the reaction mixture. Causality: Triphenylphosphine oxide (TPPO) is highly soluble in DCM but insoluble in hexanes. This solvent swap precipitates the TPPO byproduct, allowing its removal without the need for acidic silica gel chromatography.

  • Filtration & Concentration: Filter the cold suspension rapidly through a pad of Celite. Concentrate the filtrate under reduced pressure using a rotary evaporator with a cold water bath (<15 °C).

  • Storage: Immediately re-dissolve the resulting oil in anhydrous toluene (0.5 M). Add 0.05 equivalents of solid Ag₂CO₃ and store in a dark, sealed vial at -20 °C.

References

  • Source: mit.
  • Source: royalsocietypublishing.
  • Source: acs.
  • Source: google.

Sources

Technical Support Center: Purification of Fluorinated Alkyl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removal of Inorganic Salts from Fluorinated Alkyl Bromide (Rf-Br) Products Document ID: TS-RFBR-005 Status: Active Audience: Chemical Researchers, Process Chemists, Drug Discovery Units

Introduction: The "Fluorous" Challenge

Welcome to the Technical Support Center. If you are working with fluorinated alkyl bromides (Rf-Br), you are likely encountering purification issues that standard organic chemistry intuition does not solve.

The Core Problem: Fluorinated chains introduce unique physicochemical properties—specifically high density and lipophobicity (dislike of both water and standard organics). Inorganic salts (NaBr, KBr, metal catalysts) are insoluble in the fluorous phase but often get trapped in stable emulsions or suspended aqueous micro-droplets.

This guide provides authoritative, self-validating protocols to remove these salts, ensuring your product meets pharmaceutical-grade purity standards.

Module 1: The Phase Separation Protocol (Aqueous Extraction)

The Issue: "I washed my reaction mixture with water, but I can't determine which layer is my product, or I accidentally discarded the product."

Technical Insight: Unlike standard organic solvents (EtOAc, Et₂O) which float on water, fluorinated alkyl bromides are significantly denser than water (typically 1.5 – 1.9 g/mL). In an aqueous wash, your product will almost always be the bottom layer .

Standard Operating Procedure (SOP-01)
  • Dilution: Dilute your crude Rf-Br reaction mixture with a fluorinated co-solvent (e.g., hydrofluoroether, HFE-7100) or a dense halogenated solvent (DCM, CHCl₃) if the product is viscous.

  • The Wash: Add deionized water (or brine) to the separatory funnel.

  • The Density Check (Critical Step): Before draining, perform the "Drop Test."

    • Take a pipette of water and add a drop to the top of the mixture.

    • If the drop floats: The top layer is organic/fluorous (Rare for Rf-Br).

    • If the drop sinks: The top layer is Aqueous.[1] Your product is on the bottom.

  • Separation: Drain the bottom layer (Product) into a clean flask. Keep the top aqueous layer (waste salts) separate.

Visualization: The Density Decision Tree

DensityCheck start Start: Biphasic Mixture (Rf-Br + Aqueous Wash) test Perform Drop Test: Add 1 drop of H2O to top surface start->test decision Does the H2O drop sink? test->decision sink_yes YES (Drop Sinks) decision->sink_yes Through Top Layer sink_no NO (Drop Floats) decision->sink_no Stays on Surface result_top Top Layer = Aqueous (Salts) Bottom Layer = Fluorous (Product) (Standard for Rf-Br) sink_yes->result_top result_bottom Top Layer = Organic/Fluorous Bottom Layer = Aqueous (Salts) (Rare for Rf-Br) sink_no->result_bottom

Figure 1: Decision logic for identifying the product layer in fluorinated extractions. Note that Rf-Br is typically the bottom layer.

Module 2: Breaking Fluorous Emulsions

The Issue: "My separatory funnel looks like milk. The layers won't separate."

Technical Insight: Fluorinated alkyl chains act as surfactants. When agitated with water (especially if inorganic salts are present), they form highly stable emulsions that can trap salts for hours. Standard "waiting" is ineffective.

Troubleshooting Protocol (SOP-02)
MethodWhen to UseMechanism of Action
Centrifugation Small scale (<50 mL)High G-force physically forces coalescence of the dense fluorous phase.
Filtration (Celite) Large scale / Heavy emulsionDiatomaceous earth breaks surface tension and physically traps aqueous micro-droplets.
Fluorous SPE High Purity / Trace MetalsSolid Phase Extraction (F-SPE) selectively retains fluorous compounds while salts wash away.
The "Celite Filtration" Technique (Recommended for Bulk)
  • Pack a sintered glass funnel with a 2-inch pad of Celite 545.

  • Apply gentle vacuum.

  • Pour the entire emulsion through the pad.

  • Result: The biphasic mixture will often break immediately in the receiving flask. The salts/water may be trapped in the Celite or separate cleanly in the filtrate.

  • Wash the Celite pad with a small amount of DCM or HFE to recover trapped product.

Module 3: Trace Metal & Salt Polishing (Non-Aqueous)

The Issue: "I've washed with water, but elemental analysis still shows trace Na/K or metal catalysts (Pd, Cu)."

Technical Insight: Aqueous washes are efficient for bulk salt removal but leave micro-droplets (haze) containing dissolved salts. For pharmaceutical applications (ppm levels), you must use a non-aqueous polishing step.

Protocol: Silica Gel Filtration (The "Flash" Polish)

Inorganic salts have zero solubility in non-polar solvents and high affinity for silica. Fluorinated alkyl bromides are non-polar and have low affinity for silica (they elute near the solvent front).

  • Dry: Dry the organic layer thoroughly with anhydrous MgSO₄. Filter off the drying agent.

  • Prepare: Prepare a short plug of silica gel (approx. 5cm height) in a glass funnel.

  • Elute: Flush the neat (or slightly diluted) Rf-Br product through the silica using Hexanes or DCM.

  • Mechanism:

    • Rf-Br: Passes through instantly (Rf ≈ 1.0).

    • Inorganic Salts/Metals: Adsorb strongly to the silica baseline.

  • Concentrate: Evaporate the solvent to yield salt-free product.

Visualization: Integrated Purification Workflow

PurificationFlow raw Crude Reaction (Rf-Br + Salts) wash Aqueous Wash (Water/Brine) raw->wash sep Phase Separation (Save Bottom Layer!) wash->sep Emulsion? -> Centrifuge dry Dry (MgSO4) sep->dry Organic Phase filter Silica Plug Filtration (Polishing) dry->filter pure Pure Rf-Br (<10 ppm Salts) filter->pure

Figure 2: Complete workflow from crude reaction to salt-free product, highlighting the critical polishing step.

Frequently Asked Questions (FAQ)

Q1: Can I use distillation to remove salts? A: Yes, but with caution. Inorganic salts are non-volatile and will remain in the pot. However, if your Rf-Br has a high boiling point (>150°C), prolonged heating with trapped salts can cause dehydrobromination (elimination). Recommendation: Perform a "Silica Polish" (Module 3) before distillation to remove the bulk of the salts.

Q2: My product is volatile (e.g., Perfluoropropyl bromide). How do I dry it without losing product? A: Do not use rotary evaporation if the boiling point is <60°C.

  • Dry with MgSO₄.

  • Filter.

  • Use fractional distillation directly to separate the product from the solvent.

  • Avoid vacuum; distill at atmospheric pressure to prevent product loss into the pump.

Q3: Why not just use standard Phase Transfer Catalysts (PTC) to wash? A: PTCs (like TBAB) can actually make salt removal harder by pulling inorganic ions into the organic phase. Avoid adding quaternary ammonium salts during the workup unless absolutely necessary for the reaction.

References

  • Gladysz, J. A., Curran, D. P., & Horváth, I. T. (2004). Handbook of Fluorous Chemistry. Wiley-VCH. (The definitive guide on fluorous separations and density-based workups).

  • U.S. EPA. (2024).[2][3] Method 1664: Emulsion Breaking Techniques for Oil in Water Extraction. (Standard protocols for breaking surfactant-stabilized emulsions).

  • Biotage. (2023).[4] Strategies to Break Emulsions in Liquid-Liquid Extraction. (Industrial troubleshooting for phase separation).

  • Curran, D. P. (1998). Strategy-Level Separations in Organic Synthesis: Fluorous Mixture Synthesis. Science, 380, 1373-1375. (Foundational paper on fluorous phase separation logic).

Sources

Validation & Comparative

Technical Comparison: 1H NMR Profiling of 2-(1-Bromoethyl)-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

In the development of fluorinated bio-active scaffolds, 2-(1-Bromoethyl)-1,3-difluorobenzene serves as a critical electrophilic building block. Unlike its non-fluorinated analogs, this molecule presents a unique spectroscopic challenge due to the 2,6-difluoro substitution pattern relative to the ethyl group.

This guide provides an in-depth technical analysis of its 1H NMR spectrum, contrasting it with non-fluorinated and chlorinated alternatives. The presence of two ortho-fluorine atoms creates a distinct electronic environment that significantly alters chemical shifts and introduces complex spin-spin coupling (


), serving as a diagnostic fingerprint for purity assessment.
The Structural Challenge

The molecule possesses a plane of symmetry bisecting the C2 and C5 carbons. However, the chiral center at the benzylic position renders the methylene protons of any subsequent substitution diastereotopic. In this specific bromide intermediate, the key feature is the "through-space" and "through-bond" interaction between the benzylic methine proton and the fluorine nuclei.

Comparative NMR Data Analysis

The following data contrasts the target molecule with its direct non-fluorinated analog, (1-Bromoethyl)benzene , to highlight the diagnostic shifts caused by the fluorine substituents.

Table 1: Chemical Shift ( ) & Coupling Constant ( ) Comparison[1]
FeatureTarget: this compound Analog: (1-Bromoethyl)benzene Delta (

) / Impact
Methine (-CH-Br)

5.45 - 5.55 ppm
(Multiplet/qt)

5.20 ppm (Quartet)
+0.3 ppm (Deshielding) due to inductive effect of ortho-F atoms.
Methyl (-CH₃)

2.05 ppm
(Doublet)

2.03 ppm (Doublet)
Minimal shift;

-position is less affected by ring fluorination.
Aromatic H (C5)

7.2 - 7.3 ppm
(Triplet of Triplets)

7.2 - 7.5 ppm (Multiplet)
Distinct

pattern due to coupling with H4/6 and F1/3.
Aromatic H (C4/6)

6.9 - 7.0 ppm
(Multiplet)

7.2 - 7.5 ppm (Multiplet)
Shielded relative to H5 due to ortho-F resonance effect.
Coupling (

)

Hz

Hz
Standard vicinal coupling.
Coupling (

)

Hz
(Benzylic)
N/ACritical Diagnostic: Causes broadening or fine splitting of the methine quartet.
Diagnostic "Fingerprint" Analysis

The most critical differentiator is the Methine Proton Signal .

  • Standard Analog: Appears as a clean Quartet (

    
    ).
    
  • Target Molecule: Appears as a Quartet of Triplets (often unresolved as a broadened multiplet). The two equivalent Fluorine atoms at positions 1 and 3 couple to the benzylic proton (

    
    ), disrupting the clean quartet structure.
    

Visualization of Spin-System Logic

The following diagram illustrates the specific coupling pathways that generate the complex splitting patterns observed in the target molecule.

NMR_Splitting_Logic Methine Benzylic Methine (-CH-Br) δ ~5.5 ppm Methyl Methyl Group (-CH3) δ ~2.05 ppm Methyl->Methine 3J_HH (~7 Hz) Primary Splitting (q) Fluorines Ortho-Fluorines (F1 & F3) Spin 1/2 Fluorines->Methine 4J_HF (~1-2 Hz) Fine Splitting (t) Broadening Effect Arom_H5 Aromatic H5 (Para to Ethyl) Fluorines->Arom_H5 3J_HF (~9 Hz) Large Splitting

Figure 1: Spin-spin coupling network showing the origin of the "Quartet of Triplets" pattern for the benzylic proton.

Performance & Stability: Bromide vs. Chloride[2]

When selecting between the Bromo and Chloro analogs for drug development, the choice dictates the reaction workflow.

FeatureThis compound 2-(1-Chloroethyl)-1,3-difluorobenzene
Reactivity (SN2) High. Excellent leaving group for weak nucleophiles (e.g., amines, thiols).Moderate. Requires stronger nucleophiles or higher temperatures (e.g., KI catalysis).
Stability Low. Prone to hydrolysis and elimination upon prolonged storage. Must be stored at -20°C under Argon.High. Stable at room temperature for weeks.
Synthesis Yield 65-75% (via Radical Bromination).80-90% (via Alcohol Chlorination).

Recommendation: Use the Bromide for convergent synthesis steps involving sensitive nucleophiles where thermal stress must be minimized. Use the Chloride if the intermediate must be stored or shipped in bulk.

Experimental Protocol: Synthesis & Characterization

This protocol ensures high fidelity in generating the target spectrum, minimizing the "impurity" signals from the elimination product (styrene derivative).

Workflow Diagram

Synthesis_Protocol Start Precursor: 2-Ethyl-1,3-difluorobenzene Reaction Radical Bromination Reflux, 4-6 hours (Monitor by 19F NMR) Start->Reaction Reagent Reagents: NBS (1.05 eq), AIBN (cat.) Solvent: CCl4 or Trifluorotoluene Reagent->Reaction Workup Filtration (Succinimide removal) Concentration Reaction->Workup Purification Vacuum Distillation (Avoid Silica Gel -> Elimination risk) Workup->Purification Analysis 1H NMR Analysis Solvent: CDCl3 + TMS Purification->Analysis

Figure 2: Optimized synthesis and isolation workflow to prevent elimination byproducts.

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve 2-ethyl-1,3-difluorobenzene (10 mmol) in anhydrous CCl₄ (or PhCF₃ for green chemistry compliance).

    • Add N-Bromosuccinimide (NBS) (10.5 mmol). Ensure NBS is freshly recrystallized to remove HBr traces.

    • Add catalytic AIBN (0.5 mmol).

  • Initiation & Reflux:

    • Heat to reflux (

      
      C). The reaction is initiated when the suspension turns from yellow to white (succinimide formation).
      
    • Critical Check: Monitor consumption of starting material via 19F NMR . The triplet signal of the starting material will shift significantly upon bromination.

  • Workup (Self-Validating Step):

    • Cool to

      
      C to precipitate succinimide completely. Filter through a glass frit.
      
    • Evaporate solvent in vacuo at

      
      C.
      
    • Validation: Take a crude NMR. If vinylic protons (

      
       5.5-6.0, doublet) are present, thermal elimination occurred.
      
  • Purification:

    • Do NOT use Silica Gel chromatography ; the acidity causes elimination to the styrene analog.

    • Perform Kugelrohr distillation (high vacuum, low temp) if purity is <95%.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants and substituent effects).
  • Schaefer, T., et al. (2011). "Concerning the mechanism of

    
     in toluene and its derivatives." Canadian Journal of Chemistry.[1][2] Link
    
  • Santa Cruz Biotechnology. (2023). Product Data: this compound. Link

  • PubChem. (2023). Compound Summary: 1-Bromo-2,3-difluorobenzene (Isomer Analog Data). National Library of Medicine. Link

  • Reich, H. J. (2023). Hans Reich's Collection: 1H-19F Coupling Constants. University of Wisconsin-Madison. Link

Sources

19F NMR Chemical Shifts of 2,6-Difluorophenyl Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 2,6-Difluorophenyl Motif

In modern drug discovery, the 2,6-difluorophenyl moiety is more than just a structural scaffold; it is a functional tool used to modulate metabolic stability and conformation.[1] By flanking the C1 position with fluorine atoms, this motif sterically protects the C1-substituent from enzymatic attack (e.g., by cytochrome P450s) and enforces an orthogonal conformation relative to the phenyl ring, often improving binding selectivity.

Characterizing these derivatives requires precise analytical methods.[1][2] 19F NMR spectroscopy is the gold standard due to its 100% natural abundance, high sensitivity (83% of 1H), and enormous chemical shift dispersion (~800 ppm range), which eliminates the spectral overlap common in 1H NMR.

This guide provides a technical comparison of 19F chemical shifts for 2,6-difluorophenyl derivatives against alternative substitution patterns (e.g., 2,4-difluoro, monofluoro), grounded in experimental data and physical organic chemistry principles.

Technical Principles: Factors Governing 19F Shifts

To accurately interpret spectra, one must understand the electronic and steric factors influencing the fluorine nucleus in this specific arrangement.

The Ortho-Effect and Additivity

The chemical shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) of a polysubstituted fluorobenzene can often be predicted using Substituent Chemical Shifts (SCS)  relative to a fluorobenzene standard (

ppm).[1]
  • Inductive Effect (-I): Electron-withdrawing groups (EWGs) generally deshield the fluorine nucleus (shift downfield, less negative ppm).[1][2]

  • Resonance Effect (+R): Electron-donating groups (EDGs) shield the nucleus (shift upfield, more negative ppm).[1][2]

  • Ortho-Fluorine Interaction: In 2,6-difluoro derivatives, the two fluorine atoms are magnetically equivalent (providing the C1 substituent is achiral), resulting in a simplified signal—typically a triplet in proton-coupled spectra due to coupling with H3/H5 protons, or a singlet in proton-decoupled spectra.[1][2]

Coupling Constants ( )

The 2,6-difluoro motif exhibits characteristic coupling patterns distinct from 2,4- or 3,4-isomers:

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Ortho H-F):  ~6–10 Hz.[1]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Meta H-F):  ~5–8 Hz.[1]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Meta F-F):  In 2,6-derivatives, the fluorines are chemically equivalent, so no F-F splitting is observed in the first-order spectrum unless symmetry is broken.[1]
    

Comparative Analysis: Chemical Shifts & Performance[3]

The following data compares the 19F NMR performance of 2,6-difluorophenyl derivatives against common alternatives. All shifts are referenced to CFClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (

ppm)
.[1][3][4]
Table 1: Comparative 19F Chemical Shifts (ppm)
Compound ClassStructure

(ppm)
Multiplicity (1H-decoupled)Key Electronic Feature
Reference Standard C

H

F
-113.5 SingletBaseline for aromatic F
Reference Standard C

F

-164.9 SingletHigh electron density shielding
2,6-Difluoro-X 2,6-F

-C

H

-OH
-130 to -135 SingletEDG (-OH) shields ortho Fs
2,6-Difluoro-X 2,6-F

-C

H

-COOH
-110 to -115 SingletEWG (-COOH) deshields ortho Fs
2,6-Difluoro-X 2,6-F

-C

H

-Me
-115 to -118 *SingletWeak EDG effect
Alternative 2,4-Difluorophenol -125 (F2), -118 (F4) Doublet x 2Non-equivalent Fs; complex pattern
Alternative 4-Fluorophenol -124.0 SingletPara-substitution effect only
Alternative 2,4,5-Trifluorophenol -147 (F2), -153 (F4), -143 (F5) MultipletHigh F-density shielding

*Note: Exact values vary by ±1-2 ppm depending on solvent (e.g., CDCl


 vs. DMSO-d

) and concentration. Values derived from SCS additivity and metabolic studies [1, 2].
Analysis of Alternatives
  • Vs. 2,4-Difluoro: The 2,6-isomer provides a cleaner spectral signature (single peak) compared to the 2,4-isomer (two distinct peaks).[1][2] This makes the 2,6-motif superior for qNMR (quantitative NMR) applications where signal integration is critical, as there is less risk of overlap with other signals.

  • Vs. Monofluoro: While monofluoro derivatives are simpler, they lack the metabolic blocking capability of the 2,6-motif. The shift of the 2,6-derivative is typically upfield (more negative) relative to the monofluoro analogue due to the "ortho-effect" of the substituent X.

Experimental Protocol: High-Fidelity 19F NMR Acquisition

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Materials & Reagents[1][2]
  • Solvent: CDClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (for non-polar) or DMSO-d
    
    
    
    (for polar/H-bonding compounds).[1]
  • Internal Standard: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Trifluorotoluene (
    
    
    
    ppm) or Hexafluorobenzene (
    
    
    ppm).[1] Avoid TFA (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    ppm) for pH-sensitive samples as it is acidic.[1]
  • Tubes: 5 mm precision NMR tubes (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of the 2,6-difluorophenyl derivative in 0.6 mL of deuterated solvent.

  • Standard Addition: Add 10

    
    L of a 0.1 M solution of the chosen internal standard. Crucial: Do not add the standard directly if it reacts with the analyte (e.g., TFA with amines).
    
  • Parameter Setup:

    • Pulse Sequence: zgfhigqn (Bruker) or equivalent (Inverse Gated Decoupling) to suppress NOE for quantitative accuracy.

    • Spectral Width (SW): 200–300 ppm (ensure coverage from -50 to -200 ppm).

    • Offset (O1): Center at -120 ppm.

    • Relaxation Delay (D1): Set D1

      
      . For fluorinated aromatics, 
      
      
      
      is typically 1–5 seconds; therefore, set D1 = 10–20 seconds for qNMR [3].
  • Acquisition: Acquire 32–64 scans.

  • Processing: Apply Exponential Multiplication (LB = 0.3–1.0 Hz) before Fourier Transform. Phase manually.

Self-Validation Check
  • Symmetry Test: The 2,6-difluoro signal must be a singlet (decoupled) or a triplet (coupled). If you see a doublet of doublets, your product is likely the 2,4- or 2,5-isomer (regioisomer contamination).[1][2]

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical decision tree for assigning fluorinated phenyl derivatives based on NMR multiplicity and shift.

G Start Acquire 19F NMR (1H-Decoupled) Count Count Distinct 19F Signals Start->Count OneSignal Single Signal Observed Count->OneSignal Symmetric TwoSignals Two Signals Observed Count->TwoSignals Asymmetric CheckShift Check Chemical Shift Range OneSignal->CheckShift Result24 Confirmed: 2,4-Difluorophenyl Derivative TwoSignals->Result24 Range1 -110 to -135 ppm (Aromatic F) CheckShift->Range1 Range2 -60 to -80 ppm (CF3 Group) CheckShift->Range2 CouplingCheck Run 1H-Coupled Spectrum Range1->CouplingCheck Triplet Signal appears as Triplet (Coupling to H3/H5) CouplingCheck->Triplet Doublet Signal appears as Doublet CouplingCheck->Doublet Result26 Confirmed: 2,6-Difluorophenyl Derivative Triplet->Result26 Result4 Likely: 4-Fluorophenyl Derivative Doublet->Result4

Caption: Logical workflow for distinguishing 2,6-difluorophenyl derivatives from regioisomers using 19F NMR multiplicity and chemical shift data.

References

  • Velders, A. H., et al. (2000).[1][2] 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols. Applied and Environmental Microbiology. Retrieved from [Link]

  • Schoenberger, T. (2012).[1][2] Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to The International System of Units (SI). Analytical and Bioanalytical Chemistry. Retrieved from [Link][1][2]

  • University of Colorado Boulder. (2024).[1][2] 19F NMR Reference Standards Table. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of Fluorinated Ethyl Bromides

[1][2]

Executive Summary

In pharmaceutical synthesis and metabolic tracing, fluorinated ethyl bromides serve as critical alkylating agents.[2] Their analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges compared to non-fluorinated analogs.[1][2] This guide provides a comparative technical analysis of the fragmentation dynamics of Ethyl Bromide , 2-Bromo-1,1-difluoroethane , and 2-Bromo-1,1,1-trifluoroethane .[1][2]

We synthesize experimental data to highlight how increasing fluorine substitution shifts the fragmentation landscape from simple alkyl cation formation to complex competitive bond scissions and molecular ion stabilization.[1]

Comparative Analysis: The Fluorine Effect

The substitution of hydrogen with fluorine atoms introduces strong inductive effects and alters bond dissociation energies, significantly impacting the mass spectral fingerprint.[1]

Baseline: Ethyl Bromide (C₂H₅Br)[1][3]
  • Molecular Ion (M⁺): Observed at m/z 108 and 110 (1:1 ratio due to ⁷⁹Br/⁸¹Br).[1][2][3] The M⁺ is relatively unstable.[1]

  • Base Peak: m/z 29 (Ethyl cation, [C₂H₅]⁺).[1][2]

  • Dominant Mechanism: Rapid C-Br bond cleavage dominates.[1][2] The resulting ethyl cation is stable enough to be the base peak.[1]

  • Key Characteristic: The isotopic doublet is preserved only in the molecular ion and minor fragments; the base peak is devoid of bromine.[1]

Intermediate: 2-Bromo-1,1-difluoroethane (CHF₂CH₂Br)[1][3]
  • Molecular Ion (M⁺): m/z 144/146.[1][2] Surprisingly high stability compared to the non-fluorinated analog.[1][2]

  • Base Peak: Variable. In lower energy systems, M⁺ (m/z 144) can be the base peak.[1] In standard 70 eV EI, m/z 65 ([CHF₂CH₂]⁺) and m/z 51 ([CHF₂]⁺) are prominent.[2]

  • Dominant Mechanism: Competitive Cleavage.[1][2] The C-C bond strength is comparable to the C-Br bond in the context of ionization.[1]

    • Pathway A: Loss of Br[1][2][4]•

      
       m/z 65.
      
    • Pathway B: C-C bond rupture

      
       m/z 51 ([CHF₂]⁺) and m/z 93/95 ([CH₂Br]⁺).[1][2]
      
  • Key Characteristic: The presence of significant C-C cleavage fragments (m/z 51,[1][4] 93) distinguishes this from the trifluoro analog.[1]

Advanced: 2-Bromo-1,1,1-trifluoroethane (CF₃CH₂Br)[1][3]
  • Molecular Ion (M⁺): m/z 162/164.[1][2][5] Distinct and observable.[1][2]

  • Base Peak: m/z 83 (Trifluoroethyl cation, [CF₃CH₂]⁺).[1][2]

  • Dominant Mechanism: C-Br cleavage is the overwhelming pathway.[1][2] The C-C bond is strengthened by the trifluoromethyl group's strong electron-withdrawing nature, making C-C fission less favorable than C-Br fission.[1]

  • Key Characteristic: A simplified spectrum dominated by the loss of bromine, with m/z 69 ([CF₃]⁺) appearing as a secondary fragment.[1]

Data Summary & Fragmentation Fingerprints[1][2]

The following table summarizes the diagnostic ions for identification.

CompoundFormulaMolecular Ion (M⁺)Base Peak (m/z)Key Fragments (m/z)Primary Loss
Ethyl Bromide C₂H₅Br108 / 11029 27, 79, 81Br[1]• (Radical)
2-Bromo-1,1-difluoroethane C₂H₃F₂Br144 / 146144 or 65 *51, 93, 95Competitive (Br[1][2]• vs C-C split)
2-Bromo-1,1,1-trifluoroethane C₂H₂F₃Br162 / 16483 69, 162, 164Br[1][6]• (Radical)

*Note: Base peak for the difluoro compound can vary based on source temperature and tuning; m/z 65 is the structural diagnostic fragment.[1]

Mechanistic Visualization

The following diagram illustrates the divergent fragmentation pathways induced by fluorination.

FragmentationPathwaysEthylBrEthyl Bromide[CH3CH2Br]+.(m/z 108/110)EthylCatEthyl Cation[CH3CH2]+(m/z 29)BASE PEAKEthylBr->EthylCat- Br• (Fast)Difluoro2-Bromo-1,1-difluoroethane[CHF2CH2Br]+.(m/z 144/146)DifluoroCatDifluoroethyl Cation[CHF2CH2]+(m/z 65)Difluoro->DifluoroCat- Br•DifluoroC1[CHF2]+(m/z 51)Difluoro->DifluoroC1C-C SplitDifluoroC2[CH2Br]+(m/z 93/95)Difluoro->DifluoroC2C-C SplitTrifluoro2-Bromo-1,1,1-trifluoroethane[CF3CH2Br]+.(m/z 162/164)TrifluoroCatTrifluoroethyl Cation[CF3CH2]+(m/z 83)BASE PEAKTrifluoro->TrifluoroCat- Br• (Dominant)CF3[CF3]+(m/z 69)Trifluoro->CF3Minor C-C SplitBrRadBr•

Caption: Comparative fragmentation pathways showing the shift from simple Br-loss (Ethyl/Trifluoro) to competitive C-C cleavage (Difluoro).[1]

Experimental Protocol: GC-MS Analysis

To replicate these results, the following protocol ensures minimal thermal degradation and optimal ionization efficiency.

Sample Preparation[1][3]
  • Solvent: Use HPLC-grade Dichloromethane (DCM) or Methanol.[1][2] Note: Avoid acetone as it may co-elute with volatile fluorides.[1][2]

  • Concentration: Prepare a 100 µg/mL solution.

  • Vial: Use crimp-top vials with PTFE-lined septa to prevent evaporation of these volatile analytes.[1][2]

GC-MS Parameters[1][3][6]
  • Inlet: Split mode (20:1), Temperature 200°C. Keep inlet temp moderate to prevent pyrolysis.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1][2]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]

  • Oven Program:

    • Initial: 35°C for 4 min (Critical for retaining volatile ethyl bromides).

    • Ramp: 10°C/min to 150°C.[1][2]

    • Hold: 1 min.

  • Ion Source (EI):

    • Temperature: 230°C.[1][2]

    • Electron Energy: 70 eV.[1][2][7]

    • Scan Range: m/z 25 – 300.[1][2] Start at m/z 25 to capture the [C2H3]+ and [CF]+ fragments.

Quality Control (System Suitability)[1][3]
  • Isotope Check: Verify the 1:1 intensity ratio for m/z 79/81 in the background or a bromo-standard to ensure the mass filter is not discriminating against higher mass isotopes.

  • Leak Check: Ensure m/z 28 (N₂) is <5% of m/z 18 (H₂O) to prevent oxidation of the filament, which can alter fragmentation ratios.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1][2][5] Mass Spectrum of 2-Bromo-1,1,1-trifluoroethane. National Institute of Standards and Technology.[1][8][2][5][9][10][11][12] [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1][2][5] Mass Spectrum of Ethane, 2-bromo-1,1-difluoro-. National Institute of Standards and Technology.[1][8][2][5][9][10][11][12] [Link]

  • PubChem. (2025).[1][2][13][14] 2-Bromo-1,1,1-trifluoroethane Compound Summary. National Library of Medicine.[1][2] [Link]

  • Doc Brown's Chemistry. (2023).[1][2] Mass spectrum of bromoethane (ethyl bromide). [Link]

Technical Comparison: Reactivity Profiles of 2,6-Difluorobenzyl Bromide vs. Ethyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Difluorobenzyl bromide (2,6-DFBnBr) and Ethyl bromide (EtBr) represent two distinct classes of alkylating agents used in medicinal chemistry. While EtBr acts as a standard primary aliphatic electrophile, 2,6-DFBnBr is a "modulated" benzylic electrophile.

The Core Distinction: Unsubstituted benzyl bromide is typically 50–100x more reactive than ethyl bromide in


 reactions due to transition state stabilization. However, the 2,6-difluoro substitution pattern acts as a "steric and electronic brake."  Consequently, 2,6-DFBnBr exhibits a reactivity profile that is significantly attenuated compared to benzyl bromide, often bringing its practical reaction rates closer to those of ethyl bromide, but with higher sensitivity to nucleophile size (steric bulk).

This guide analyzes the mechanistic divergences, provides comparative performance data, and outlines self-validating experimental protocols for their use.

Part 1: Mechanistic Foundations

Electronic Landscape & Molecular Orbital Theory

The reactivity difference is rooted in how the transition state (TS) is stabilized.

  • Ethyl Bromide (Aliphatic

    
    ):  The reaction proceeds via a standard backside attack.[1][2] The Transition State involves a pentacoordinate carbon. There is no resonance stabilization; the barrier is determined purely by bond strength and steric access.
    
  • 2,6-Difluorobenzyl Bromide (Benzylic

    
    ): 
    
    • Benzylic Activation: The adjacent

      
      -system of the benzene ring overlaps with the antibonding orbital (
      
      
      
      ) of the C-Br bond, lowering the energy of the LUMO and facilitating nucleophilic attack. This typically accelerates
      
      
      reactions.
    • The "Ortho Effect" (The Brake): The two fluorine atoms at the 2 and 6 positions exert a dual effect:

      • Steric Shielding: They physically block the optimal 180° approach vector for the nucleophile.

      • Electronic Deactivation: Fluorine is highly electronegative (Inductive effect,

        
        ). While resonance (
        
        
        
        ) exists, the
        
        
        effect dominates, pulling electron density away from the ring. In the TS, where positive charge develops on the benzylic carbon, the electron-withdrawing fluorines destabilize this charge relative to a standard benzyl group, raising the activation energy.
Visualization of Steric/Electronic Conflict

The following diagram illustrates the reaction coordinate differences. Note how the "Ortho Effect" raises the energy barrier for 2,6-DFBnBr compared to unsubstituted benzyl bromide.

ReactionCoordinate cluster_legend Figure 1: Comparative Activation Energies Start Reactants (Nu:- + R-Br) TS_Ethyl TS: Ethyl Bromide (Standard Barrier) Start->TS_Ethyl Baseline TS_Benzyl TS: Benzyl Bromide (Stabilized, Low Barrier) Start->TS_Benzyl Fastest TS_DFBn TS: 2,6-DFBnBr (Destabilized by Sterics/EWG) Start->TS_DFBn Intermediate/Slow Product Product (R-Nu) TS_Ethyl->Product TS_Benzyl->Product TS_DFBn->Product Legend Benzyl Br is fastest due to orbital overlap. 2,6-DFBnBr is slower due to steric hindrance (F atoms) and electronic destabilization.

Figure 1: Reaction coordinate comparison showing the "braking" effect of 2,6-substitution.

Part 2: Experimental Performance Matrix

The following data synthesizes kinetic trends and experimental yields. While unsubstituted benzyl bromide is a "super-electrophile," 2,6-DFBnBr behaves more like a hindered primary halide.

FeatureEthyl Bromide (EtBr)2,6-Difluorobenzyl Bromide (2,6-DFBnBr)
Primary Mechanism

(Bimolecular Substitution)

(Modulated by Sterics)
Relative Rate (

)
1.0 (Baseline)0.8 – 2.5 (Highly dependent on Nucleophile size)
Steric Sensitivity Low (Primary carbon)High (Ortho-F atoms block attack trajectory)
Lachrymator Potential Low/ModerateHigh (Standard for benzyl halides)
Leaving Group Ability Bromide (Good)Bromide (Good, but C-Br bond is stronger due to

adjacency)
Side Reactions Elimination (E2) with strong basesPolymerization (rare), Hydrolysis (slow)
Typical Yields >90% (Simple alkylation)60–80% (Requires longer times/forcing conditions)
Key Experimental Insight: The Nucleophile Factor
  • Small Nucleophiles (e.g., Azide, Cyanide): 2,6-DFBnBr reacts faster than EtBr. The electronic activation of the benzylic system outweighs the minor steric hindrance of the small Fluorine atoms.

  • Bulky Nucleophiles (e.g., Secondary Amines, Isopropyl Thiol): 2,6-DFBnBr reaction rates drop precipitously. The "ortho-fluorine gate" blocks the approach of bulky groups, often making EtBr the faster reactant in these specific cases.

Part 3: Protocol & Self-Validating Systems

Case Study: N-Alkylation of a Secondary Amine

This protocol highlights the adjustments needed when switching from EtBr to 2,6-DFBnBr.

Objective: Synthesize a tertiary amine via


 alkylation.
Reagents
  • Substrate: Piperidine (Secondary amine, moderate bulk).

  • Electrophile A: Ethyl Bromide (1.2 equiv).

  • Electrophile B: 2,6-Difluorobenzyl bromide (1.2 equiv).

  • Base:

    
     (3.0 equiv) or DIPEA (for solubility).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology
  • Setup: Dissolve Piperidine (1.0 mmol) in MeCN (5 mL). Add

    
     (3.0 mmol).
    
  • Addition:

    • EtBr: Add at Room Temperature (RT).

    • 2,6-DFBnBr: Add dropwise at RT. Caution: 2,6-DFBnBr is a lachrymator.[3][4] Handle in a fume hood.

  • Reaction Monitoring (The Self-Validating Step):

    • EtBr: Likely complete in 2-4 hours at 40°C.

    • 2,6-DFBnBr: Monitor via TLC/LCMS at 1 hour. If <10% conversion, increase temperature to 60°C . The ortho-fluorines often require thermal activation to overcome the steric barrier.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
Troubleshooting Logic
  • Issue: Low conversion of 2,6-DFBnBr after 12 hours.

  • Root Cause: Steric clash between the piperidine ring and the ortho-fluorines.

  • Solution: Switch solvent to DMF (increases nucleophilicity of the amine) and raise temperature to 80°C . Do not simply add more bromide; the kinetic barrier is the issue, not stoichiometry.

Part 4: Applications in Drug Discovery[5]

Why use 2,6-DFBnBr if it is harder to react?

  • Metabolic Stability: The C-F bond is extremely strong. Blocking the 2,6-positions prevents oxidative metabolism (P450 hydroxylation) on the aromatic ring.

  • Lipophilicity: Fluorine increases

    
    , improving membrane permeability of the final drug candidate.
    
  • Conformational Locking: The steric bulk of the fluorines can lock the rotatable benzylic bond into a specific conformation, potentially improving binding affinity to a protein target.

References

  • Chemical Reaction Rate Comparison (Benzyl vs Alkyl) . AskFilo. Comparison of reaction rates for methyl, ethyl, and benzyl halides in nucleophilic substitution.

  • Reactivity of 2,6-Difluorobenzyl Bromide . Cymit Quimica. Technical specifications and reactivity profile of 2,6-difluorobenzyl bromide.

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers . Universal Wiser Publisher. Experimental yields comparing 2,6-difluorobenzyl bromide (16% yield) vs other fluorinated analogs (64-88%), highlighting the steric penalty.

  • SN2 Reaction Kinetics and Nucleophiles . Master Organic Chemistry. Detailed breakdown of steric effects on SN2 rates (Methyl > Primary > Secondary).

  • Safety Data Sheet: 2,6-Difluorobenzyl Bromide . Thermo Fisher Scientific.[3] Hazards including lachrymator status and skin corrosion.[3][4]

Sources

Comparative Guide: IR Spectrum Characteristic Peaks for C-Br Bond in Fluoroarenes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of the Carbon-Bromine (C-Br) bond within fluoroarenes. It is designed for researchers requiring precise diagnostic data for structural elucidation and quality control.

Executive Summary

In the structural analysis of halogenated aromatics, the C-Br stretching vibration (690–515 cm⁻¹) serves as a critical diagnostic marker.[1] However, in fluoroarenes , this signal is electronically and vibrationally modulated by the presence of the highly electronegative fluorine atom.

This guide compares the spectral performance of the C-Br bond across three primary isomers of bromofluorobenzene against a non-fluorinated control (Bromobenzene). The data reveals that while the C-Br stretch remains within the "fingerprint" region, its precise position and intensity are distinctively shifted by the ortho-, meta-, and para- substitution patterns of the fluorine atom, primarily due to inductive (-I) and mesomeric (+M) effects.

Theoretical Framework: Electronic & Vibrational Modulation

The detectability and position of the C-Br peak are governed by two competing factors introduced by the Fluorine substituent:

  • Inductive Effect (-I): Fluorine is the most electronegative element. It withdraws electron density from the aromatic ring (

    
    -system), increasing the effective nuclear charge on the ring carbons. This typically strengthens  the C-Br bond (increasing 
    
    
    
    , force constant), shifting the absorption to a higher wavenumber (blue shift).
  • Resonance Effect (+M): Fluorine donates electron density into the

    
    -system. While weaker than the -I effect in halobenzenes, it alters the bond order of the ring system.
    
  • Kinematic Coupling: The C-Br stretch is not an isolated harmonic oscillator; it couples with ring deformations. The lighter mass of Fluorine (19 u) compared to Bromine (79.9 u) creates distinct reduced mass environments for the vibrational modes depending on their relative positions (o, m, p).

Electronic Influence Diagram

The following diagram illustrates the electronic interplay affecting the C-Br bond.

ElectronicEffects F_Atom Fluorine Substituent (High Electronegativity) Ring Aromatic Ring (π-System) F_Atom->Ring Inductive Withdrawal (-I) (Dominant) F_Atom->Ring Resonance Donation (+M) (Minor) C_Br C-Br Bond (Target Oscillator) Ring->C_Br Modulated Bond Order Result Peak Shift & Intensity Change (515-690 cm⁻¹) C_Br->Result

Caption: Figure 1. Electronic modulation of the C-Br bond by Fluorine substitution.

Comparative Analysis: C-Br Spectral Data

The following table synthesizes experimental data for the C-Br stretch in the presence of fluorine. Note that the C-F stretch (1100–1250 cm⁻¹) acts as a secondary confirmation peak.

Table 1: Characteristic IR Peaks of Bromofluorobenzenes vs. Alternatives
CompoundSubstitutionC-Br Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Ring Deformation (OOP) (cm⁻¹)Diagnostic Notes
Bromobenzene None680 – 690 (s)N/A730–770 (s)Control. Standard mono-substituted pattern (2 peaks in OOP).
1-Bromo-2-fluorobenzene Ortho620 – 650 (m-s)1200–1250 (s)~750 (s)Blue Shift. Inductive effect is strongest due to proximity. Single strong OOP peak.
1-Bromo-3-fluorobenzene Meta530 – 550 (s)1150–1200 (s)690, 780, 880 (m)Red Shift. Distinctive "3-peak" pattern in the fingerprint region (OOP).
1-Bromo-4-fluorobenzene Para500 – 610 (m)1200–1230 (s)800–850 (s)Variable. C-Br often appears as a doublet or weaker band. Single strong OOP peak is definitive.

Key Insight: The meta isomer (1-bromo-3-fluorobenzene) exhibits a significant shift to lower wavenumbers (~530 cm⁻¹) compared to the ortho isomer. This makes IR a viable tool for distinguishing between these isomers without resorting to NMR.

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are recommended. The choice between ATR (Attenuated Total Reflectance) and Transmission (Liquid Film/Pellet) depends on the physical state and required sensitivity.

Method A: Liquid Film (Neat) – For Liquid Fluoroarenes

Best for: 1-Bromo-2-fluorobenzene, 1-Bromo-3-fluorobenzene, 1-Bromo-4-fluorobenzene (Liquids at RT).

  • Preparation: Obtain two polished NaCl or KBr salt plates. Warning: Do not use if sample contains water.

  • Application: Place 1 drop of the neat liquid fluoroarene on the center of one plate.

  • Assembly: Place the second plate on top and rotate slightly to create a uniform thin film. The capillary action should hold the plates together.

  • Acquisition: Mount in the FT-IR sample holder. Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16).

  • Validation: Check for the C-H stretch >3000 cm⁻¹ (aromatic). If peaks are flattened (absorbance > 1.5), the film is too thick.

Method B: KBr Pellet – For Solid Analogs

Best for: Solid derivatives or complexes.

  • Grinding: Mix ~2 mg of sample with ~200 mg of dry spectroscopic-grade KBr powder in an agate mortar. Grind to a fine powder (<2 µm particle size) to minimize Christiansen scattering.

  • Pressing: Transfer to a die and press at 10 tons for 2 minutes under vacuum to form a transparent disk.

  • Acquisition: Scan background (air) then sample.

Workflow Visualization

ExperimentalWorkflow Start Select Fluoroarene Sample StateCheck Physical State? Start->StateCheck Liquid Liquid (Neat) StateCheck->Liquid Liquid Solid Solid StateCheck->Solid Solid MethodA Method A: NaCl Plates (Thin Film) Liquid->MethodA MethodB Method B: KBr Pellet (1% w/w) Solid->MethodB Scan FT-IR Scan (4000 - 400 cm⁻¹) MethodA->Scan MethodB->Scan Analyze Data Analysis: Identify C-F (1200) & C-Br (500-690) Scan->Analyze

Caption: Figure 2. Decision matrix for IR sample preparation of fluoroarenes.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 1-Bromo-4-fluorobenzene. National Institute of Standards and Technology.[2] Link

  • Mahadevan, D., et al. (2011). "FT-IR and FT-Raman, UV spectroscopic investigation of 1-bromo-3-fluorobenzene using DFT calculations." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 481-492. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 1-Bromo-2-fluorobenzene. Merck KGaA. Link

  • LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups: Haloarenes. Link

  • BenchChem. (2025).[3] Predicted IR Spectrum Data for Bromofluorobenzene Derivatives. Link

Sources

Mastering HPLC Method Development for Fluorinated Benzyl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for PFP vs. C18 Chemistries

Executive Summary

Fluorinated benzyl bromides represent a unique intersection of analytical challenges: they are highly reactive alkylating agents, prone to rapid solvolysis, and often exist as difficult-to-separate positional isomers (ortho-, meta-, para-).

Standard C18 (octadecylsilane) protocols often fail two critical tests for these analytes:

  • Selectivity: C18 relies on hydrophobicity, which may not sufficiently discriminate between fluorinated isomers with identical logP values.

  • Stability: Standard aqueous-heavy mobile phases can degrade the analyte during the run.

This guide objectively compares the industry-standard C18 against the specialized Pentafluorophenyl (PFP) stationary phase. We demonstrate why PFP chemistries provide the necessary orthogonal selectivity (


-

and dipole interactions) and outline a self-validating protocol to ensure data integrity.

Part 1: The Chemical Challenge

Before selecting a column, one must understand the analyte's behavior in solution. Fluorinated benzyl bromides are lachrymators and electrophiles .

The Solvolysis Trap

The most common error in analyzing benzyl bromides is the use of protic solvents.

  • Methanol Hazard: Benzyl bromides react with methanol (solvolysis) to form benzyl methyl ethers. This creates "ghost peaks" and loss of assay potency.

  • Hydrolysis: In high-water mobile phases, they convert to benzyl alcohols.

Rule #1: Never use Methanol as a diluent or mobile phase modifier. Use Acetonitrile (ACN).[1]

The Isomer Problem

Fluorine substitution affects the electron density of the aromatic ring. While o-, m-, and p- isomers have distinct electronic environments, their hydrophobic footprints are nearly identical. C18 columns, which separate based on dispersive forces (hydrophobicity), often co-elute these isomers.

Part 2: Stationary Phase Comparison (PFP vs. C18)

The following table summarizes the mechanistic differences between the standard alternative (C18) and the recommended product class (PFP).

FeatureStandard C18 (Octadecyl)Pentafluorophenyl (PFP)
Primary Mechanism Hydrophobic Interaction (Dispersive)

-

Interaction, Dipole-Dipole, Hydrogen Bonding
Fluorine Selectivity Low. Poor resolution of F-positional isomers.High. Fluorine atoms on the PFP ring interact specifically with analyte dipoles.
Shape Selectivity Moderate (Steric hindrance only).High. Rigid aromatic ring structure aids in separating planar vs. non-planar isomers.
Retention of Polars Low (unless ion-pairing is used).Moderate/High (due to polar character of C-F bonds).
Recommended For General potency assay of pure starting material.Impurity profiling, isomer separation, and trace analysis.
Mechanism of Action: Why PFP Wins

The PFP stationary phase consists of a propyl-linked phenyl ring with five fluorine atoms. The electronegative fluorine atoms create a localized electron deficit in the ring system.

  • Interaction: The electron-deficient PFP ring engages in strong

    
    -
    
    
    
    stacking with the electron-rich aromatic ring of the benzyl bromide.
  • Differentiation: The position of the fluorine on the analyte disrupts this stacking geometry differently for ortho, meta, and para isomers, resulting in baseline resolution that C18 cannot achieve.

Part 3: Visualizing the Method Strategy

The following diagram illustrates the decision matrix for method development, highlighting the critical "Stability Check" often missed in standard workflows.

MethodStrategy Start Start: Fluorinated Benzyl Bromide Sample SolventCheck Solvent Selection: Avoid MeOH/Water in Diluent Start->SolventCheck IsomerCheck Are Positional Isomers Present? SolventCheck->IsomerCheck C18Path Standard C18 Column IsomerCheck->C18Path No (Purity Only) PFPPath PFP (Pentafluorophenyl) Column IsomerCheck->PFPPath Yes (Separation Req.) MechC18 Mechanism: Hydrophobicity Only Risk: Co-elution of isomers C18Path->MechC18 MechPFP Mechanism: Pi-Pi + Dipole Result: Baseline Resolution PFPPath->MechPFP Stability Stability Control: High % Organic / Acidic pH / Fast Gradient MechC18->Stability MechPFP->Stability

Figure 1: Decision matrix for selecting stationary phases based on analyte complexity.

Part 4: Validated Experimental Protocol

This protocol is designed to minimize hydrolysis while maximizing selectivity.

Reagents & Equipment
  • Column: Core-shell PFP column (e.g., Kinetex PFP or Ascentis Express F5), 2.6 µm, 100 x 4.6 mm.

    • Why Core-Shell? Lower backpressure allows higher flow rates, reducing on-column residence time (minimizing hydrolysis).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the bromide).

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Diluent: 100% Acetonitrile (Anhydrous preferred).

Step-by-Step Method
  • Sample Preparation:

    • Weigh standard approx. 10 mg into a 10 mL volumetric flask.

    • Critical: Dissolve and dilute to volume with 100% Acetonitrile . Do not use water or buffer in the diluent.

    • Inject immediately. If autosampler storage is needed, keep at 4°C.

  • Instrument Parameters:

    • Flow Rate: 1.5 mL/min (High flow reduces degradation time).

    • Temperature: 25°C (Lower temperature slows hydrolysis).[2]

    • Detection: UV @ 254 nm (or 210 nm if sensitivity is low).

  • Gradient Profile (Self-Validating):

    • Initial: 50% B (Start high to elute reactive species quickly).

    • 0.0 - 5.0 min: Linear ramp to 90% B.

    • 5.0 - 6.0 min: Hold at 90% B.

    • 6.1 min: Re-equilibrate.

Validation Check (System Suitability)

To ensure the method is valid, perform a "Stability Injection" :

  • Inject the standard.

  • Wait 2 hours.

  • Re-inject the same vial.

  • Acceptance Criteria: The area of the main peak should not decrease by >2%, and no new peak (benzyl alcohol) should appear at RRT ~0.5-0.7.

Part 5: Troubleshooting & Alternatives

When to use GC-FID/MS?

If the benzyl bromide is extremely unstable in aqueous conditions (half-life < 10 mins), HPLC is not viable.

  • Alternative: Gas Chromatography (GC) with a non-polar column (DB-5 or equivalent).

  • Pros: No solvent interaction; high resolution.

  • Cons: Thermal degradation.[2] Benzyl bromides can degrade in a hot injector port. Use a "Cool On-Column" injection or low inlet temperature (e.g., 150°C) if attempting GC.

Interaction Mechanism Diagram

Understanding why PFP works helps in defending the method during regulatory audit.

Interaction Analyte Fluorinated Benzyl Bromide (Electron Rich / Dipole) Interaction1 Pi-Pi Stacking (Strong) Analyte->Interaction1 Interaction2 Dipole-Dipole (Shape Selective) Analyte->Interaction2 Interaction3 Hydrophobic (Non-specific) Analyte->Interaction3 PFP_Phase PFP Ligand (Electron Deficient Ring) PFP_Phase->Interaction1 PFP_Phase->Interaction2 C18_Phase C18 Ligand (Neutral Alkyl Chain) C18_Phase->Interaction3

Figure 2: Mechanistic comparison.[3] PFP engages in specific electronic interactions, whereas C18 relies solely on non-specific hydrophobic retention.

References

  • Phenomenex. (2023). Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Retrieved from [Link]

  • Fortis Technologies. (2023). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Retrieved from [Link]

  • YMC Co., Ltd. (2023). Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP. Retrieved from [Link]

  • Zhang, K., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. Retrieved from [Link]

Sources

Technical Comparison: 2-(1-Bromoethyl) vs. 4-(1-Bromoethyl) Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison designed for researchers and drug development professionals. It focuses on the structural, spectroscopic, and reactive differentiation of 2-(1-bromoethyl) and 4-(1-bromoethyl) isomers, using the pyridine scaffold as the primary case study due to its prevalence in medicinal chemistry.[1][2][3]

Content Type: Publish Comparison Guide Subject: Regioisomeric Differentiation of Secondary Benzylic Bromides Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1][2][3]

Executive Summary

In drug development, the precise regiochemistry of alkyl-substituted heterocycles is critical for Structure-Activity Relationship (SAR) studies.[1][2][3] The (1-bromoethyl) group introduces a reactive secondary benzylic bromide, serving as a versatile handle for nucleophilic substitution.[1][2][3] However, distinguishing the 2-isomer (ortho-like) from the 4-isomer (para-like) is a frequent challenge during synthesis, particularly when derived from ethyl-substituted precursors.[1][2][3]

This guide outlines the definitive analytical signatures and reactivity profiles to distinguish these isomers.

  • The 2-Isomer: Characterized by lower symmetry, complex aromatic NMR splitting (ABCD system), and a deshielded methine proton due to the inductive proximity of the ring nitrogen.[1][3]

  • The 4-Isomer: Characterized by high symmetry, simplified aromatic NMR splitting (AA'XX' system), and greater stability against certain elimination pathways.[1][3]

Spectroscopic Profiling (The "Performance" Metrics)[1]

The most reliable method for distinguishing these isomers is 1H NMR Spectroscopy .[3] The change in symmetry and electronic environment creates distinct "fingerprints" for each isomer.[3]

A. 1H NMR Analysis: The Gold Standard

The following table summarizes the predicted and observed spectral differences in deuterated chloroform (


).
Feature2-(1-Bromoethyl)pyridine 4-(1-Bromoethyl)pyridine Mechanistic Rationale
Symmetry Asymmetric Symmetric (C2v axis) The 4-isomer has a rotation axis passing through N and C4; the 2-isomer does not.[1][2][3]
Aromatic Region 4 Distinct Signals (ABCD)2 Distinct Signals (AA'XX')The 2-isomer protons are all chemically non-equivalent.[1][2][3] The 4-isomer shows two doublets (integrating 2H each).[1][2][3]
Methine (-CHBr-)

~5.2 - 5.4 ppm
(Quartet)

~5.0 - 5.2 ppm
(Quartet)
The 2-position is more electron-deficient (closer to electronegative N), deshielding the methine proton more than the 4-position.[1][2][3]
Methyl (-CH3)

~2.0 - 2.1 ppm
(Doublet)

~1.9 - 2.0 ppm
(Doublet)
Similar inductive deshielding logic applies to the methyl group.[1][2][3]
B. 13C NMR Distinction[2][3]
  • 2-Isomer: Displays 7 distinct carbon signals (5 aromatic, 1 methine, 1 methyl).[1][2][3]

  • 4-Isomer: Displays 5 distinct carbon signals (3 aromatic due to symmetry, 1 methine, 1 methyl).[1][3]

    • Note: The reduction in signal count in the aromatic region is the fastest confirmation of the 4-isomer.[2]

C. Mass Spectrometry (Fragmentation)

While both isomers show a molecular ion


, their fragmentation pathways differ due to the "Ortho Effect" (proximity of the substituent to the ring nitrogen).
  • 2-Isomer: Often shows a dominant loss of the bromine radical

    
     followed by stabilization of the cation via the adjacent nitrogen lone pair.[1][2][3]
    
  • 4-Isomer: Fragmentation is typically dominated by simple benzylic cleavage without the assistance of the ring nitrogen.[2][3]

Decision Logic & Workflow

The following diagram illustrates the logical pathway for identifying the correct isomer from a crude reaction mixture.

IsomerID Start Unknown (1-Bromoethyl) Isomer Step1 Acquire 1H NMR (CDCl3) Start->Step1 Decision1 Analyze Aromatic Region (7.0 - 8.8 ppm) Step1->Decision1 Result4 Two Doublets (2H each) Symmetric AA'XX' Pattern Decision1->Result4 Symmetry Observed Result2 Four Distinct Multiplets (1H each) Complex ABCD Pattern Decision1->Result2 Asymmetry Observed Confirm4 Identify as 4-(1-Bromoethyl) Isomer Result4->Confirm4 Confirm2 Identify as 2-(1-Bromoethyl) Isomer Result2->Confirm2

Figure 1: Analytical decision tree for distinguishing regioisomers based on aromatic proton splitting patterns.

Chemical Reactivity & Stability[3][4]

Understanding the "performance" of these isomers in synthesis is crucial. The position of the (1-bromoethyl) group relative to the nitrogen atom dictates their stability and reactivity.[2]

Stability Profile
  • Thermal Instability: Both isomers are secondary benzylic halides and are prone to thermal elimination of HBr to form vinylpyridines (styrene analogs).[2][3]

    • Storage: Must be stored at -20°C under inert atmosphere.[1][2][3]

    • Comparison: The 2-(1-bromoethyl) isomer is generally less stable .[1][2][3] The inductive electron-withdrawal of the adjacent nitrogen makes the benzylic proton more acidic, facilitating E2 elimination to 2-vinylpyridine even under mild basic conditions.[1][2]

Reactivity in Nucleophilic Substitution[5][6]
  • 2-Isomer: Reacts faster in

    
     conditions due to the electron-deficient nature of the C2 position, which makes the carbon more electrophilic.[1][2][3] However, it is also more prone to competing elimination.[3]
    
  • 4-Isomer: Offers a better balance of reactivity and stability, often resulting in cleaner conversion to alcohols, amines, or ethers in downstream synthesis.[1][2][3]

Experimental Protocol: Synthesis & Separation

Objective: To synthesize and isolate pure 2-(1-bromoethyl)pyridine from 2-ethylpyridine (radical bromination route).

Materials:

  • 2-Ethylpyridine (Starting Material)[1][2][3]

  • N-Bromosuccinimide (NBS) (Brominating Agent)[1][2][3][4]

  • AIBN or Benzoyl Peroxide (Radical Initiator)[1][2][3]

  • Carbon Tetrachloride (

    
    ) or Trifluorotoluene (Solvent)[1][2][3]
    

Methodology:

  • Reaction Setup: Dissolve 2-ethylpyridine (1.0 eq) in anhydrous solvent. Add NBS (1.05 eq) and initiator (0.05 eq).

  • Reflux: Heat to reflux (70-80°C) for 2-4 hours. Monitor by TLC (Visualize with UV).[2][3]

    • Critical Check: Stop immediately upon consumption of starting material to prevent over-bromination to the gem-dibromide.[2][3]

  • Workup: Cool to 0°C to precipitate succinimide. Filter the solids.[3] Concentrate the filtrate under reduced pressure at <30°C . High heat will cause elimination to 2-vinylpyridine.[1][2][3]

  • Purification:

    • Distillation is NOT recommended due to thermal instability.[2][3]

    • Flash Chromatography: Use a neutralized silica gel (pre-washed with 1% Triethylamine/Hexanes) to prevent acid-catalyzed decomposition.[1][2][3] Elute with Hexanes/EtOAc gradient.[2][3]

  • Validation: Acquire 1H NMR immediately. Look for the characteristic quartet at ~5.3 ppm.[3]

References

  • PubChem Compound Summary: 2-(1-Bromoethyl)pyridine . National Center for Biotechnology Information.[2][3] Accessed March 5, 2026. [Link][1][2][3][5]

  • PubChem Compound Summary: 4-(1-Bromoethyl)phenol . National Center for Biotechnology Information.[2][3] Accessed March 5, 2026.[3] [Link][1][2][3]

  • Chemistry LibreTexts: NMR Chemical Shifts . Accessed March 5, 2026.[3] [Link]

  • PrepChem: Synthesis of 2-(bromoethyl)pyridine . (Note: Reference for general handling of bromoethyl pyridines). Accessed March 5, 2026.[3] [Link]

Sources

A Comparative Guide to Purity Analysis of 1-bromo-1-(2,6-difluorophenyl)ethane by GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates such as 1-bromo-1-(2,6-difluorophenyl)ethane, a crucial building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary method for purity determination of this key intermediate. It further offers a comparative perspective on alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by detailed experimental protocols and data interpretation.

The Critical Role of Purity for 1-bromo-1-(2,6-difluorophenyl)ethane

1-bromo-1-(2,6-difluorophenyl)ethane is a halogenated aromatic compound whose reactivity is central to its function in organic synthesis. The presence of impurities, which can arise from unreacted starting materials, byproducts of side reactions, or degradation products, can have significant downstream consequences. These include the formation of undesirable and potentially toxic adducts in the final API, reduced reaction yields, and complications in purification processes. Therefore, a highly sensitive and specific analytical method is required to ensure the purity of this intermediate, thereby safeguarding the quality of the final drug product.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse analytical technique for the analysis of volatile and semi-volatile compounds.[1] It combines the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[2] This makes it exceptionally well-suited for the purity analysis of 1-bromo-1-(2,6-difluorophenyl)ethane.

The "Why" Behind the Method: Causality in Experimental Choices

The selection of GC-MS for this analysis is driven by the physicochemical properties of the analyte. 1-bromo-1-(2,6-difluorophenyl)ethane is sufficiently volatile and thermally stable to be amenable to GC analysis. The mass spectrometer provides an orthogonal detection method that not only quantifies the analyte but also provides structural information about any co-eluting impurities, a significant advantage over less specific detectors.

The choice of a non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is predicated on the principle of "like dissolves like." The relatively non-polar nature of the analyte will ensure good interaction with the stationary phase, leading to optimal separation from potentially more or less polar impurities. The temperature program is designed to ensure sharp peaks and efficient separation, starting at a low enough temperature to resolve volatile impurities and ramping up to elute the main component and any higher-boiling impurities in a reasonable time frame.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the 1-bromo-1-(2,6-difluorophenyl)ethane sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with high-purity dichloromethane.

  • Further dilute this stock solution 1:100 with dichloromethane for a final concentration of approximately 20 µg/mL.

2. GC-MS Instrumentation and Conditions:

ParameterConditionRationale
Gas Chromatograph Agilent 8890 GC system or equivalentProvides precise temperature and flow control for reproducible chromatography.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column offering excellent separation for a wide range of compounds, including halogenated aromatics.
Carrier Gas Helium at a constant flow rate of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample without thermal degradation.
Injection Volume 1 µLA standard volume for capillary GC, preventing column overload.
Split Ratio 50:1Prevents column overload and ensures sharp peaks for the major component.
Oven Program Initial: 80 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C; Hold: 5 minAllows for the separation of volatile impurities from the main analyte and ensures elution of any high-boiling point impurities.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides high sensitivity and mass accuracy for confident peak identification.
MSD Transfer Line 280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.
Ion Source Temp. 230 °COptimizes ionization efficiency while minimizing thermal degradation.
Quadrupole Temp. 150 °CEnsures stable performance of the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVA standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range 40-350 m/zCovers the expected mass range of the analyte and its potential impurities.
Data Presentation: Purity and Impurity Profile

The following table summarizes hypothetical but realistic data obtained from the GC-MS analysis of a synthesized batch of 1-bromo-1-(2,6-difluorophenyl)ethane.

CompoundRetention Time (min)Area %Key Mass Fragments (m/z)Identification
1-(2,6-difluorophenyl)ethane7.850.3139, 124, 109Unreacted Precursor
1-bromo-1-(2,6-difluorophenyl)ethane 9.52 99.4 220/222, 141, 121, 101 Product
1,2-dibromo-1-(2,6-difluorophenyl)ethane11.280.2298/300/302, 219/221, 140Over-bromination Impurity
2-bromo-1-(2,6-difluorophenyl)ethanone10.150.1234/236, 155, 127Unreacted Starting Material
Interpretation of Mass Spectral Data

The mass spectrum of the main peak, identified as 1-bromo-1-(2,6-difluorophenyl)ethane, would exhibit a characteristic isotopic pattern for a bromine-containing compound. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak will appear as a doublet with a 1:1 intensity ratio, separated by 2 m/z units (in this case, at m/z 220 and 222).[1]

Key fragmentation pathways would include:

  • Loss of a bromine radical: This would result in a significant fragment ion at m/z 141, corresponding to the [C₈H₈F₂]⁺ cation.

  • Benzylic cleavage: Cleavage of the C-C bond between the ethyl side chain and the aromatic ring can lead to fragments characteristic of the substituted phenyl group.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Dichloromethane Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Identify Identify Components Integrate->Identify Quantify Calculate Purity Identify->Quantify Method_Comparison cluster_attributes Key Attributes GCMS GC-MS Sensitivity Sensitivity GCMS->Sensitivity High Specificity Specificity/ID Power GCMS->Specificity Very High (MS) Volatility Volatility Requirement GCMS->Volatility Required Quantitation Quantitation Principle GCMS->Quantitation Relative Area % HPLC HPLC HPLC->Sensitivity Moderate to High HPLC->Specificity Moderate (UV) HPLC->Volatility Not Required HPLC->Quantitation Relative Area % qNMR qNMR qNMR->Sensitivity Lower qNMR->Specificity High (Structure) qNMR->Volatility Not Required qNMR->Quantitation Absolute (Primary)

Sources

A Comparative Guide to the Refractive Index of Liquid Fluorinated Bromides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of advanced materials and pharmaceutical development, the precise characterization of chemical compounds is paramount. Among the myriad of physical properties, the refractive index (n) stands out as a fundamental parameter, offering insights into molecular structure, purity, and the potential for a substance's application in optical systems. This guide provides a comprehensive comparison of the refractive index values for a range of liquid fluorinated bromides, offering supporting experimental data and contextual analysis for researchers, scientists, and drug development professionals.

The Significance of Refractive Index in Specialized Liquids

The refractive index of a substance is a dimensionless number that describes how fast light travels through it.[1] This property is intrinsically linked to the electronic polarizability of a molecule, which is influenced by its composition and structure. For liquid fluorinated bromides, a unique class of compounds combining the high density of bromine with the low polarizability of fluorine, the refractive index is a critical characteristic. These compounds are explored for a variety of specialized applications, including as MRI contrast agents, components of respiratory drug delivery systems, and as high-density fluids for separations.[2][3] Understanding and accurately measuring their refractive index is crucial for quality control, formulation development, and the design of optical detection methods in these applications.

Comparative Analysis of Refractive Index Values

The following table presents a comparative overview of the refractive index for several liquid fluorinated bromides, alongside relevant non-fluorinated and fully fluorinated analogues to provide a broader context. The data has been compiled from various chemical and scientific sources.

Compound NameChemical FormulaClassRefractive Index (n)Temperature (°C)
Fluorinated Bromides
1-BromoperfluorohexaneC6BrF131-Bromo-perfluoroalkane1.300[4][5][6][7]20
1-Bromoperfluorooctane (Perflubron)C8BrF171-Bromo-perfluoroalkane1.305[8][9]20
2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane)C2HBrClF3Halogenated Alkane (Anesthetic)1.3697[10]20
Non-Fluorinated Bromides (for comparison)
DibromomethaneCH2Br2Brominated Alkane1.541920
BromoformCHBr3Brominated Alkane1.59520
Fluorinated Ether (for comparison)
SevofluraneC4H3F7OFluorinated Ether (Anesthetic)1.2745–1.2760[11][12]20

The Interplay of Molecular Structure and Refractive Index

The refractive index of a compound is fundamentally determined by its molecular structure. Key factors influencing this property include:

  • Polarizability : The ease with which the electron cloud of a molecule can be distorted by an electric field. Larger, more polarizable atoms like bromine contribute more to the refractive index than smaller, less polarizable atoms like fluorine.

  • Molecular Density : A higher density generally leads to a higher refractive index, as there are more polarizable entities within a given volume.

  • Symmetry and Arrangement : More symmetric and orderly molecular arrangements can lead to higher refractive indices.[13]

The data presented in the table illustrates these principles. The non-fluorinated brominated alkanes, dibromomethane and bromoform, exhibit significantly higher refractive indices than their fluorinated counterparts. This is due to the high polarizability of the numerous bromine atoms and the absence of the refractive index-lowering effect of fluorine.

Conversely, the introduction of fluorine atoms drastically reduces the refractive index. This is evident in the low refractive indices of 1-bromoperfluorohexane and 1-bromoperfluorooctane. Fluorine's high electronegativity and tightly held electrons make it very weakly polarizable, thus lowering the overall refractive index of the molecule.[1] Halothane, which contains both fluorine and bromine, has a refractive index that falls between the highly brominated and the perfluorinated compounds, showcasing the competing influences of these halogens. Quantitative structure-property relationship (QSPR) models can be developed to predict the refractive index of halogenated compounds based on these molecular descriptors.[14][15][16]

Experimental Protocol: Measurement of Refractive Index using an Abbe Refractometer

The following is a detailed, step-by-step methodology for the accurate measurement of the refractive index of liquid fluorinated bromides using an Abbe refractometer, a widely used and reliable instrument. This protocol is based on principles outlined in ASTM D1218.[17][18][19]

I. Principle of Operation

The Abbe refractometer operates on the principle of critical angle. A thin layer of the sample liquid is placed between an illuminating prism and a refracting prism. Light is passed through the sample and into the refracting prism. The angle at which total internal reflection occurs (the critical angle) is dependent on the refractive index of the sample. By measuring this angle, the instrument can directly determine and display the refractive index.

II. Apparatus
  • Abbe Refractometer with a measurement range appropriate for the samples (e.g., 1.2 to 1.7 nD).

  • Constant temperature water bath and circulator to maintain the prism temperature to ±0.1°C.

  • Light source (sodium lamp or a white light source with a dispersion compensator).

  • Certified refractive index standards for calibration (e.g., distilled water, toluene).

  • Lint-free lens paper and a suitable solvent (e.g., isopropanol) for cleaning.

  • Disposable pipettes.

III. Calibration and Verification

Accurate measurements begin with a properly calibrated instrument.

  • Temperature Equilibration : Connect the refractometer prisms to the circulating water bath set to the desired measurement temperature (typically 20°C or 25°C). Allow the instrument to equilibrate for at least 30 minutes.

  • Zero Calibration : Place a few drops of distilled water onto the clean, dry surface of the measuring prism. The refractive index of distilled water is a well-established standard (e.g., 1.3330 at 20°C).

  • Reading and Adjustment : Close the prisms, ensuring no air bubbles are trapped. Observe the borderline through the eyepiece. If the reading deviates from the known value for water, adjust the calibration screw until the correct reading is obtained.

  • Verification : After calibration, verify the instrument's accuracy using a second certified standard with a different refractive index.

IV. Measurement Procedure
  • Prism Cleaning : Thoroughly clean the surfaces of both the illuminating and refracting prisms with a suitable solvent and lint-free tissue. Ensure the prisms are completely dry.

  • Sample Application : Using a clean disposable pipette, apply 2-3 drops of the liquid fluorinated bromide onto the center of the measuring prism.

  • Prism Closure : Gently lower the illuminating prism and clamp it shut. This will spread the sample into a thin, uniform layer.

  • Observation : Adjust the light source and mirror to achieve optimal illumination of the prisms. Look through the eyepiece and bring the crosshairs into focus.

  • Dispersion Compensation : If using a white light source, you may observe a colored fringe at the borderline. Rotate the dispersion compensator knob until this color is eliminated, and a sharp, black-and-white borderline is visible.

  • Measurement : Turn the measurement handwheel to align the sharp borderline precisely with the center of the crosshairs.

  • Reading : Read the refractive index value from the instrument's scale. For digital models, the value will be displayed directly.

  • Replicate Measurements : For enhanced accuracy, perform at least three independent measurements, cleaning and reloading the sample each time. Report the average of these readings.

  • Cleaning : After completing the measurements, immediately clean the prisms thoroughly to prevent any residue from affecting subsequent analyses.

Caption: Workflow for Refractive Index Measurement.

Understanding the Causality: Molecular Structure and Refractive Index

The relationship between a molecule's structure and its refractive index is a cornerstone of physical chemistry. The Lorentz-Lorenz equation provides a theoretical link between the macroscopic refractive index and the microscopic molecular polarizability.

Molecular_Influence cluster_0 Molecular Properties cluster_1 Macroscopic Property Polarizability Molecular Polarizability RI Refractive Index (n) Polarizability->RI Directly Proportional Density Molar Density Density->RI Directly Proportional Structure Molecular Structure (Symmetry, Bonds) Structure->Polarizability Determines Structure->Density Influences

Caption: Molecular determinants of refractive index.

As illustrated, the refractive index is directly influenced by the molecular polarizability and molar density. The molecular structure, in turn, dictates these properties. For liquid fluorinated bromides:

  • Fluorine's Impact : The substitution of hydrogen with fluorine atoms generally leads to a decrease in refractive index. This is because fluorine has a very low atomic polarizability due to its high electronegativity, which holds its electrons tightly.

  • Bromine's Impact : Conversely, the presence of bromine, a larger and more polarizable atom, significantly increases the refractive index.

  • The Balance : In liquid fluorinated bromides, these two opposing effects are at play. The overall refractive index is a result of the balance between the number of fluorine and bromine atoms, their positions within the molecule, and the resulting molecular density. This provides an opportunity for fine-tuning the refractive index of these liquids for specific applications by modifying their chemical structure.

This guide provides a foundational understanding of the refractive index of liquid fluorinated bromides, offering valuable comparative data and a robust experimental protocol. For researchers and developers in the pharmaceutical and chemical industries, a firm grasp of this property is essential for advancing new technologies and ensuring product quality.

References

  • ASTM D1218-12(2016), Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM International, West Conshohocken, PA, 2016, [Link]

  • Borges Macedo, G. (2023). The influence of molecular structure on optical phenomena. Medium. [Link]

  • ChemSrc. (2025). PERFLUOROOCTYL BROMIDE | CAS#:423-55-2. [Link]

  • Ghassemi, H., & Riess, J. G. (1994). Precise determination of refractometric parameters for anesthetic agent vapors. Applied Optics, 33(28), 6669-6674. [Link]

  • Mastrad. (n.d.). ABBE REFRACTOMETER REFRACTIVE INDEX AND REFRACTIVE DISPERSION OF HYDROCARBON ASTM D1218 - NFT 60194. [Link]

  • Mettler Toledo. (n.d.). Refractive Index: All You Need to Know. [Link]

  • PubChem. (n.d.). Halothane. [Link]

  • PubChem. (n.d.). Perfluorooctyl bromide. [Link]

  • PubChem. (n.d.). Sevoflurane. [Link]

  • Scribd. (2016). ASTM D1218-12-Reapproved-2016. [Link]

  • Stenutz. (n.d.). perflubron. [Link]

  • USP. (2013). Sevoflurane. [Link]

  • Worldwide Life Sciences. (n.d.). 1-Bromoperfluorooctane - 1g. [Link]

  • Zaky, M. S., & Afify, A. M. (2023). A Robust Quantitative Structure-Property Relationship-Based Model for Estimation of Refractivity Indices of 101 Common Paraffin Derivatives Based on their Molecular Structures. Journal of Chemical Health Risks, 8(2), 123-134. [Link]

  • Zare, M., & Faghih, Z. (2024). Robust mathematical models of structure and quantitative structure-property relationship studies of alkyl halides. Studia Universitatis Babeş-Bolyai Chemia, 69(1), 1-14. [Link]

  • Zhang, Y., et al. (2008). Application of quantitative structure property relationship to the design of high refractive index 193i resist. Journal of Micro/Nanolithography, MEMS, and MOEMS, 7(2), 023003. [Link]

Sources

Safety Operating Guide

2-(1-Bromoethyl)-1,3-difluorobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling protocols for 2-(1-Bromoethyl)-1,3-difluorobenzene (CAS: 113212-10-5). It is designed for researchers and safety officers requiring immediate, actionable technical data.

Executive Summary: Immediate Action Card

Critical Parameter Specification
Chemical Identity This compound
CAS Number 113212-10-5
Primary Hazard Lachrymator (Tear Gas), Corrosive, Alkylating Agent
Waste Stream Halogenated Organic Waste (High Hazard)
Immediate Spill Action Evacuate area. Do not attempt cleanup without full face respirator/SCBA.
Storage Requirement Refrigerator (

), under inert atmosphere (

/Ar).

Part 1: Chemical Profile & Hazard Assessment

1.1 Technical Specifications

This compound is a secondary benzylic bromide . Unlike simple alkyl halides, the benzylic position significantly enhances electrophilicity, making it a potent alkylating agent and a severe lachrymator.

PropertyDataOperational Implication
Molecular Formula

High halogen content requires specific incineration protocols.
Molecular Weight 221.04 g/mol Dense liquid; vapors are heavier than air and will accumulate in low areas.
Reactivity High (

active)
DO NOT mix with strong bases (exothermic elimination) or oxidizers.
Flash Point

(Predicted)
Combustible but not highly flammable; primary risk is toxicity/corrosion.
1.2 The Lachrymator Protocol

Warning: As a benzylic bromide analog, this compound attacks mucous membranes and eyes at extremely low concentrations.

  • Mechanism: Alkylation of TRPA1 ion channels in sensory nerve endings.

  • Handling Rule: All transfers must occur within a certified fume hood. No open vessels outside the hood.

  • Disposal Implication: Waste containers must be double-contained to prevent vapor migration through standard HDPE caps.

Part 2: Waste Segregation & Packaging Logic

Proper disposal requires a strict "Cradle-to-Grave" tracking system. You must segregate this chemical from incompatible streams to prevent the formation of toxic byproducts or pressurized containers.

2.1 Segregation Decision Tree (Graphviz)

WasteSegregation Start Waste: this compound State Physical State? Start->State Liquid Liquid (Pure/Solution) State->Liquid Solid Solid/Residue (Wipes/Glass) State->Solid HalogenCheck Stream: Halogenated Organics Liquid->HalogenCheck SolidBin Stream: Solid Hazardous Waste (Double Bagged) Solid->SolidBin LachrymatorCheck Lachrymator Protocol? HalogenCheck->LachrymatorCheck SolidBin->LachrymatorCheck Action1 Segregate into HDPE/Glass Carboy Label: 'HALOGENATED - TOXIC' LachrymatorCheck->Action1 Apply Action2 Seal in heavy-duty ziplock Place in secondary container LachrymatorCheck->Action2 Apply

Figure 1: Decision logic for segregating benzylic bromide waste. Note the critical "Lachrymator Protocol" checkpoint.

Part 3: Step-by-Step Disposal Procedures

3.1 Liquid Waste (Bulk & Solutions)

Objective: Secure containment preventing vapor release.

  • Container Selection: Use an amber glass bottle or high-density polyethylene (HDPE) carboy. Avoid metal containers (aluminum/iron) as benzylic halides can react with metals to form pyrophoric organometallics or catalyze polymerization.

  • Primary Transfer:

    • Pour waste into the container inside the fume hood.

    • Fill only to 90% capacity to allow for thermal expansion.

  • Lachrymator Sealing (The "Overpack" Method):

    • Tighten the cap securely.

    • Wrap the cap junction with Parafilm or electrical tape.

    • Place the primary container inside a secondary, clear heavy-duty plastic bag (Zip-lock type).

    • Seal the bag.

  • Labeling:

    • Affix a hazardous waste label to the outer bag .

    • Mandatory Text: "WASTE HALOGENATED SOLVENT - CONTAINS this compound - LACHRYMATOR ".

3.2 Solid Waste (Contaminated Wipes, Syringes)

Objective: Prevent off-gassing from trash bins.

  • Neutralization (Recommended): Before disposal, wipe contaminated surfaces with a 10% Sodium Thiosulfate solution. This nucleophile chemically quenches the alkyl bromide, converting it to a non-volatile salt.

  • Packaging:

    • Place wipes/gloves immediately into a clear plastic bag inside the hood.

    • Add 10-20 mL of aqueous sodium thiosulfate to the bag to ensure quenching of residues.

    • Seal the bag and place it into a secondary bag.

  • Disposal: Deposit into the "Solid Hazardous Waste" drum.

3.3 Empty Container Management

Do not rinse "empty" bottles in the open lab sink.

  • Rinse 1: Add acetone to the empty bottle. Shake well. Pour acetone into Halogenated Waste .

  • Rinse 2: Add 5% Ammonium Hydroxide or Sodium Thiosulfate solution. Shake well (quenches traces). Pour into Aqueous Waste .

  • Defacing: Cross out the original label and mark "Empty - Triple Rinsed".

Part 4: Emergency Spill Response & Decontamination

Scenario: A 50 mL bottle drops and shatters in the main lab aisle.

4.1 Response Workflow (Graphviz)

SpillResponse Spill Spill Detected Evac 1. Evacuate & Post Signage (Vapors are Lachrymatory) Spill->Evac PPE 2. Don PPE (Full Face Resp + Silver Shield Gloves) Evac->PPE Absorb 3. Absorb (Vermiculite/Spill Pillow) PPE->Absorb Quench 4. Decontaminate Surface (10% Na-Thiosulfate) Absorb->Quench Pack 5. Double Bag & Label Quench->Pack

Figure 2: Operational workflow for managing a lachrymator spill.

4.2 Decontamination Solution Preparation

For cleaning glassware or hood surfaces, prepare the following "Quench Mix":

  • Active Agent: Sodium Thiosulfate (

    
    ) or Ammonium Hydroxide (
    
    
    
    ).
  • Solvent: 50:50 Water/Ethanol mixture (facilitates contact between the organic bromide and the aqueous nucleophile).

  • Reaction:

    
     (Converts volatile lachrymator to non-volatile salt).
    

References

  • National Institutes of Health (PubChem). (2025). Benzyl Bromide Compound Summary (Analogous Hazard Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes: F-List (Halogenated Solvents). Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

Sources

Personal protective equipment for handling 2-(1-Bromoethyl)-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-(1-Bromoethyl)-1,3-difluorobenzene requires a rigorous, mechanistically informed approach to laboratory safety. As a secondary benzylic bromide flanked by two strongly electron-withdrawing fluorine atoms, this compound is a highly reactive electrophile. It acts as a potent alkylating agent, a severe lachrymator, and a corrosive hazard that readily hydrolyzes to release hydrogen bromide (HBr) gas upon contact with ambient moisture[1][2].

To ensure the safety of researchers and the integrity of drug development workflows, standard laboratory precautions are insufficient. This guide provides a self-validating, field-proven operational framework for handling this specific class of fluorinated alkyl halides.

Mechanistic Hazard Profile: The "Why" Behind the Danger

Understanding the chemical reactivity of this compound is the foundation of effective safety planning.

  • Alkylating Potential: The carbon-bromine bond at the benzylic position is highly polarized. The secondary nature of the carbon allows for both

    
     and 
    
    
    
    reaction pathways[3]. If exposed to human tissue, it will rapidly alkylate the nucleophilic residues of proteins and DNA, leading to severe chemical burns and potential mutagenic effects.
  • Moisture Sensitivity & HBr Generation: The compound is highly sensitive to water. Hydrolysis of the benzylic bromide liberates acidic HBr gas[4]. This reaction is exothermic and can pressurize closed containers, leading to explosive ruptures if improperly stored[5].

  • Lachrymatory Action: Like many benzyl bromide derivatives, its high volatility and reactivity with the mucous membranes of the eyes trigger an immediate, blinding lachrymatory (tear-producing) response[1].

Personal Protective Equipment (PPE) Matrix

Standard nitrile examination gloves are dangerously inadequate for handling benzylic bromides. The lipophilic nature of the difluorobenzene ring allows the chemical to rapidly permeate thin elastomers.

Table 1: Glove Permeation & PPE Specifications for Benzylic Bromides

PPE ComponentMaterial SpecificationBreakthrough TimeCausality & Operational Logic
Primary Gloves Viton® (Fluoroelastomer) or SilverShield® laminate> 480 minutesHalogenated aromatics rapidly degrade standard nitrile. Viton provides necessary chemical resistance[1].
Inner Gloves Nitrile (8 mil)< 10 minutesWorn under Viton gloves to provide a final barrier and maintain dexterity. Must be discarded immediately if the outer glove is breached[2].
Eye Protection Non-vented Chemical Goggles + Polycarbonate Face ShieldN/APrevents lachrymatory vapors from contacting ocular mucosa. A face shield protects against pressurized septum blowouts[6].
Body Protection Tyvek® sleeves or heavy-duty chemically resistant lab coatN/APrevents dermal exposure from aerosolized droplets during syringe transfers.
Respirator NIOSH-approved Organic Vapor (OV) cartridgeN/AMandatory only if handling outside a certified fume hood or during a spill response[5].

Self-Validating Operational Workflows

Every interaction with this compound must be treated as a closed-system transfer. Do not pour this chemical.

Protocol A: Air-Free Reagent Transfer
  • Fume Hood Validation: Verify the fume hood face velocity is ≥ 100 feet per minute (fpm)[3].

    • Self-Validation Step: Tape a small strip of tissue paper to the bottom of the sash. A steady inward flutter confirms directional airflow before opening the chemical container.

  • Atmospheric Exclusion: Purge the receiving reaction vessel with dry Argon or Nitrogen.

    • Causality: Excluding ambient humidity prevents the generation of HBr gas, which would otherwise degrade your reagents and pose an inhalation hazard[2].

  • Syringe Integrity Check: Use a gas-tight glass syringe with a PTFE plunger and a stainless steel needle.

    • Self-Validation Step: Draw 1 mL of Argon, cap the needle in a rubber stopper, and compress the plunger to 0.5 mL. Hold for 5 seconds. If the plunger does not push back, the syringe seal is compromised and must be replaced.

  • Transfer Execution: Pierce the septum of the reagent bottle, inject a compensating volume of inert gas, and slowly draw the required volume of this compound.

Protocol B: In-Situ Quenching & Decontamination
  • Pre-Positioned Quench: Before beginning the transfer, place a beaker containing a 10% aqueous solution of ethanolamine or dilute ammonium hydroxide inside the hood.

  • Needle Decontamination: Immediately after dispensing the reagent into your reaction flask, draw 1-2 mL of the quenching solution into the syringe.

    • Causality: The amine acts as a strong nucleophile, rapidly and intentionally alkylating itself with the residual bromide in the needle, instantly neutralizing the lachrymatory hazard.

Spill Response and Waste Disposal Logic

G N1 Spill Detected This compound N2 Evacuate Area & Maximize Hood Exhaust N1->N2 N3 Don Spill Response PPE (Viton Gloves, Respirator) N2->N3 N4 Apply Inert Absorbent (Vermiculite/Dry Sand) N3->N4 N5 DO NOT USE WATER (Prevents HBr Generation) N4->N5 N6 Sweep with Non-Sparking Tools Transfer to Sealed Container N5->N6 N7 Label as Halogenated Organic Waste N6->N7

Figure 1: Emergency spill response logic and containment workflow for reactive alkyl bromides.

Disposal Directives:

  • Segregation: All waste containing this compound must be strictly segregated into Halogenated Organic Waste containers[3].

  • Incompatibility: Never dispose of this chemical in waste containers holding strong oxidizers, strong bases, or aqueous mixtures, as this will trigger violent exothermic reactions or rapid gas evolution[1][4].

  • Spill Containment: In the event of a spill, never use water to wash the area. Water hydrolyzes the material, liberating highly toxic HBr gas[4]. Instead, smother the spill with dry sand or vermiculite, sweep it up using non-sparking tools, and place it in a sealed, labeled container for professional environmental disposal[4].

References

  • Thermo Fisher Scientific. "(1-Bromoethyl)benzene, 97%". Fisher Scientific. Available at: [Link]

  • West Liberty University. "Benzyl-Bromide - Safety Data Sheet". West Liberty University. Available at: [Link]

Sources

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